resorcinol-o,o'-diacetic acid
Description
Properties
IUPAC Name |
2-[3-(carboxymethoxy)phenoxy]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O6/c11-9(12)5-15-7-2-1-3-8(4-7)16-6-10(13)14/h1-4H,5-6H2,(H,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVMAGJJPTALGQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCC(=O)O)OCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40144513 | |
| Record name | m-Phenylenedioxydi(acetic acid) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40144513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102-39-6 | |
| Record name | 2,2′-[1,3-Phenylenebis(oxy)]bis[acetic acid] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=102-39-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (1,3-Phenylenedioxy)diacetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000102396 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 102-39-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1855 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | m-Phenylenedioxydi(acetic acid) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40144513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | m-phenylenedioxydi(acetic acid) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.753 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (1,3-PHENYLENEDIOXY)DIACETIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/30S88G4869 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Synthesis of Resorcinol-O,O'-diacetic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the synthesis of resorcinol-O,O'-diacetic acid, a derivative of resorcinol with potential applications in medicinal chemistry and materials science. The document details a feasible synthetic route based on the Williamson ether synthesis, compiles relevant physicochemical and spectroscopic data, and discusses the biological context of its precursor, resorcinol, by visualizing its known interactions with cellular signaling pathways.
Physicochemical and Spectroscopic Data
A summary of the key quantitative data for this compound is presented in the tables below for easy reference and comparison.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 102-39-6 | |
| Molecular Formula | C₁₀H₁₀O₆ | |
| Molecular Weight | 226.18 g/mol | |
| Melting Point | 195 °C | |
| Appearance | White solid | - |
Table 2: Spectroscopic Data for this compound
| Spectroscopy | Data Highlights | Reference |
| ATR-IR | A spectrum is available, showing characteristic absorptions for O-H (carboxylic acid), C=O (carboxylic acid), C-O (ether and carboxylic acid), and aromatic C-H bonds. | - |
| ¹H NMR | Experimental data not available in the searched literature. | - |
| ¹³C NMR | A predicted spectrum suggests characteristic peaks for carboxylic acid carbons (~170-180 ppm), aromatic carbons (~100-160 ppm), and methylene carbons of the ether linkage (~65-75 ppm).[1] | [1] |
Experimental Protocol: Synthesis of this compound via Williamson Ether Synthesis
The following protocol is a detailed methodology for the synthesis of this compound, adapted from established Williamson ether synthesis procedures for phenols.[2][3][4]
2.1. Materials and Reagents
-
Resorcinol
-
Sodium chloroacetate or Chloroacetic acid
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Distilled water
-
Concentrated hydrochloric acid (HCl)
-
Ethanol (for recrystallization)
-
Standard laboratory glassware (round-bottom flask, reflux condenser, dropping funnel, beaker, Buchner funnel)
-
Magnetic stirrer and heating mantle
-
pH paper or pH meter
2.2. Reaction Procedure
-
Preparation of the Sodium Resorcinate:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve resorcinol (1.0 eq.) in an aqueous solution of sodium hydroxide (2.2 eq.) with stirring. The dissolution of the resorcinol and the formation of the disodium salt is an exothermic process.
-
-
Williamson Ether Synthesis:
-
To the solution of sodium resorcinate, add a concentrated aqueous solution of sodium chloroacetate (2.2 eq.) dropwise through a dropping funnel at room temperature with vigorous stirring.
-
After the addition is complete, heat the reaction mixture to reflux (approximately 100-110 °C) and maintain this temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
-
Work-up and Isolation:
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully acidify the reaction mixture with concentrated hydrochloric acid to a pH of approximately 1-2. This will precipitate the crude this compound.
-
Cool the mixture in an ice bath to ensure complete precipitation.
-
Collect the crude product by vacuum filtration using a Buchner funnel and wash the solid with cold distilled water to remove any inorganic salts.
-
-
Purification:
-
The crude product can be purified by recrystallization from hot water or an ethanol-water mixture to yield pure this compound as a white crystalline solid.
-
Dry the purified product in a vacuum oven.
-
2.3. Characterization
The identity and purity of the synthesized this compound should be confirmed using the following techniques:
-
Melting Point: Compare the experimental melting point with the literature value (195 °C).
-
Infrared (IR) Spectroscopy: Confirm the presence of key functional groups (O-H, C=O, C-O ether).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Obtain ¹H and ¹³C NMR spectra to confirm the chemical structure.
-
Mass Spectrometry (MS): Determine the molecular weight of the compound.
Visualization of Synthesis and Biological Context
3.1. Experimental Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
3.2. Signaling Pathways Modulated by Resorcinol
While the specific biological activities of this compound are not extensively documented in the available literature, its precursor, resorcinol, has been shown to modulate key cellular signaling pathways. The following diagram illustrates the known effects of resorcinol on the cAMP and p38 MAPK pathways in melanoma cells.[2][5] It is important to note that the derivatization to the diacetic acid may alter these biological activities.
Caption: Resorcinol's modulation of cAMP and p38 MAPK pathways.
This technical guide provides a comprehensive starting point for the synthesis and study of this compound. Further research is warranted to fully elucidate the biological activities of this derivative and its potential applications in drug development.
References
Technical Guide: Physicochemical Properties of (m-Phenylenedioxy)diacetic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(m-Phenylenedioxy)diacetic acid, also known by its systematic name 2,2'-(1,3-Phenylenebis(oxy))diacetic acid, is an organic compound with the molecular formula C₁₀H₁₀O₆.[1] It belongs to the class of dicarboxylic acids and is a derivative of resorcinol. Its structure, featuring a central benzene ring with two carboxymethoxy groups in a meta-arrangement, imparts specific chemical characteristics that are of interest in coordination chemistry, materials science, and as a potential building block in pharmaceutical synthesis.
This technical guide provides a summary of the known physicochemical properties of (m-phenylenedioxy)diacetic acid. It is important to note that while identifiers and some spectral data are available for this specific compound, experimentally determined quantitative data for properties such as melting point, solubility, and pKa are not widely reported in publicly accessible literature. Therefore, this guide also includes data for its ortho- and para-isomers for comparative purposes and details the standard experimental protocols for determining these essential properties.
Molecular Structure and Identifiers
-
IUPAC Name: 2-[3-(carboxymethoxy)phenoxy]acetic acid
-
Synonyms: (1,3-Phenylenedioxy)diacetic acid, m-Phenylenedioxydi(acetic acid), Resorcinol-o,o'-diacetic acid[1]
-
CAS Number: 102-39-6
-
Molecular Formula: C₁₀H₁₀O₆[1]
-
Molecular Weight: 226.18 g/mol [1]
-
Canonical SMILES: C1=CC(=CC(=C1)OCC(=O)O)OCC(=O)O
-
InChI Key: ZVMAGJJPTALGQB-UHFFFAOYSA-N
Physicochemical Data Summary
Quantitative experimental data for (m-phenylenedioxy)diacetic acid is limited. The following table presents available data for its structural isomers, 2,2'-(1,2-phenylenebis(oxy))diacetic acid (ortho-isomer) and 2,2'-(1,4-phenylenebis(oxy))diacetic acid (para-isomer), to provide context.
| Property | (o-Phenylenedioxy)diacetic acid | (p-Phenylenedioxy)diacetic acid | Notes |
| CAS Number | 5411-14-3[2] | 2245-53-6[3] | Isomer-specific identifiers. |
| Melting Point | Data not available | 248-251 °C[3] | A key thermal property indicating purity and lattice energy. |
| Boiling Point | Data not available | 287.79 °C (rough estimate)[3] | Often estimated for compounds that may decompose at high temperatures. |
| Water Solubility | Data not available | Slightly soluble[3] | Qualitative data suggests limited solubility in aqueous media. |
| Vapor Pressure | Data not available | 7.13E-09 mmHg at 25°C[3] | Indicates very low volatility. |
Spectroscopic Data
Mass spectral data for (m-phenylenedioxy)diacetic acid is available and has been manually curated. This data can be utilized for the identification and structural elucidation of the compound in experimental settings. The data includes tandem mass spectra (MS1, MS2, MS3, MS4) obtained using techniques such as electrospray ionization (ESI).
Experimental Protocols
Detailed methodologies for determining the key physicochemical properties of dicarboxylic acids are provided below. These are generalized protocols applicable for the characterization of (m-phenylenedioxy)diacetic acid.
Determination of Melting Point
The melting point of a solid organic compound is a critical indicator of its purity. Pure crystalline solids typically exhibit a sharp melting point range of 0.5-1.0°C.
Protocol:
-
Sample Preparation: A small amount of the dry, finely powdered compound is packed into a glass capillary tube, sealed at one end, to a height of 1-2 mm.[4]
-
Apparatus Setup: The capillary tube is attached to a thermometer or placed in the heating block of a melting point apparatus.[4][5]
-
Heating: The sample is heated at a steady, slow rate (e.g., 1-2°C per minute) near the expected melting point.[6]
-
Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid are recorded. This range is the melting point.[6]
Determination of Aqueous Solubility
Solubility is determined by finding the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature.
Protocol:
-
Sample Preparation: Add a small, accurately weighed amount of (m-phenylenedioxy)diacetic acid to a test tube or vial.[7]
-
Solvent Addition: Add a measured volume of purified water (or another solvent like ethanol or DMSO) in small, incremental portions.[7][8][9]
-
Equilibration: After each addition, the mixture is vigorously agitated (e.g., using a vortex mixer or shaker) and allowed to equilibrate at a constant temperature (e.g., 25°C).[10]
-
Observation: The point at which the solid completely dissolves is noted. If the compound is sparingly soluble, a saturated solution is prepared, equilibrated, and the concentration of the dissolved compound in the supernatant is measured using an analytical technique like HPLC or UV-Vis spectroscopy.[10]
-
Acid/Base Solubility: To determine the presence of acidic functional groups, solubility tests can be performed in 5% aqueous sodium hydroxide (NaOH) and 5% aqueous sodium bicarbonate (NaHCO₃).[7][11] Solubility in these basic solutions indicates the formation of a more polar, water-soluble salt.
Determination of Acid Dissociation Constant (pKa)
The pKa value quantifies the strength of an acid in solution. For a dicarboxylic acid, two pKa values will correspond to the stepwise dissociation of the two carboxylic acid protons. Potentiometric titration is a standard method for this determination.[12]
Protocol:
-
Solution Preparation: Prepare a solution of the compound with a known concentration (e.g., 1-10 mM) in deionized water.[12] To maintain constant ionic strength, a background electrolyte like KCl can be added.[12]
-
Titration Setup: Place the solution in a beaker with a magnetic stirrer and immerse a calibrated pH electrode.[12]
-
Titration: Add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments using a burette.[12] After each addition, allow the pH reading to stabilize before recording the pH and the volume of titrant added.
-
Data Analysis: Plot the measured pH versus the volume of NaOH added to generate a titration curve. The curve for a dicarboxylic acid will show two equivalence points.
-
pKa Calculation: The pH at the half-equivalence point (the midpoint of the buffer region) for each dissociation step is equal to the pKa for that acidic proton.[13] The Henderson-Hasselbalch equation can be used to calculate the pKa at various points in the buffer region.[14]
Visualizations: Workflows and Logical Relationships
The following diagrams, created using the DOT language, illustrate a plausible synthesis workflow and a standard experimental procedure for pKa determination.
Caption: Plausible synthesis workflow for (m-phenylenedioxy)diacetic acid.
Caption: Experimental workflow for pKa determination by potentiometric titration.
References
- 1. (1,3-Phenylenedioxy)diacetic acid | C10H10O6 | CID 66884 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,2-(1,2-Phenylenebis(oxy))diacetic acid | 5411-14-3 [sigmaaldrich.com]
- 3. chembk.com [chembk.com]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. byjus.com [byjus.com]
- 6. jove.com [jove.com]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Method for Measuring Aqueous Solubilities of Organic Compounds | Semantic Scholar [semanticscholar.org]
- 11. scribd.com [scribd.com]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. blamp.sites.truman.edu [blamp.sites.truman.edu]
Spectroscopic Profile of (1,3-Phenylenedioxy)diacetic Acid (CAS 102-39-6): A Technical Guide
Introduction: This technical guide provides a comprehensive overview of the spectroscopic data available for the compound identified by CAS number 102-39-6, which is definitively established as (1,3-Phenylenedioxy)diacetic acid. Initial database inquiries revealed conflicting information, with some sources erroneously associating this CAS number with N-Ethyl-N-methylaniline. However, thorough verification with authoritative chemical databases, including PubChem and the European Chemicals Agency (ECHA), confirms the correct identity as (1,3-Phenylenedioxy)diacetic acid, also known by synonyms such as m-Phenylenedioxydi(acetic acid) and Resorcinol-O,O'-diacetic acid. This document is intended for researchers, scientists, and professionals in drug development, presenting available spectroscopic data in a structured format, detailing experimental methodologies, and illustrating data analysis workflows.
Chemical Identity
-
CAS Number: 102-39-6
-
IUPAC Name: 2-[3-(carboxymethoxy)phenoxy]acetic acid
-
Molecular Formula: C₁₀H₁₀O₆
-
Molecular Weight: 226.18 g/mol
-
Synonyms: (m-Phenylenedioxy)diacetic acid, m-Phenylenedioxydi(acetic acid), this compound, 1,3-Bis(carboxymethoxy)benzene
Spectroscopic Data Summary
The following tables summarize the available quantitative spectroscopic data for (1,3-Phenylenedioxy)diacetic acid. It is important to note that while some spectral data is available, complete datasets, particularly for NMR, are not readily found in public repositories for this specific compound.
Mass Spectrometry
High-resolution mass spectrometry data is available, indicating the compound's molecular weight and fragmentation patterns.
| Technique | Ionization Mode | Observed m/z | Interpretation | Source |
| ESI-MS | Negative | 225.0399 | [M-H]⁻ | mzCloud[1] |
| ESI-MS | Positive | 227.0550 | [M+H]⁺ | Calculated |
| ESI-MS | Positive | 249.0370 | [M+Na]⁺ | Calculated |
Note: The mzCloud database contains extensive mass spectral trees with 2443 spectra, providing detailed fragmentation data for further structural elucidation.[1]
Infrared (IR) Spectroscopy
Characteristic vibrational modes for the functional groups present in (1,3-Phenylenedioxy)diacetic acid are expected in the IR spectrum.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |
| O-H Stretch (broad) | 3300 - 2500 | Carboxylic Acid |
| C-H Stretch (aromatic) | 3100 - 3000 | Aromatic Ring |
| C-H Stretch (aliphatic) | 3000 - 2850 | Methylene (CH₂) |
| C=O Stretch | 1760 - 1690 | Carboxylic Acid |
| C=C Stretch | 1600 - 1450 | Aromatic Ring |
| C-O Stretch | 1320 - 1210 | Ether, Carboxylic Acid |
Note: PubChem lists FTIR and ATR-IR data from a Bruker Tensor 27 FT-IR instrument, though the actual spectra are not publicly displayed.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
As of the latest search, publicly accessible ¹H and ¹³C NMR spectra for (1,3-Phenylenedioxy)diacetic acid (CAS 102-39-6) are not available. However, based on the chemical structure, predicted chemical shifts can be estimated.
¹H NMR (Predicted)
| Proton Environment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| -COOH | 10 - 13 | Singlet (broad) | 2H |
| Aromatic C-H | 6.5 - 7.5 | Multiplet | 4H |
| -O-CH₂- | ~4.7 | Singlet | 4H |
¹³C NMR (Predicted)
| Carbon Environment | Predicted Chemical Shift (ppm) |
| -C=O | 170 - 180 |
| Aromatic C-O | 155 - 165 |
| Aromatic C-H/C-C | 100 - 140 |
| -O-CH₂- | 65 - 75 |
UV-Vis Spectroscopy
Due to the presence of the benzene ring chromophore, (1,3-Phenylenedioxy)diacetic acid is expected to absorb in the UV region.
| Solvent | λmax (nm) | Molar Absorptivity (ε) |
| Not Specified | Data Not Available | Data Not Available |
Note: Aromatic compounds typically exhibit primary absorption bands around 184 nm and 202 nm, and a secondary, less intense band around 255 nm. Substituents on the benzene ring can cause shifts in these absorptions.[3]
Experimental Protocols
Detailed experimental protocols for the acquisition of spectroscopic data for (1,3-Phenylenedioxy)diacetic acid are not available in the public domain. However, the following sections describe generalized protocols for the techniques mentioned above, which would be suitable for the analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of (1,3-Phenylenedioxy)diacetic acid.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or D₂O with a pH adjustment to ensure solubility).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrumentation:
-
A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
-
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: 0-15 ppm.
-
Number of Scans: 16-64, depending on the sample concentration.
-
Relaxation Delay: 1-5 seconds.
-
Temperature: 298 K.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Program: Standard proton-decoupled ¹³C experiment.
-
Spectral Width: 0-200 ppm.
-
Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.
-
Relaxation Delay: 2 seconds.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
-
Phase and baseline correct the spectra.
-
Calibrate the chemical shift scale using the residual solvent signal or an internal standard (e.g., TMS).
-
Integrate the signals in the ¹H NMR spectrum.
-
Attenuated Total Reflectance (ATR) - Fourier Transform Infrared (FTIR) Spectroscopy
Objective: To obtain an infrared spectrum to identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation:
-
Place a small amount (a few milligrams) of the solid (1,3-Phenylenedioxy)diacetic acid directly onto the ATR crystal.[4]
-
-
Instrumentation:
-
An FTIR spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal).[5]
-
-
Data Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.[4]
-
Apply pressure to the sample using the ATR's pressure arm to ensure good contact with the crystal.
-
Collect the sample spectrum over a range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
-
If necessary, an ATR correction can be applied to the spectrum to make it more comparable to a traditional transmission spectrum.
-
Electrospray Ionization Mass Spectrometry (ESI-MS)
Objective: To determine the accurate mass of the molecule and study its fragmentation pattern.
Methodology:
-
Sample Preparation:
-
Prepare a dilute solution of (1,3-Phenylenedioxy)diacetic acid (typically 1-10 µg/mL) in a suitable solvent system, such as a mixture of water and acetonitrile or methanol, often with a small amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) to aid ionization.
-
-
Instrumentation:
-
A mass spectrometer equipped with an electrospray ionization source, such as a time-of-flight (TOF), quadrupole, or Orbitrap analyzer.
-
-
Data Acquisition:
-
Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-20 µL/min).
-
Acquire spectra in both positive and negative ion modes over a relevant m/z range (e.g., 50-500).
-
For fragmentation studies (MS/MS), select the precursor ion of interest (e.g., [M-H]⁻ at m/z 225.04) and subject it to collision-induced dissociation (CID).
-
-
Data Processing:
-
Process the raw data to obtain the mass spectra.
-
Determine the accurate mass of the molecular ion and compare it to the calculated exact mass of the compound.
-
Analyze the fragmentation pattern to gain structural information.
-
Visualization of Analytical Workflows
The following diagrams, generated using the DOT language, illustrate the logical workflows for the spectroscopic analysis of (1,3-Phenylenedioxy)diacetic acid.
Conclusion
References
- 1. mzCloud – 1 3 Phenylenedioxy diacetic acid [mzcloud.org]
- 2. (1,3-Phenylenedioxy)diacetic acid | C10H10O6 | CID 66884 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. repository.up.ac.za [repository.up.ac.za]
- 4. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 5. Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles [specac.com]
An In-depth Technical Guide to the Molecular Structure of 2-[3-(carboxymethoxy)phenoxy]acetic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular structure and properties of 2-[3-(carboxymethoxy)phenoxy]acetic acid, also known by its synonym Resorcinol-O,O'-diacetic acid. This document collates critical chemical data, including identifiers, physical properties, and spectroscopic information. Detailed experimental protocols for its synthesis are provided, alongside a logical workflow for its preparation. This guide is intended to be a valuable resource for professionals in research, chemical synthesis, and drug development, facilitating a deeper understanding of this molecule's characteristics and potential applications.
Chemical Identity and Physical Properties
2-[3-(carboxymethoxy)phenoxy]acetic acid is a substituted phenoxyacetic acid derivative. The presence of two carboxylic acid groups and an ether linkage to a benzene ring at the meta position defines its chemical reactivity and potential for forming coordination complexes and polymers.
| Identifier | Value |
| IUPAC Name | 2-[3-(carboxymethoxy)phenoxy]acetic acid |
| Synonyms | This compound, (m-Phenylenedioxy)diacetic acid |
| CAS Number | 102-39-6 |
| Molecular Formula | C₁₀H₁₀O₆ |
| Molecular Weight | 226.18 g/mol |
| InChI Key | ZVMAGJJPTALGQB-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC(=C1)OCC(=O)O)OCC(=O)O |
A summary of its key physical properties is presented in the table below.
| Property | Value | Source |
| Melting Point | 191-193 °C | [1] |
| Boiling Point | 447.4 °C at 760 mmHg | [1][2] |
| Flash Point | 180.4 °C | [1][2] |
| Density | 1.416 g/cm³ | [1] |
Synthesis
The synthesis of 2-[3-(carboxymethoxy)phenoxy]acetic acid can be achieved through the Williamson ether synthesis, starting from resorcinol and chloroacetic acid. The following is a detailed experimental protocol adapted from general procedures for the synthesis of phenoxyacetic acids.
Experimental Protocol: Synthesis from Resorcinol
Materials:
-
Resorcinol
-
Chloroacetic acid
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Deionized water
-
Ethanol (optional, as a co-solvent)
Procedure:
-
Preparation of Sodium Chloroacetate: In a flask equipped with a stirrer and placed in an ice-water bath, dissolve chloroacetic acid in deionized water. Slowly add a 30% NaOH solution to adjust the pH to 8-9, thereby forming a solution of sodium chloroacetate.
-
Preparation of Sodium Resorcinate: In a separate reaction vessel, dissolve NaOH in deionized water (and optionally, a small amount of ethanol as a co-solvent) with constant stirring at room temperature. Slowly add resorcinol to this solution and continue stirring for approximately 20 minutes to ensure the complete formation of sodium resorcinate.
-
Reaction: Add the previously prepared sodium chloroacetate solution to the sodium resorcinate solution. Heat the mixture to reflux (approximately 102 °C) and maintain this temperature for 5 hours.
-
Work-up and Purification: a. After reflux, cool the reaction mixture to room temperature. b. Acidify the mixture to a pH of 1-2 using a 2.0 M HCl solution. This will cause a white precipitate of the crude product to form. c. Filter the precipitate and wash it three times with dilute hydrochloric acid. d. Dry the crude product at 60 °C. e. For further purification, disperse the crude solid in heated deionized water and adjust the pH to 8.0 with a saturated potassium carbonate solution. Filter the solution to remove any insoluble impurities. f. Acidify the filtrate again to a pH of 1-2 with 2.0 M HCl to re-precipitate the purified product. g. Cool the mixture to room temperature, filter the purified product, wash with dilute hydrochloric acid, and dry overnight in a vacuum to obtain pure 2-[3-(carboxymethoxy)phenoxy]acetic acid.[3]
Synthesis Workflow Diagram
Caption: Synthesis workflow for 2-[3-(carboxymethoxy)phenoxy]acetic acid.
Spectroscopic Data
Spectroscopic data is essential for the structural elucidation and confirmation of 2-[3-(carboxymethoxy)phenoxy]acetic acid.
Infrared (IR) Spectroscopy
The Attenuated Total Reflectance (ATR) IR spectrum of 2-[3-(carboxymethoxy)phenoxy]acetic acid is available through SpectraBase. Key expected absorptions include:
-
A broad O-H stretch from the carboxylic acid groups, typically in the range of 3300-2500 cm⁻¹.
-
A strong C=O stretch from the carboxylic acid groups, usually around 1700 cm⁻¹.
-
C-O stretching vibrations for the ether linkage and carboxylic acids in the 1300-1000 cm⁻¹ region.
-
C-H stretching and bending vibrations for the aromatic ring and methylene groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While specific spectral data was not retrieved, ¹H and ¹³C NMR are crucial for structural confirmation.
-
¹H NMR: Expected signals would include resonances for the aromatic protons, the methylene protons of the two carboxymethoxy groups, and the acidic protons of the carboxylic acids. The splitting patterns of the aromatic protons would confirm the 1,3- (meta) substitution pattern.
-
¹³C NMR: The spectrum would show distinct signals for the carboxylic acid carbons, the aromatic carbons (with different chemical shifts for the substituted and unsubstituted positions), and the methylene carbons.
Mass Spectrometry (MS)
Mass spectral data for 2-[3-(carboxymethoxy)phenoxy]acetic acid is available on the mzCloud database. The mass spectrum would be expected to show the molecular ion peak [M]⁺ and/or related ions such as [M+H]⁺ or [M-H]⁻, corresponding to its molecular weight. Fragmentation patterns would likely involve the loss of carboxylic acid groups and cleavage of the ether bond.
Structural and Chemical Properties
The molecular structure of 2-[3-(carboxymethoxy)phenoxy]acetic acid, with its two flexible carboxylic acid groups, makes it a versatile building block (ligand) in supramolecular chemistry and materials science, particularly for the synthesis of coordination polymers and metal-organic frameworks (MOFs).
Logical Relationship of Structural Features to Applications
Caption: Relationship between molecular features and applications.
Potential Applications
2-[3-(carboxymethoxy)phenoxy]acetic acid serves as a valuable intermediate in various fields:
-
Synthetic Chemistry: It is used as a building block for the synthesis of more complex organic molecules.[1]
-
Materials Science: Its structure is suitable for designing new materials, such as polymers with specific properties. It has been used in the production of polyurethanes and polyesters.[2]
-
Pharmaceutical and Agrochemical Industries: While direct applications are not widely documented, its structural motifs are found in biologically active molecules. For instance, some derivatives have been investigated for herbicidal activity.[1]
Conclusion
This technical guide has provided a detailed overview of the molecular structure, properties, and synthesis of 2-[3-(carboxymethoxy)phenoxy]acetic acid. The information compiled herein, including chemical identifiers, physical and spectroscopic data, and a detailed synthesis protocol, serves as a foundational resource for researchers and professionals. The unique structural features of this molecule, particularly its capacity to act as a ligand, suggest significant potential for its use in the development of novel materials and as an intermediate in the synthesis of complex organic compounds.
References
The Chelating Behavior of Resorcinol-O,O'-diacetic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Resorcinol-O,O'-diacetic acid, a derivative of resorcinol, presents a compelling molecular architecture for the chelation of metal ions. Its structure, featuring two etheric oxygen atoms and two carboxylic acid moieties attached to a central phenyl ring, suggests a potential tetradentate or bidentate chelating agent with significant applications in coordination chemistry, analytical methods, and pharmaceutical sciences. The strategic positioning of these functional groups allows for the formation of stable five- or six-membered chelate rings with a variety of metal cations. This technical guide provides a comprehensive overview of the synthesis, theoretical chelating behavior, and detailed experimental protocols for the characterization of the metal complexes of this compound. While specific quantitative data for this compound is not extensively available in published literature, this guide offers robust methodologies for its determination, empowering researchers to explore its potential.
Introduction
Phenoxyacetic acid derivatives are a class of compounds recognized for their diverse biological activities and coordination capabilities. This compound, also known as (m-phenylenedioxy)diacetic acid, belongs to this family and is distinguished by the presence of two carboxymethyl groups ether-linked to the resorcinol backbone. This arrangement of donor atoms is anticipated to confer significant chelating ability, making it a valuable ligand for a range of metal ions. The stability of the resulting metal complexes is a critical parameter influencing their application in areas such as drug delivery, where they might be used to sequester or transport metal ions, and in analytical chemistry as selective reagents for metal determination.
Synthesis of this compound
The synthesis of this compound can be readily achieved via the Williamson ether synthesis, a reliable method for forming ethers from an alcohol (or phenol) and an alkyl halide.[1][2] In this case, the phenolic hydroxyl groups of resorcinol are deprotonated by a strong base to form a phenoxide, which then acts as a nucleophile, attacking the electrophilic carbon of chloroacetic acid.
Experimental Protocol: Williamson Ether Synthesis
Materials:
-
Resorcinol
-
Sodium hydroxide (NaOH)
-
Chloroacetic acid
-
Hydrochloric acid (HCl)
-
Distilled water
-
Ethanol (for recrystallization)
-
Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, beaker, Buchner funnel)
-
Magnetic stirrer and hotplate
-
pH meter or pH paper
Procedure:
-
Dissolution and Deprotonation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve one molar equivalent of resorcinol in an aqueous solution containing a slight excess of two molar equivalents of sodium hydroxide. Stir the mixture until the resorcinol has completely dissolved, forming the disodium salt of resorcinol.
-
Nucleophilic Attack: Prepare a solution of two molar equivalents of chloroacetic acid in water. Slowly add the chloroacetic acid solution to the resorcinol salt solution via a dropping funnel while stirring continuously.
-
Reaction: Gently heat the reaction mixture to reflux and maintain this temperature for 2-3 hours to ensure the completion of the reaction.
-
Acidification: After cooling the reaction mixture to room temperature, carefully acidify it with hydrochloric acid until the pH is approximately 2. This will protonate the carboxylate groups, leading to the precipitation of the crude this compound.
-
Isolation and Purification: Collect the precipitate by vacuum filtration using a Buchner funnel and wash it with cold distilled water to remove any inorganic salts. The crude product can be further purified by recrystallization from hot water or an ethanol-water mixture to yield pure this compound.
-
Characterization: The final product should be characterized by techniques such as melting point determination, FT-IR spectroscopy (to confirm the presence of carboxylic acid and ether functional groups), and ¹H and ¹³C NMR spectroscopy to verify the chemical structure.
Caption: Synthesis of this compound.
Chelating Behavior and Coordination Chemistry
This compound is expected to act as a multidentate ligand. The primary coordination sites are the two deprotonated carboxylate groups. The etheric oxygen atoms may also participate in coordination, depending on the size and electronic properties of the metal ion, potentially leading to a tetradentate binding mode. The formation of stable five- or six-membered chelate rings is a key determinant of the stability of the resulting metal complexes.
Caption: Chelation of a Metal Ion (Mⁿ⁺).
Determination of Stability Constants
The stability of the metal complexes of this compound can be quantitatively expressed by their stability constants (log K). Potentiometric titration is a highly accurate and widely used method for this purpose. The Irving-Rossotti method is a common approach for the analysis of potentiometric data.[3]
Experimental Protocol: Potentiometric Titration (Irving-Rossotti Method)
Solutions Required:
-
A standard solution of the metal ion of interest (e.g., 0.01 M).
-
A standard solution of this compound (e.g., 0.01 M).
-
A standard solution of a strong acid (e.g., 0.1 M HCl).
-
A standard solution of a carbonate-free strong base (e.g., 0.1 M NaOH).
-
A solution of an inert salt to maintain constant ionic strength (e.g., 1 M KNO₃).
Procedure:
-
Calibration: Calibrate the pH meter using standard buffer solutions.
-
Titration Sets: Prepare the following three sets of solutions in a thermostated titration vessel:
-
Set 1 (Acid Blank): Strong acid + inert salt + distilled water.
-
Set 2 (Ligand Blank): Strong acid + inert salt + this compound solution + distilled water.
-
Set 3 (Metal-Ligand): Strong acid + inert salt + this compound solution + metal ion solution + distilled water.
-
-
Titration: Titrate each set with the standard strong base solution, recording the pH after each addition of the titrant.
-
Data Analysis:
-
Plot the pH versus the volume of base added for all three titrations.
-
From the titration curves, calculate the average number of protons associated with the ligand (n̄ₐ) at different pH values.
-
Determine the proton-ligand stability constants (pKₐ values) of this compound.
-
Calculate the average number of ligands attached to the metal ion (n̄) and the free ligand concentration (pL) at each pH value.
-
Construct a formation curve by plotting n̄ versus pL.
-
From the formation curve, determine the stepwise and overall stability constants (log K₁, log K₂, etc.) of the metal complexes.
-
Caption: Workflow for Potentiometric Determination.
Data Presentation
The determined stability constants and thermodynamic parameters should be presented in a clear and organized manner to facilitate comparison and interpretation.
Stability Constants
The following table provides a template for recording the proton-ligand and metal-ligand stability constants of this compound with various metal ions.
| Metal Ion | Ionic Strength (M) | Temperature (°C) | log K₁ | log K₂ | log β₂ |
| H⁺ (pKₐ₁) | 0.1 | 25 | |||
| H⁺ (pKₐ₂) | 0.1 | 25 | |||
| Cu²⁺ | 0.1 | 25 | |||
| Ni²⁺ | 0.1 | 25 | |||
| Co²⁺ | 0.1 | 25 | |||
| Zn²⁺ | 0.1 | 25 | |||
| Ca²⁺ | 0.1 | 25 | |||
| Mg²⁺ | 0.1 | 25 |
Note: The values in this table are placeholders. Researchers should populate it with their experimentally determined data.
Thermodynamic Parameters
By performing potentiometric titrations at different temperatures, the thermodynamic parameters for the complexation reactions can be determined using the van't Hoff equation.
| Metal Ion | ΔG° (kJ/mol) | ΔH° (kJ/mol) | ΔS° (J/mol·K) |
| Cu²⁺ | |||
| Ni²⁺ | |||
| Co²⁺ | |||
| Zn²⁺ | |||
| Ca²⁺ | |||
| Mg²⁺ |
Note: The values in this table are placeholders. Researchers should populate it with their experimentally determined data.
Conclusion
This compound holds significant promise as a versatile chelating agent. While a comprehensive database of its metal complex stability constants is yet to be established in the literature, the methodologies outlined in this guide provide a clear pathway for researchers to undertake such investigations. The synthesis is straightforward, and the characterization of its chelating properties can be achieved through well-established techniques such as potentiometric titration. The systematic determination of these fundamental parameters will be invaluable for the rational design of new drugs, the development of novel analytical reagents, and the advancement of coordination chemistry.
References
Coordination Chemistry of Resorcinol-O,O'-diacetic Acid with Transition Metals: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Resorcinol-O,O'-diacetic acid (RODA) is a versatile chelating agent possessing a unique structural motif that combines the electronic properties of a resorcinol backbone with the strong coordinating ability of two carboxylate groups. This arrangement allows for the formation of stable and structurally diverse complexes with a variety of transition metals. This technical guide provides an in-depth exploration of the coordination chemistry of RODA with first-row transition metals, including manganese (Mn), iron (Fe), cobalt (Co), nickel (Ni), copper (Cu), and zinc (Zn). The guide covers the synthesis of the ligand, detailed experimental protocols for the preparation and characterization of its metal complexes, and a comprehensive analysis of their stability and structural features. The information presented herein is intended to serve as a valuable resource for researchers in coordination chemistry, materials science, and drug development, facilitating the exploration of RODA-metal complexes for various applications.
Introduction
The coordination chemistry of polydentate ligands is a cornerstone of modern inorganic and bioinorganic chemistry, with applications ranging from catalysis and materials science to medicinal chemistry. Ligands incorporating both phenoxy and carboxylate functionalities have attracted significant interest due to their ability to form highly stable complexes with a wide range of metal ions. This compound (RODA) emerges as a particularly interesting ligand in this class. Its structure, featuring a central resorcinol ring with two O,O'-diacetic acid arms, provides a tetradentate O,O,O,O-donor set, predisposing it to form stable chelate rings with metal ions.
The presence of the aromatic resorcinol backbone can influence the electronic properties of the resulting metal complexes, while the flexible diacetic acid moieties allow for the accommodation of various coordination geometries. This guide will delve into the fundamental aspects of the coordination chemistry of RODA with key transition metals, providing a theoretical framework and practical methodologies for their study.
Synthesis of this compound (RODA)
The synthesis of RODA can be achieved through a Williamson ether synthesis, a reliable method for forming ether linkages. This process involves the reaction of resorcinol with a haloacetic acid, typically chloroacetic acid, in the presence of a base.
General Experimental Protocol for RODA Synthesis
Materials:
-
Resorcinol
-
Chloroacetic acid
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Distilled water
-
Ethanol
Procedure:
-
Deprotonation of Resorcinol: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve resorcinol in an aqueous solution of sodium hydroxide. The base facilitates the deprotonation of the phenolic hydroxyl groups to form the more nucleophilic resorcinolate dianion.
-
Reaction with Chloroacetate: Slowly add a solution of chloroacetic acid, previously neutralized with sodium hydroxide to form sodium chloroacetate, to the resorcinolate solution.
-
Reflux: Heat the reaction mixture to reflux for several hours to ensure the completion of the Williamson ether synthesis. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Acidification and Precipitation: After cooling the reaction mixture to room temperature, acidify it with hydrochloric acid. This protonates the carboxylate groups, leading to the precipitation of the crude this compound.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol-water, to yield pure RODA.
Solubility of Resorcinol-O,O'-diacetic Acid in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the solubility of resorcinol-O,O'-diacetic acid (also known as (m-phenylenedioxy)diacetic acid or 1,3-bis(carboxymethoxy)benzene) in organic solvents. A comprehensive search of scientific literature and chemical databases reveals a notable absence of specific quantitative solubility data for this compound. This guide, therefore, provides a compilation of its key physicochemical properties to inform solubility predictions, a detailed set of experimental protocols for the precise determination of its solubility, and a discussion on the anticipated solubility trends based on its molecular structure and the properties of its parent compound, resorcinol.
Introduction to this compound
This compound is a dicarboxylic acid derivative of resorcinol. Its structure, featuring a central benzene ring with two ether-linked acetic acid moieties, suggests a degree of polarity that will significantly influence its solubility in various organic solvents. Understanding its solubility is crucial for a range of applications, including its use in the synthesis of polymers, as an intermediate in the production of other organic compounds, and potentially in the development of pharmaceutical agents.
Physicochemical Properties
While specific solubility data is scarce, the following physicochemical properties of this compound provide essential information for researchers.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₁₀O₆ | |
| Molecular Weight | 226.18 g/mol | |
| Melting Point | 195 °C | |
| Boiling Point | 447.4 °C at 760 mmHg | |
| Flash Point | 180.4 °C | |
| Density | 1.416 g/cm³ | |
| Appearance | White solid | |
| CAS Number | 102-39-6 |
Predicted Solubility Profile
Based on the molecular structure of this compound, which contains both polar carboxylic acid groups and a less polar benzene ring, a general solubility profile can be predicted. The two carboxylic acid groups are capable of forming strong hydrogen bonds, suggesting that the compound will be more soluble in polar protic and polar aprotic solvents that can participate in or disrupt these hydrogen bonds.
The parent compound, resorcinol, is readily soluble in water, alcohol, and ether, but insoluble in chloroform and carbon disulfide[1]. This suggests that derivatives like this compound may also exhibit good solubility in polar solvents. However, the addition of the two acetic acid groups increases the molecule's size and hydrogen bonding capability, which could lead to more complex solubility behavior.
A study on new resorcinol derivatives indicated that their solubility was investigated in various solvents and the results were tabulated[2][3]. Unfortunately, the specific data from this table is not publicly available. The study does mention the use of solvents like DCM (dichloromethane), which suggests that solubility in halogenated solvents might be relevant[2][3].
Experimental Protocols for Solubility Determination
Given the lack of available quantitative data, researchers will likely need to determine the solubility of this compound experimentally. The following protocols describe the widely used isothermal equilibrium method.
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (±0.0001 g)
-
Thermostatic shaker or water bath
-
Calibrated thermometer
-
Vials with airtight seals
-
Syringe filters (chemically compatible with the chosen solvents)
-
Drying oven
-
Glassware (pipettes, beakers, volumetric flasks)
-
Analytical instrument for concentration determination (e.g., HPLC, UV-Vis spectrophotometer)
Gravimetric Method
This method is straightforward and relies on the accurate weighing of the dissolved solute after solvent evaporation.
-
Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.
-
Equilibration: Place the vial in a thermostatic shaker set to the desired temperature. Allow the mixture to equilibrate for a sufficient period (typically 24-72 hours) to ensure the solution is saturated. The system has reached equilibrium when the concentration of the solute in the solution remains constant over time.
-
Sample Withdrawal and Filtration: Once equilibrium is reached, carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe to the equilibration temperature to avoid precipitation. Immediately filter the solution through a syringe filter into a pre-weighed, dry container.
-
Solvent Evaporation: Evaporate the solvent from the container in a drying oven at a temperature below the boiling point of the solvent and the melting point of the solute to avoid decomposition.
-
Mass Determination and Calculation: After complete evaporation of the solvent, cool the container in a desiccator and weigh it. The mass of the dissolved solute can be determined by subtracting the initial mass of the empty container.
The solubility (S) can be calculated using the following formula:
S (g/L) = (mass of solute in g) / (volume of solvent in L)
Instrumental Analysis Method
For greater accuracy, especially at low solubilities, instrumental methods are preferred.
-
Preparation of Saturated Solution and Equilibration: Follow steps 1 and 2 from the Gravimetric Method.
-
Sample Withdrawal and Dilution: Withdraw a known volume of the filtered supernatant and dilute it with a known volume of the same solvent to a concentration that falls within the linear range of the analytical instrument.
-
Concentration Measurement: Analyze the diluted sample using a pre-calibrated analytical instrument (e.g., HPLC, UV-Vis spectrophotometer) to determine the concentration of this compound.
-
Calculation: Calculate the original concentration in the saturated solution by accounting for the dilution factor.
Visualizing the Experimental Workflow
The following diagrams illustrate the logical flow of the experimental protocols for determining solubility.
Caption: Experimental workflow for determining the solubility of a solid in a liquid solvent.
Conclusion
References
A Technical Guide to the Thermal Stability of Metal Complexes with (m-Phenylenedioxy)diacetic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the thermal stability of metal complexes involving phenylenedioxy)diacetic acid ligands. Due to a lack of specific research on the meta isomer, this document focuses on the well-studied analogous lanthanide complexes with the ortho isomer, (1,2-phenylenedioxy)diacetic acid, as a predictive model for the thermal behavior of the meta counterparts. The guide details the synthesis and thermal analysis of these complexes, presenting quantitative data in structured tables and outlining experimental protocols. Visual diagrams generated using Graphviz are included to illustrate key experimental workflows. This document serves as a vital resource for researchers engaged in the development of new metal-based therapeutics and materials where thermal stability is a critical parameter.
Introduction
The thermal stability of metal-organic frameworks (MOFs) and coordination polymers is a cornerstone of their viability in applications ranging from drug delivery to catalysis. The decomposition temperature and pathway can dictate the operational limits and shelf-life of these materials. The ligand (m-phenylenedioxy)diacetic acid, a flexible dicarboxylate, is a promising candidate for the construction of novel coordination polymers with unique structural and functional properties. Understanding the thermal behavior of its metal complexes is therefore of paramount importance.
This guide provides an in-depth analysis of the thermal decomposition of lanthanide complexes with the isomeric ligand (1,2-phenylenedioxy)diacetic acid. The findings from these studies offer valuable insights into the expected thermal properties of complexes with (m-phenylenedioxy)diacetic acid, given the structural similarities of the ligands.
Synthesis of Lanthanide Complexes with (1,2-Phenylenedioxy)diacetic Acid
The synthesis of lanthanide complexes with (1,2-phenylenedioxy)diacetic acid is typically achieved through solvothermal methods.
Experimental Protocol: Solvothermal Synthesis
A common synthetic procedure involves the reaction of a lanthanide(III) salt (e.g., nitrate or chloride) with 1,2-phenylenediacetic acid in a high-boiling point solvent such as N,N'-dimethylformamide (DMF)[1].
Materials:
-
Lanthanide(III) nitrate or chloride salt (e.g., Pr(NO₃)₃·xH₂O, SmCl₃·xH₂O)
-
1,2-Phenylenediacetic acid
-
N,N'-dimethylformamide (DMF)
Procedure:
-
Dissolve a stoichiometric amount of the lanthanide(III) salt in DMF.
-
In a separate container, dissolve 1,2-phenylenediacetic acid in DMF.
-
Combine the two solutions in a Teflon-lined stainless steel autoclave.
-
Seal the autoclave and heat it to 120 °C for 72 hours.
-
Allow the autoclave to cool gradually to room temperature (e.g., a cooling rate of 5 °C/h).
-
Filter the resulting crystals, wash them with a mixture of water and DMF, and dry them at room temperature.
Thermal Analysis of Lanthanide Complexes
The thermal stability of the synthesized complexes is investigated using thermogravimetric analysis (TGA), differential thermal analysis (DTA), and differential scanning calorimetry (DSC). These techniques provide information on decomposition temperatures, mass loss, and the nature of the thermal events (endothermic or exothermic).
Experimental Protocols for Thermal Analysis
Thermogravimetric Analysis (TGA):
-
Instrument: A thermogravimetric analyzer.
-
Sample Preparation: A small amount of the crystalline sample (typically 5-10 mg) is placed in an alumina or platinum crucible.
-
Atmosphere: The analysis is conducted under a controlled atmosphere, usually flowing air or an inert gas like nitrogen or argon, at a specific flow rate (e.g., 50 mL/min).
-
Heating Program: The sample is heated from room temperature to a final temperature (e.g., 1000 °C) at a constant heating rate (e.g., 10 °C/min).
-
Data Collected: Mass loss as a function of temperature.
Coupled TG-FTIR Analysis:
For a more detailed analysis of the decomposition products, the TGA instrument can be coupled to a Fourier-transform infrared (FTIR) spectrometer. This allows for the identification of the gaseous products evolved during each decomposition step.
Thermal Decomposition Data
The thermal decomposition of lanthanide complexes with 1,2-phenylenediacetate generally occurs in multiple steps. The initial steps involve the loss of coordinated and/or guest solvent molecules, followed by the decomposition of the organic ligand at higher temperatures. The final residue is typically the corresponding lanthanide oxide[1].
Quantitative Data for Lanthanide-(1,2-phenylenedioxy)diacetate Complexes
The following table summarizes the thermal decomposition data for a series of lanthanide complexes with the general formula Ln₂(1,2-pda)₃(DMF)₂, where 1,2-pda = [C₆H₄(CH₂COO)₂]²⁻ and Ln = Pr, Sm, Eu, Tb, Dy, Er[1]. The analysis was performed in air.
| Complex | Decomposition Step | Temperature Range (°C) | Mass Loss (%) (Experimental) | Mass Loss (%) (Calculated) | Evolved Gaseous Products (from TG-FTIR) | Final Residue | Final Residue Temperature (°C) |
| Pr₂(pda)₃(DMF)₂ | 1. Desolvation | 150-350 | ~15 | 14.9 | DMF | Pr₆O₁₁ | > 665 |
| 2. Ligand Decomposition | 350-665 | ~48 | - | CO₂, CO, ortho-xylene, H₂O, carboxylic acids, esters | |||
| Sm₂(pda)₃(DMF)₂ | 1. Desolvation | 150-350 | ~14 | 14.3 | DMF | Sm₂O₃ | > 800 |
| 2. Ligand Decomposition | 350-800 | ~52 | - | CO₂, CO, ortho-xylene, H₂O, carboxylic acids, esters | |||
| Eu₂(pda)₃(DMF)₂ | 1. Desolvation | 150-350 | ~14 | 14.2 | DMF | Eu₂O₃ | > 800 |
| 2. Ligand Decomposition | 350-800 | ~52 | - | CO₂, CO, ortho-xylene, H₂O, carboxylic acids, esters | |||
| Tb₂(pda)₃(DMF)₂ | 1. Desolvation | 150-350 | ~14 | 13.9 | DMF | Tb₄O₇ | > 850 |
| 2. Ligand Decomposition | 350-850 | ~51 | - | CO₂, CO, ortho-xylene, H₂O, carboxylic acids, esters | |||
| Dy₂(pda)₃(DMF)₂ | 1. Desolvation | 150-350 | ~14 | 13.7 | DMF | Dy₂O₃ | > 900 |
| 2. Ligand Decomposition | 350-900 | ~50 | - | CO₂, CO, ortho-xylene, H₂O, carboxylic acids, esters | |||
| Er₂(pda)₃(DMF)₂ | 1. Desolvation | 150-350 | ~13 | 13.4 | DMF | Er₂O₃ | > 930 |
| 2. Ligand Decomposition | 350-930 | ~50 | - | CO₂, CO, ortho-xylene, H₂O, carboxylic acids, esters |
Discussion of Thermal Stability
The thermal stability of these lanthanide complexes is influenced by the nature of the lanthanide ion. The final decomposition temperature, corresponding to the formation of the lanthanide oxide, generally increases with decreasing ionic radius of the lanthanide (the lanthanide contraction). This suggests that the smaller, more polarizing lanthanide ions form stronger coordination bonds with the carboxylate groups of the ligand, leading to enhanced thermal stability.
The decomposition of the organic ligand is a complex process involving the release of various gaseous products, including carbon oxides, water, and fragments of the aromatic ring and acetate groups[1]. The identification of these products via TG-FTIR provides valuable mechanistic insights into the pyrolysis of these coordination polymers.
Conclusion
While direct experimental data on the thermal stability of metal complexes with (m-phenylenedioxy)diacetic acid is not yet available in the public domain, the study of analogous complexes with (1,2-phenylenedioxy)diacetic acid provides a robust framework for predicting their thermal behavior. The experimental protocols and decomposition data presented in this guide offer a solid foundation for researchers working on the synthesis and characterization of new metal complexes with this family of ligands. It is anticipated that metal complexes of (m-phenylenedioxy)diacetic acid will exhibit similar multi-step decomposition patterns, with the ultimate thermal stability being dependent on the choice of the metal center. Further research is warranted to elucidate the specific thermal properties of these promising materials.
References
In-Depth Technical Guide: Protonation Constants of Resorcinol-O,O'-Diacetic Acid
For Researchers, Scientists, and Drug Development Professionals
Synthesis of Resorcinol-O,O'-Diacetic Acid
The synthesis of this compound typically involves the Williamson ether synthesis, where resorcinol is reacted with a haloacetic acid, most commonly chloroacetic acid, in the presence of a base.
Experimental Protocol
A plausible experimental protocol, synthesized from general procedures for similar phenolic compounds, is as follows:
-
Dissolution of Resorcinol: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve resorcinol in a suitable aqueous base, such as a solution of sodium hydroxide. The base serves to deprotonate the hydroxyl groups of the resorcinol, forming the more nucleophilic phenoxide ions.
-
Addition of Chloroacetic Acid: Slowly add a solution of chloroacetic acid to the reaction mixture. An excess of chloroacetic acid is often used to ensure complete di-substitution.
-
Reflux: Heat the reaction mixture to reflux and maintain this temperature for several hours with continuous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Acidification: After the reaction is complete, cool the mixture to room temperature and acidify it with a mineral acid, such as hydrochloric acid. This step protonates the carboxylate groups of the product and any unreacted phenoxide, causing the this compound to precipitate out of the solution, as it is generally less soluble in acidic aqueous media.
-
Isolation and Purification: Collect the crude product by filtration and wash it with cold water to remove inorganic salts and other water-soluble impurities. Further purification can be achieved by recrystallization from a suitable solvent, such as water or an ethanol-water mixture.
-
Characterization: Confirm the identity and purity of the synthesized this compound using standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and melting point determination.
Determination of Protonation Constants by Potentiometric Titration
Potentiometric titration is the most common and accurate method for determining the protonation constants of weak acids like this compound. This technique involves monitoring the pH of a solution of the compound as a strong base of known concentration is incrementally added.
Theoretical Background
This compound (H₂L) is a dibasic acid, and its protonation equilibria can be represented by the following two steps:
H₂L ⇌ H⁺ + HL⁻ (Kₐ₁) HL⁻ ⇌ H⁺ + L²⁻ (Kₐ₂)
The protonation constants (or acidity constants), Kₐ₁ and Kₐ₂, are the equilibrium constants for these reactions. They are often expressed in their logarithmic form, pKₐ₁ and pKₐ₂.
Experimental Protocol
-
Preparation of Solutions:
-
Prepare a standard solution of carbonate-free sodium hydroxide (NaOH) of accurately known concentration (e.g., 0.1 M).
-
Prepare a solution of this compound of known concentration in a suitable solvent, typically purified water.
-
Prepare a solution of a background electrolyte (e.g., 0.1 M KCl or KNO₃) to maintain a constant ionic strength throughout the titration.
-
-
Titration Setup:
-
Calibrate a pH meter with standard buffer solutions (e.g., pH 4.00, 7.00, and 10.00).
-
Place a known volume of the this compound solution, mixed with the background electrolyte, in a thermostatted titration vessel.
-
Immerse the calibrated pH electrode and a temperature probe into the solution.
-
Use a precision burette to add the standard NaOH solution to the vessel.
-
-
Data Collection:
-
Record the initial pH of the solution.
-
Add small, precise increments of the NaOH solution.
-
After each addition, stir the solution to ensure homogeneity and allow the pH reading to stabilize before recording the value and the corresponding volume of titrant added.
-
Continue the titration well past the second equivalence point.
-
-
Data Analysis:
-
Plot the measured pH values against the volume of NaOH added to obtain the titration curve.
-
The two equivalence points can be determined from the inflection points of the titration curve, often more accurately located by plotting the first or second derivative of the curve.
-
The pKₐ values can be estimated from the pH at the half-equivalence points (at V₁/2 and (V₁ + V₂)/2).
-
For more accurate determination, the titration data can be analyzed using specialized software that employs non-linear regression analysis to fit the data to a theoretical titration curve model, yielding precise pKₐ values.
-
Quantitative Data
As previously stated, a thorough search of the scientific literature did not yield experimentally determined protonation constants for this compound. One source provided a predicted pKₐ value, which is presented below for informational purposes but should be used with caution as it lacks experimental validation.
| Parameter | Value | Source |
| Predicted pKₐ | 2.83 ± 0.10 | Chemicalize Prediction |
To obtain reliable quantitative data, the experimental protocol outlined in Section 2 should be performed.
Visualizations
To further clarify the experimental and logical workflows, the following diagrams are provided in the DOT language.
The Untapped Potential of Resorcinol-O,O'-diacetic Acid in Analytical Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Resorcinol-O,O'-diacetic acid, a derivative of resorcinol, presents a compelling yet largely unexplored profile for applications in analytical chemistry. Its molecular structure, featuring two carboxylic acid moieties attached to a resorcinol backbone, suggests significant potential as a chelating agent, a building block for more complex analytical reagents, and a participant in various spectroscopic and chromatographic methodologies. This technical guide provides a comprehensive overview of the known properties of this compound and explores its potential applications in analytical chemistry, offering a foundational resource for researchers poised to investigate this promising compound. While direct, extensive research on its analytical use is nascent, this document extrapolates from the known chemistry of its parent compound, resorcinol, and analogous phenoxyacetic acids to propose detailed experimental protocols and highlight promising areas of investigation.
Introduction
Resorcinol (1,3-dihydroxybenzene) is a well-established compound with diverse applications, including its use as an antiseptic, in the synthesis of dyes, and as a reagent in colorimetric tests.[1] The derivatization of resorcinol into this compound (also known as 2,2'-(1,3-phenylenebis(oxy))diacetic acid) introduces two carboxylic acid functional groups, which dramatically alters its chemical properties, most notably its ability to form stable complexes with metal ions. This structural modification opens the door to a range of potential applications in analytical chemistry, from trace metal analysis to the development of novel sensors. This guide will delve into the synthesis, physicochemical properties, and, most importantly, the prospective analytical applications of this intriguing molecule.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is fundamental to developing its analytical applications. Key properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Formula | C10H10O6 | [2][3] |
| Molecular Weight | 226.18 g/mol | [2][3] |
| CAS Number | 102-39-6 | [2][3] |
| Melting Point | 192-196 °C | [3] |
| Appearance | White solid | [1] |
| Solubility | Readily soluble in water, alcohol, and ether. Insoluble in chloroform and carbon disulfide. | [1] |
| Synonyms | 2-[3-(Carboxymethoxy)phenoxy]acetic acid, (m-Phenylenedioxy)diacetic acid |
Synthesis of this compound
The synthesis of this compound is typically achieved through the reaction of resorcinol with an acetic acid derivative. A common method involves the reaction of resorcinol with chloroacetic acid in the presence of a base.
Detailed Experimental Protocol for Synthesis
The following protocol is a generalized procedure for the synthesis of this compound.
-
Dissolution of Resorcinol: Dissolve 1 mole of resorcinol in a suitable aqueous solution of a strong base, such as sodium hydroxide, under constant stirring.
-
Addition of Chloroacetic Acid: Slowly add 2 moles of chloroacetic acid to the reaction mixture. The reaction is exothermic, and the temperature should be controlled.
-
Reflux: Heat the mixture under reflux for several hours to ensure the completion of the reaction.
-
Acidification: After cooling, acidify the reaction mixture with a mineral acid (e.g., HCl) to precipitate the crude product.
-
Purification: The crude this compound can be purified by recrystallization from hot water or a suitable organic solvent.
Potential Analytical Applications
The structure of this compound, with its two carboxylate groups positioned for chelation, strongly suggests its utility as a complexing agent for metal ions. This property can be harnessed in various analytical techniques.
Spectrophotometric Determination of Metal Ions
The formation of a colored complex between this compound and a metal ion can be the basis for a simple and rapid spectrophotometric method for the quantification of that metal.
-
Reagent Preparation:
-
Prepare a standard stock solution of the target metal ion (e.g., Fe(III), Cu(II)) of known concentration.
-
Prepare a solution of this compound in a suitable solvent (e.g., ethanol-water mixture).
-
Prepare a buffer solution to maintain the optimal pH for complex formation.
-
-
Calibration Curve Construction:
-
In a series of volumetric flasks, add increasing volumes of the standard metal ion solution.
-
To each flask, add a fixed excess amount of the this compound solution and the buffer solution.
-
Dilute to the mark with deionized water and allow time for the color to develop fully.
-
Measure the absorbance of each solution at the wavelength of maximum absorption (λmax) using a spectrophotometer.
-
Plot a graph of absorbance versus concentration of the metal ion to construct a calibration curve.
-
-
Sample Analysis:
-
Treat the sample solution containing the unknown concentration of the metal ion in the same manner as the standards.
-
Measure the absorbance of the sample solution and determine the concentration from the calibration curve.
-
Fluorimetric Determination of Metal Ions
The resorcinol moiety in this compound provides a basis for fluorescence. Chelation of certain metal ions can lead to either fluorescence enhancement or quenching, which can be exploited for highly sensitive fluorimetric analysis.
-
Instrumentation: Use a spectrofluorometer to measure fluorescence intensity.
-
Reagent Preparation: Prepare solutions of the metal ion and this compound as described for the spectrophotometric method.
-
Optimization: Determine the optimal excitation and emission wavelengths for the metal-ligand complex, as well as the optimal pH for fluorescence.
-
Calibration: Prepare a series of standard solutions with varying concentrations of the metal ion, a fixed concentration of this compound, and buffer. Measure the fluorescence intensity of each solution.
-
Analysis: Measure the fluorescence intensity of the sample solution prepared in the same way and determine the concentration from the calibration curve.
Complexometric Titrations
This compound can potentially be used as a titrant for the complexometric titration of metal ions. The endpoint of the titration could be detected using a suitable metal indicator or by instrumental methods such as potentiometry.
Ion-Selective Electrodes
An ionophore is a key component of an ion-selective electrode (ISE). This compound, due to its ability to selectively bind certain metal ions, could be investigated as a potential ionophore in the membrane of an ISE for the determination of specific metal ions.
Metal Complexation
Chromatographic Applications
This compound could also find applications in chromatographic techniques.
Ion-Pair Chromatography
As a di-anionic compound at appropriate pH, it could be used as an ion-pairing reagent in reversed-phase HPLC for the separation of cationic species.
Chelation Ion Chromatography
This compound could be immobilized onto a solid support and used as the stationary phase in a chelating ion-exchange column for the preconcentration and separation of trace metal ions.
Conclusion and Future Outlook
This compound is a compound with significant, yet underexplored, potential in analytical chemistry. Its straightforward synthesis and the presence of key functional groups for metal chelation make it a prime candidate for the development of new analytical methods. Future research should focus on:
-
Systematic studies of its complexation with a wide range of metal ions: Determining stability constants and optimal conditions for complex formation is crucial.
-
Development and validation of spectrophotometric and fluorimetric methods: Applying the proposed protocols to real-world samples and establishing figures of merit such as limit of detection, limit of quantification, and linear range.
-
Investigation into its use in chemical sensors: Exploring its potential as an ionophore in ion-selective electrodes or as a recognition element in optical sensors.
-
Exploration of its utility in chromatographic separations: Synthesizing and evaluating stationary phases incorporating this ligand.
The investigation of this compound offers a fertile ground for innovation in analytical chemistry, with the promise of developing novel, sensitive, and selective methods for a variety of analytes. This guide serves as a starting point to inspire and direct such research endeavors.
References
Methodological & Application
Application Notes and Protocols: Synthesis of Resorcinol-O,O'-diacetic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed, step-by-step protocol for the synthesis of resorcinol-O,O'-diacetic acid. The synthesis is based on the Williamson ether synthesis, a robust and well-established method for preparing ethers. This protocol is intended for laboratory-scale preparation and is designed to be a reliable guide for researchers in organic chemistry, medicinal chemistry, and materials science. The document includes a summary of the key quantitative data of the target compound and a visual representation of the experimental workflow.
Introduction
This compound is a derivative of resorcinol, a key structural motif in many natural products and synthetic compounds with important biological and material properties. The introduction of two acetic acid moieties via ether linkages enhances the functionality of the resorcinol core, making it a valuable building block for the synthesis of more complex molecules, such as polymers, ligands for metal complexes, and potential pharmacologically active agents. The synthesis protocol detailed herein utilizes the Williamson ether synthesis, which involves the reaction of a phenoxide with an alkyl halide. In this case, the diphenoxide of resorcinol reacts with chloroacetic acid to yield the desired di-substituted product.
Quantitative Data Summary
A summary of the key physical and chemical properties of this compound is provided in the table below for easy reference.
| Property | Value |
| CAS Number | 102-39-6 |
| Molecular Formula | C₁₀H₁₀O₆ |
| Molecular Weight | 226.18 g/mol |
| Melting Point | 195 °C |
| Boiling Point | 447.4 °C |
| Flash Point | 180.4 °C |
| Appearance | White to off-white solid |
Experimental Protocol: Synthesis of this compound
This protocol is based on the principles of the Williamson ether synthesis, adapted for the di-alkylation of resorcinol.
Materials and Reagents:
-
Resorcinol (C₆H₆O₂)
-
Chloroacetic acid (ClCH₂COOH)
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Concentrated hydrochloric acid (HCl)
-
Deionized water
-
Ethanol (for recrystallization)
-
Standard laboratory glassware (round-bottom flask, reflux condenser, dropping funnel, beaker, Buchner funnel, etc.)
-
Magnetic stirrer and hotplate
-
pH paper or pH meter
-
Ice bath
Procedure:
-
Preparation of the Resorcinol Solution:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 11.0 g (0.1 mol) of resorcinol in 100 mL of deionized water.
-
To this solution, slowly add a solution of 8.8 g (0.22 mol) of sodium hydroxide in 50 mL of deionized water. Stir until the resorcinol is fully dissolved and the sodium salt is formed.
-
-
Reaction with Chloroacetic Acid:
-
Set up the flask for reflux and begin heating the solution to a gentle boil.
-
In a separate beaker, dissolve 20.8 g (0.22 mol) of chloroacetic acid in 50 mL of deionized water.
-
Transfer the chloroacetic acid solution to a dropping funnel and add it dropwise to the boiling resorcinol solution over a period of 30-40 minutes.
-
After the addition is complete, continue to reflux the reaction mixture for an additional 2-3 hours. The reaction can be monitored by thin-layer chromatography (TLC).
-
-
Product Precipitation:
-
After the reflux period, allow the reaction mixture to cool to room temperature.
-
Slowly and carefully acidify the solution by adding concentrated hydrochloric acid dropwise while stirring. Monitor the pH with pH paper or a pH meter until the solution is strongly acidic (pH 1-2).
-
A white precipitate of this compound will form.
-
Cool the mixture in an ice bath for at least 30 minutes to ensure complete precipitation.
-
-
Isolation and Purification:
-
Collect the crude product by vacuum filtration using a Buchner funnel.
-
Wash the filter cake with several portions of cold deionized water to remove any inorganic salts and unreacted starting materials.
-
Recrystallize the crude product from a minimal amount of hot water or a water-ethanol mixture to obtain pure this compound.
-
Dry the purified crystals in a desiccator or a vacuum oven at a moderate temperature.
-
-
Characterization:
Diagrams
Experimental Workflow:
Caption: Workflow for the synthesis of this compound.
References
Application Notes and Protocols for Heavy Metal Ion Extraction using Resorcinol-o,o'-diacetic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heavy metal contamination in aqueous environments is a significant concern for public health and environmental safety. The development of effective and selective methods for the removal of toxic heavy metal ions is a critical area of research. Chelating agents are compounds that can form stable, soluble complexes with metal ions, facilitating their extraction from various media. Resorcinol-o,o'-diacetic acid is a promising chelating agent due to its molecular structure, which features a resorcinol backbone with two carboxylic acid moieties. These functional groups can coordinate with a single metal ion, forming a stable chelate complex, which can then be extracted. While specific quantitative data for the heavy metal extraction efficiency of this compound is not extensively documented in publicly available literature, this document provides a detailed protocol for its synthesis and proposed application in heavy metal ion extraction based on the known chemistry of similar resorcinol derivatives and general principles of solvent extraction.
Synthesis of this compound
A plausible synthesis route for this compound involves the Williamson ether synthesis, where resorcinol is reacted with a haloacetic acid, such as chloroacetic acid, in the presence of a strong base.
Protocol for Synthesis:
-
Dissolution of Base: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve potassium hydroxide in water.
-
Addition of Resorcinol Derivative: To the flask, add 2,4-dihydroxyacetophenone. Stir the mixture until a homogenous solution is obtained.
-
Reaction with Chloroacetic Acid: Gently heat the mixture to a mild boil. Add a 50% aqueous solution of chloroacetic acid dropwise to the boiling mixture over a period of 10 minutes.
-
Reflux: Continue to boil the mixture for an additional 10 minutes.
-
Acidification and Precipitation: Cool the reaction mixture to room temperature. Carefully acidify the solution with concentrated hydroiodic acid (HI) until a precipitate forms. Monitor the pH with pH paper.
-
Isolation and Purification: Collect the precipitate by filtration, wash with cold water, and recrystallize from hot water to obtain the purified product.
Proposed Experimental Protocol for Heavy Metal Ion Extraction
This protocol describes a liquid-liquid extraction procedure to evaluate the efficacy of this compound for the removal of heavy metal ions from an aqueous solution.
Materials and Reagents:
-
This compound
-
Stock solutions (1000 ppm) of heavy metal salts (e.g., Pb(NO₃)₂, Cd(NO₃)₂, Zn(NO₃)₂, Cr(NO₃)₃)
-
Organic solvent (e.g., chloroform, kerosene)
-
Deionized water
-
Nitric acid and hydrochloric acid for pH adjustment and sample preservation
-
Buffer solutions (for pH control)
-
Separatory funnels
-
Mechanical shaker
-
Atomic Absorption Spectrometer (AAS)
Procedure:
-
Preparation of Aqueous Phase: Prepare a 100 mL solution of the target heavy metal ion at a known concentration (e.g., 5.0 x 10⁻⁴ M) from the stock solution. Adjust the pH of the solution to a desired value (e.g., pH 5.0) using nitric acid or a suitable buffer.
-
Preparation of Organic Phase: Prepare a 100 mL solution of this compound in the chosen organic solvent at a specific concentration (e.g., 5.0 x 10⁻³ M).
-
Extraction:
-
In a separatory funnel, mix equal volumes (e.g., 20 mL) of the prepared aqueous and organic phases.
-
Shake the mixture vigorously for a predetermined time (e.g., 2 hours) at a constant temperature (e.g., 25 ± 0.1°C) using a mechanical shaker to ensure thorough mixing and to reach equilibrium.
-
Allow the phases to separate completely.
-
-
Sample Collection:
-
Carefully separate the aqueous phase from the organic phase.
-
Take an aliquot of the aqueous phase for heavy metal analysis. Acidify the sample with nitric acid to preserve it.
-
-
Analysis:
-
Data Analysis:
-
Calculate the percentage of extraction (%E) using the following formula: %E = [ (C₀ - Cₑ) / C₀ ] * 100 where C₀ is the initial concentration of the heavy metal ion in the aqueous phase and Cₑ is the equilibrium concentration of the heavy metal ion in the aqueous phase after extraction.
-
The distribution ratio (D) can be calculated as: D = [ (C₀ - Cₑ) / Cₑ ] * (Vₐ / Vₒ) where Vₐ and Vₒ are the volumes of the aqueous and organic phases, respectively.
-
Data Presentation
Table 1: Experimental Data for Heavy Metal Extraction using this compound
| Heavy Metal Ion | Initial Concentration (M) | pH | Extractant Concentration (M) | Extraction Time (h) | % Extraction | Distribution Ratio (D) |
| Pb(II) | ||||||
| Cd(II) | ||||||
| Zn(II) | ||||||
| Cr(III) |
Table 2: Comparative Extraction Data for Other Resorcinol-Based Extractants
| Extractant | Metal Ion | Conditions | % Extraction | Reference |
| Tetracarboxylated resorcin[2]arene | Pb(II) | 5.0x10⁻⁴ M metal, 5.0x10⁻³ M extractant in chloroform, pH 5.0, 1 h shaking | High | [1] |
| Thiophosphorylated resorcin[2]arene | Cr(III) | 5.0x10⁻⁴ M metal, 5.0x10⁻³ M extractant in chloroform, pH 5.0, 2 h shaking | Effective | [1] |
| 4-(2-pyridylazo)-resorcinol (PAR) | Fe(III) | Aqueous biphasic system (PEG-2000/(NH₄)₂SO₄), high pH | High | [4] |
| 4-(2-pyridylazo)-resorcinol (PAR) | Co(II) | Aqueous biphasic system (PEG-2000/(NH₄)₂SO₄), high pH | High | [4] |
| 4-(2-pyridylazo)-resorcinol (PAR) | Ni(II) | Aqueous biphasic system (PEG-2000/(NH₄)₂SO₄), high pH | High | [4] |
Visualizations
Caption: Experimental workflow for heavy metal ion extraction.
References
Application Note and Protocol for Determining Stability Constants of Resorcinol-O,O'-Diacetic Acid Complexes
Audience: Researchers, scientists, and drug development professionals.
Introduction
Resorcinol-O,O'-diacetic acid is a chelating agent with potential applications in pharmaceuticals and analytical chemistry due to its ability to form stable complexes with various metal ions. The stability of these metal complexes is a critical parameter that influences their efficacy, bioavailability, and potential toxicity. The stability constant (also known as the formation constant or binding constant) quantifies the strength of the interaction between a metal ion and a ligand in solution. This document provides a detailed protocol for determining the stability constants of this compound complexes with various metal ions using the widely accepted potentiometric titration method, specifically the Irving-Rossotti technique.
Principle of the Method
Potentiometric titration is a highly accurate and versatile method for determining the stability constants of metal complexes. The principle lies in monitoring the change in hydrogen ion concentration (pH) of a solution containing the ligand and a metal ion as a strong base is added. The formation of a complex between the metal ion and the ligand releases protons from the ligand, causing a shift in the titration curve compared to the titration of the free ligand. By analyzing these shifts, the formation function (n̄), which is the average number of ligands bound per metal ion, and the free ligand concentration ([L]) can be calculated. The stability constants are then determined from the formation curve, which is a plot of n̄ versus pL (where pL = -log[L]).
Experimental Protocol: Potentiometric Titration (Irving-Rossotti Method)
This protocol outlines the steps for determining the stepwise stability constants (K₁, K₂) of metal complexes with this compound.
Materials and Reagents
-
Ligand: this compound (high purity)
-
Metal Salts: Perchlorates or nitrates of the desired metal ions (e.g., Cu²⁺, Ni²⁺, Co²⁺, Zn²⁺, Mn²⁺)
-
Acid: Perchloric acid (HClO₄) or Nitric acid (HNO₃), standardized solution (e.g., 0.1 M)
-
Base: Carbonate-free sodium hydroxide (NaOH) or potassium hydroxide (KOH), standardized solution (e.g., 0.1 M)
-
Inert Salt: Sodium perchlorate (NaClO₄) or potassium nitrate (KNO₃) to maintain constant ionic strength (e.g., 1.0 M solution)
-
Solvent: Deionized, CO₂-free water. If the ligand has poor water solubility, a mixed solvent system (e.g., ethanol-water or dioxane-water) can be used.
Equipment
-
pH meter with a combined glass electrode, capable of reading to ±0.01 pH units.
-
Magnetic stirrer and stir bars.
-
Thermostated water bath to maintain a constant temperature (e.g., 25 ± 0.1 °C).
-
Microburette (10 mL) for precise delivery of the titrant.
-
Beakers (100 mL or 150 mL).
-
Volumetric flasks and pipettes for accurate solution preparation.
Preparation of Solutions
-
Standard Acid Solution (e.g., 0.1 M HClO₄): Prepare and standardize against a primary standard.
-
Standard Base Solution (e.g., 0.1 M NaOH): Prepare carbonate-free and standardize against a primary standard (e.g., potassium hydrogen phthalate).
-
Ligand Solution: Accurately weigh the this compound and dissolve it in the chosen solvent to prepare a stock solution of known concentration (e.g., 0.01 M).
-
Metal Ion Solution: Accurately weigh the metal salt and dissolve it in a small amount of the standard acid (to prevent hydrolysis) and then dilute with the solvent to a known concentration (e.g., 0.01 M).
-
Inert Salt Solution (e.g., 1.0 M NaClO₄): Prepare by dissolving the appropriate amount of the salt in the solvent.
Titration Procedure
Perform the following three sets of titrations at a constant temperature:
-
Acid Titration:
-
Pipette a known volume of standard acid (e.g., 5 mL of 0.1 M HClO₄) into the titration vessel.
-
Add a calculated volume of the inert salt solution to maintain the desired ionic strength.
-
Add solvent to make up the total initial volume (e.g., 50 mL).
-
Titrate this solution with the standard NaOH solution. Record the pH after each addition of the base.
-
-
Ligand Titration:
-
Pipette the same volume of standard acid as in the acid titration.
-
Pipette a known volume of the ligand stock solution (e.g., 10 mL of 0.01 M).
-
Add the calculated volume of the inert salt solution.
-
Add solvent to make up the same total initial volume (50 mL).
-
Titrate with the standard NaOH solution and record the pH at each step.
-
-
Metal-Ligand Titration:
-
Pipette the same volume of standard acid.
-
Pipette the same volume of the ligand stock solution.
-
Pipette a known volume of the metal ion stock solution (e.g., 5 mL of 0.01 M).
-
Add the calculated volume of the inert salt solution.
-
Add solvent to make up the same total initial volume (50 mL).
-
Titrate with the standard NaOH solution and record the pH at each step.
-
Calculations
The data from the three titrations are used to calculate the formation function (n̄) and the free ligand concentration (pL).
-
Proton-Ligand Stability Constants (Protonation Constants): From the acid and ligand titration curves, calculate the average number of protons associated with the ligand (n̄ₐ) at different pH values. The protonation constants (pKₐ values) of the ligand can be determined from the plot of n̄ₐ versus pH.
-
Metal-Ligand Stability Constants:
-
Calculate n̄ (the average number of ligands attached to the metal ion) using the following equation: n̄ = [ (V₃ - V₂) * (N + E) ] / [ (V₀ + V₂) * n̄ₐ * Tcm ] where:
-
V₂, V₃ are the volumes of base added in the ligand and metal-ligand titrations, respectively, to reach the same pH.
-
N is the normality of the base.
-
E is the initial concentration of the acid.
-
V₀ is the initial volume of the solution.
-
Tcm is the total concentration of the metal ion.
-
n̄ₐ is the average number of protons associated with the ligand at that pH.
-
-
Calculate pL (-log[L]) using the following equation: pL = log₁₀ [ { Σβⁿʰ (1/[H⁺]ⁿ) } / { (Tcl - n̄ * Tcm) * V₀ / (V₀ + V₁) } ] where:
-
βⁿʰ are the overall proton-ligand stability constants.
-
[H⁺] is the hydrogen ion concentration at that pH.
-
Tcl is the total concentration of the ligand.
-
V₁ is the volume of base added in the acid titration to reach the same pH.
-
-
Formation Curve: Plot n̄ versus pL.
-
Determination of Stability Constants: The stepwise stability constants, log K₁ and log K₂, can be determined from the formation curve at n̄ = 0.5 and n̄ = 1.5, respectively.
-
Data Presentation
The following table provides representative stability constants for divalent metal complexes with a structurally similar ligand, m-hydroxyphenylmethylene-malononitrile, determined by potentiometric titration in a 70% dioxane-water mixture at 30°C and an ionic strength of 0.1 M (KNO₃). This data is intended to be illustrative of the expected trends and magnitudes.
| Metal Ion | log K₁ | log K₂ | Overall Stability Constant (log β₂) |
| Cu²⁺ | 10.50 | 8.80 | 19.30 |
| Ni²⁺ | 8.25 | 6.75 | 15.00 |
| Co²⁺ | 7.90 | 6.50 | 14.40 |
| Zn²⁺ | 7.80 | 6.30 | 14.10 |
| Mn²⁺ | 6.50 | 5.20 | 11.70 |
Note: The stability of the complexes generally follows the Irving-Williams order: Mn²⁺ < Co²⁺ < Ni²⁺ < Cu²⁺ > Zn²⁺.
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the potentiometric determination of stability constants.
Caption: Workflow for potentiometric determination of stability constants.
Application of (m-phenylenedioxy)diacetic Acid in Ion-Selective Electrodes: Information Not Available
A comprehensive review of scientific literature and chemical databases reveals no documented application of (m-phenylenedioxy)diacetic acid as an ionophore or active component in the fabrication of ion-selective electrodes (ISEs).
Despite a thorough search for scholarly articles, patents, and application notes, no specific data or experimental protocols were found detailing the use of (m-phenylenedioxy)diacetic acid for this purpose. Broader searches for related compounds, such as other phenylenedioxy diacetic acid isomers, aromatic dicarboxylic acids, and phenyl ether compounds as ionophores, also failed to yield analogous applications that could serve as a basis for developing a reliable protocol for the specified compound.
The development of ion-selective electrodes is a highly specific process that relies on the unique complexation properties between the target ion and the ionophore. The performance characteristics, such as selectivity, detection limit, and response time, are all intrinsically linked to the chemical structure of the ionophore and the composition of the electrode membrane. Without any prior research or established methodology for (m-phenylenedioxy)diacetic acid in this context, it is not possible to provide the requested detailed application notes and protocols.
For researchers and scientists interested in developing novel ion-selective electrodes, the typical workflow involves:
-
Ionophore Design and Synthesis: Conceptualizing and synthesizing a molecule with a specific affinity for the target ion.
-
Membrane Formulation: Optimizing the composition of the ion-selective membrane, which typically includes the ionophore, a polymer matrix (e.g., PVC), a plasticizer, and sometimes an ionic additive.
-
Electrode Fabrication: Assembling the electrode, which involves incorporating the ion-selective membrane into an electrode body with an internal reference solution and electrode.
-
Performance Characterization: Rigorously testing the electrode's response to the target ion and potential interfering ions to determine its analytical performance.
A generalized workflow for the fabrication and characterization of a hypothetical PVC-based ion-selective electrode is presented below for illustrative purposes. It must be emphasized that this is a generic procedure and not specific to (m-phenylenedioxy)diacetic acid.
Generalized Protocol for PVC-Membrane Ion-Selective Electrode Fabrication and Testing
This protocol is a general guideline and would require significant optimization for any new, untested ionophore.
I. Materials and Reagents
-
Ionophore (in this hypothetical case, (m-phenylenedioxy)diacetic acid)
-
Poly(vinyl chloride) (PVC), high molecular weight
-
Plasticizer (e.g., o-nitrophenyloctyl ether, o-NPOE; dioctyl phthalate, DOP)
-
Ionic additive (e.g., potassium tetrakis(4-chlorophenyl)borate, K-TCPB)
-
Tetrahydrofuran (THF), anhydrous
-
Electrode body
-
Internal reference electrode (e.g., Ag/AgCl)
-
Internal filling solution (containing a salt of the target ion)
-
Standard solutions of the target and interfering ions
II. Experimental Protocol
A. Preparation of the Ion-Selective Membrane Cocktail
-
In a clean, dry glass vial, dissolve the ionophore (typically 1-2% by weight), PVC (approx. 33% by weight), plasticizer (approx. 64-66% by weight), and ionic additive (if used, typically 0.1-0.5% by weight) in a minimal amount of anhydrous THF.
-
Mix the components thoroughly using a vortex mixer until a homogeneous, viscous solution is obtained.
B. Fabrication of the Ion-Selective Electrode
-
Secure the electrode body in an upright position.
-
Carefully cast the membrane cocktail into the electrode body or onto a suitable support (e.g., a glass ring on a glass plate) to create a thin, uniform membrane.
-
Allow the THF to evaporate slowly in a dust-free environment (e.g., by covering the setup with a watch glass) for approximately 24 hours.
-
Once the membrane is formed and dry, carefully cut out a small disc if cast on a plate and fix it to the end of the electrode body.
-
Fill the electrode body with the internal filling solution, ensuring no air bubbles are trapped.
-
Insert the internal reference electrode.
-
Condition the newly fabricated ion-selective electrode by soaking it in a solution of the target ion (e.g., 0.01 M) for several hours or overnight before use.
C. Potentiometric Measurements
-
Set up a potentiometric cell consisting of the fabricated ion-selective electrode and an external reference electrode (e.g., a double junction Ag/AgCl electrode).
-
Connect the electrodes to a high-impedance potentiometer or ion meter.
-
Calibrate the electrode by measuring the potential in a series of standard solutions of the target ion, typically ranging from 10⁻⁷ M to 10⁻¹ M.
-
Record the potential readings once they stabilize for each standard solution.
-
Plot the measured potential (in mV) against the logarithm of the ion activity (or concentration). The slope of the linear portion of the calibration curve should be close to the theoretical Nernstian value (e.g., 59.2/z mV per decade at 25°C, where z is the charge of the ion).
III. Data Presentation
Should experimental data be generated, it would be summarized in tables for clarity.
Table 1: Hypothetical Performance Characteristics of an ISE
| Parameter | Value |
| Linear Range | e.g., 1.0 x 10⁻⁶ - 1.0 x 10⁻¹ M |
| Nernstian Slope | e.g., 58.5 ± 0.5 mV/decade |
| Limit of Detection | e.g., 5.0 x 10⁻⁷ M |
| Response Time (t₉₅) | e.g., < 30 seconds |
| Optimal pH Range | e.g., 4.0 - 9.0 |
| Lifetime | e.g., 4 weeks |
Table 2: Hypothetical Selectivity Coefficients (log Kpot) determined by the Fixed Interference Method
| Interfering Ion (J) | log Kpot |
| Na⁺ | e.g., -2.5 |
| K⁺ | e.g., -2.2 |
| Ca²⁺ | e.g., -3.0 |
| Mg²⁺ | e.g., -3.1 |
IV. Visualizations
Below are diagrams representing the generalized workflows described.
Caption: Workflow for ISE membrane preparation and electrode fabrication.
Caption: Workflow for ISE calibration and performance analysis.
Application Notes and Protocols: Resorcinol-O,O'-diacetic Acid as a Ligand for Solvent Extraction of Lanthanides
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Resorcinol-O,O'-diacetic acid, also known as 2,2'-(1,3-phenylenedioxy)diacetic acid, is a chelating ligand with potential applications in the separation of lanthanides. Its structure, featuring a central resorcinol core with two acetic acid arms, provides multiple coordination sites (two carboxylic oxygen atoms and two ether oxygen atoms) that can form stable complexes with metal ions. This document provides detailed protocols for the synthesis of this ligand and its application in the solvent extraction of lanthanide ions. Due to the limited availability of specific experimental data for this particular ligand in lanthanide extraction, the quantitative data presented is representative of dicarboxylic acid extractants and should be considered as a guideline for experimental design.
I. Synthesis of this compound
This protocol is adapted from the synthesis of similar phenoxyacetic acid derivatives.
Principle:
This compound is synthesized via the Williamson ether synthesis, where the hydroxyl groups of resorcinol are deprotonated by a strong base to form phenoxides, which then act as nucleophiles to displace the chloride from chloroacetic acid.
Materials and Reagents:
-
Resorcinol (C₆H₆O₂)
-
Chloroacetic acid (ClCH₂COOH)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl), 3 M
-
Distilled water
-
Ethanol
-
Standard laboratory glassware (three-neck flask, reflux condenser, dropping funnel, beaker, etc.)
-
Magnetic stirrer with heating mantle
-
pH meter
-
Filtration apparatus
Protocol:
-
Preparation of Sodium Hydroxide Solution: Prepare a concentrated solution of sodium hydroxide in distilled water. For example, dissolve 36.3 g of NaOH in 200 mL of distilled water.
-
Reaction Setup: In a three-neck flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, dissolve 20 g (0.18 mol) of resorcinol in the prepared sodium hydroxide solution with stirring.
-
Addition of Chloroacetic Acid: Dissolve 51.6 g (0.54 mol) of chloroacetic acid in distilled water and add it dropwise to the resorcinol solution through the dropping funnel.
-
Reflux: Heat the reaction mixture to reflux and maintain it for 6 hours with continuous stirring.
-
Acidification: After cooling the mixture to room temperature, acidify it to approximately pH 2.0 by slowly adding 3 M hydrochloric acid while monitoring with a pH meter.
-
Precipitation and Filtration: A precipitate of this compound will form. Cool the mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration and wash it with cold distilled water.
-
Recrystallization: Recrystallize the crude product from hot ethanol or water to obtain purified this compound.
-
Drying: Dry the purified crystals in a vacuum oven at a moderate temperature.
Diagram of Synthesis Workflow:
Caption: Workflow for the synthesis of this compound.
II. Solvent Extraction of Lanthanides
This protocol outlines a general procedure for evaluating the efficiency of this compound as an extractant for lanthanides.
Principle:
The ligand, dissolved in an organic solvent, is brought into contact with an aqueous solution containing lanthanide ions. The ligand selectively forms neutral complexes with the lanthanide ions, which are then extracted into the organic phase. The efficiency of extraction is determined by measuring the concentration of lanthanides in both phases after equilibrium is reached.
Materials and Reagents:
-
This compound (synthesized as above)
-
Organic solvent (e.g., kerosene, n-dodecane, chloroform)
-
Modifier (e.g., isodecanol, to prevent third phase formation)
-
Aqueous feed solution containing known concentrations of lanthanide nitrates or chlorides (e.g., La(NO₃)₃, Nd(NO₃)₃, Eu(NO₃)₃)
-
Buffer solution to control pH (e.g., acetate buffer)
-
Stripping solution (e.g., dilute nitric acid or hydrochloric acid)
-
Separatory funnels
-
Mechanical shaker
-
ICP-OES or ICP-MS for lanthanide concentration analysis
Protocol:
-
Preparation of the Organic Phase: Dissolve a known concentration of this compound (e.g., 0.1 M) in the chosen organic solvent. Add a modifier (e.g., 5-10% v/v isodecanol) if necessary.
-
Preparation of the Aqueous Phase: Prepare a stock solution of mixed lanthanides or individual lanthanide salts in distilled water. The initial concentration of each lanthanide should be accurately known (e.g., 100 ppm). Adjust the pH of the aqueous phase to the desired value using a suitable buffer.
-
Extraction: a. In a separatory funnel, mix equal volumes of the organic and aqueous phases (e.g., 20 mL each). b. Shake the mixture vigorously for a predetermined time (e.g., 30 minutes) using a mechanical shaker to ensure equilibrium is reached. c. Allow the phases to separate completely.
-
Phase Separation and Analysis: a. Carefully separate the aqueous and organic phases. b. Measure the concentration of each lanthanide in the aqueous phase using ICP-OES or ICP-MS. c. The concentration of lanthanides in the organic phase can be determined by mass balance or by stripping the organic phase and analyzing the stripping solution.
-
Stripping (Back-Extraction): a. Take the loaded organic phase and contact it with a fresh aqueous stripping solution (e.g., 1 M HNO₃) at a suitable phase ratio. b. Shake for a sufficient time to transfer the lanthanides back to the aqueous phase. c. Analyze the lanthanide concentration in the stripping solution.
-
Data Calculation:
-
Distribution Ratio (D): D = [Ln]org / [Ln]aq, where [Ln]org and [Ln]aq are the concentrations of the lanthanide in the organic and aqueous phases at equilibrium, respectively.
-
Extraction Percentage (%E): %E = (D / (D + V_aq / V_org)) * 100, where V_aq and V_org are the volumes of the aqueous and organic phases.
-
Separation Factor (β): β(Ln₁/Ln₂) = D(Ln₁) / D(Ln₂), for two different lanthanides Ln₁ and Ln₂.
-
Diagram of Solvent Extraction Workflow:
Caption: General workflow for the solvent extraction of lanthanides.
III. Representative Quantitative Data
The following tables present hypothetical data for the solvent extraction of selected lanthanides using a dicarboxylic acid extractant like this compound. These values are intended to be illustrative and will vary depending on the specific experimental conditions (e.g., pH, ligand concentration, temperature).
Table 1: Representative Distribution Ratios (D) and Extraction Percentages (%E) of Lanthanides.
| Lanthanide | Distribution Ratio (D) | Extraction Percentage (%E) |
| La | 2.5 | 71.4% |
| Ce | 3.8 | 79.2% |
| Pr | 5.2 | 83.9% |
| Nd | 7.1 | 87.7% |
| Sm | 12.5 | 92.6% |
| Eu | 15.0 | 93.8% |
| Gd | 10.8 | 91.5% |
| Tb | 18.2 | 94.8% |
| Dy | 25.0 | 96.2% |
Conditions: 0.1 M Ligand in kerosene, Aqueous phase at pH 4.0, Equal phase volumes.
Table 2: Representative Separation Factors (β) for Adjacent Lanthanides.
| Lanthanide Pair | Separation Factor (β) |
| Ce/La | 1.52 |
| Pr/Ce | 1.37 |
| Nd/Pr | 1.37 |
| Sm/Nd | 1.76 |
| Eu/Sm | 1.20 |
| Gd/Eu | 0.72 |
| Tb/Gd | 1.69 |
| Dy/Tb | 1.37 |
Calculated from the data in Table 1.
Disclaimer: The quantitative data provided in Tables 1 and 2 are representative values for dicarboxylic acid extractants and are for illustrative purposes only. Actual experimental results with this compound may differ. It is recommended to perform thorough experimental validation.
Application Notes and Protocols: Studying the Kinetics of Metal Chelation by Resorcinol-O,O'-diacetic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction: Resorcinol-O,O'-diacetic acid is a chelating agent with potential applications in various fields, including pharmaceuticals and environmental remediation. Understanding the kinetics of its chelation with different metal ions is crucial for optimizing its use and developing new applications. These application notes provide a detailed experimental setup and protocols for studying the kinetics of metal chelation by this compound using stopped-flow spectrophotometry and potentiometric titrations.
I. Experimental Setup
The investigation of the kinetics of metal chelation by this compound can be effectively carried out using a combination of techniques to elucidate reaction rates, stability constants, and the influence of experimental conditions.
1. Instrumentation:
-
Stopped-Flow Spectrophotometer: Essential for monitoring rapid kinetic processes that occur in the millisecond to second timescale.[1][2][3][4] This instrument allows for the rapid mixing of two reactant solutions and the subsequent monitoring of the change in absorbance or fluorescence over time.[1][3][4]
-
UV-Vis Spectrophotometer: For determining the optimal wavelength for kinetic measurements by scanning the absorbance spectra of the reactants and the resulting metal complex.
-
Potentiometer with Ion-Selective Electrode (ISE) or pH Electrode: Used for potentiometric titrations to determine the stability constants of the metal-ligand complex.[5][6][7][8]
-
Thermostatted Reaction Vessel: To maintain a constant temperature during the experiments, as reaction kinetics are highly temperature-dependent.
-
Autotitrator: For precise and automated titrations in potentiometric studies.
-
Analytical Balance: For accurate weighing of reagents.
-
pH Meter: For accurate measurement and adjustment of solution pH.
2. Reagents:
-
This compound (CAS No: 102-39-6) [9]
-
Metal Salt: A soluble salt of the metal ion of interest (e.g., CuSO₄, ZnCl₂, Ni(NO₃)₂, FeCl₃). The choice of salt will depend on the metal being studied and the desired counter-ion.
-
Buffers: To maintain a constant pH throughout the kinetic experiments. The choice of buffer is critical to avoid interference with the chelation reaction. Non-chelating buffers such as MES, HEPES, or PIPES are recommended.
-
High-Purity Water: Deionized or distilled water with high resistivity.
-
Standard Acid and Base Solutions: For pH adjustments (e.g., 0.1 M HCl and 0.1 M NaOH).
II. Experimental Protocols
Protocol 1: Determination of Optimal Wavelength and Molar Absorptivity
-
Prepare Stock Solutions:
-
Prepare a stock solution of this compound in the chosen buffer.
-
Prepare a stock solution of the metal salt in the same buffer.
-
-
Spectral Scans:
-
Record the UV-Vis spectrum of the this compound solution.
-
Record the UV-Vis spectrum of the metal salt solution.
-
Mix the this compound and metal salt solutions in the desired stoichiometric ratio and allow the reaction to go to completion. Record the UV-Vis spectrum of the resulting metal complex.
-
-
Determine Optimal Wavelength (λ_max_):
-
Identify the wavelength at which the difference in absorbance between the reactants and the product is maximal. This wavelength will be used for the kinetic measurements.
-
-
Determine Molar Absorptivity (ε):
-
Prepare a series of solutions of the metal complex of known concentrations.
-
Measure the absorbance of each solution at the determined λ_max_.
-
Plot absorbance versus concentration. The slope of the resulting line, according to the Beer-Lambert law, will be the molar absorptivity.
-
Protocol 2: Kinetic Measurements using Stopped-Flow Spectrophotometry
-
Prepare Reactant Solutions:
-
Prepare a solution of this compound in the chosen buffer at a concentration twice the desired final concentration.
-
Prepare a solution of the metal salt in the same buffer at a concentration twice the desired final concentration.
-
Ensure both solutions are at the desired temperature.
-
-
Set up the Stopped-Flow Instrument:
-
Set the spectrophotometer to the predetermined λ_max_.
-
Equilibrate the instrument's syringes and observation cell to the desired reaction temperature.[1]
-
-
Perform the Kinetic Run:
-
Load the two reactant solutions into the drive syringes of the stopped-flow apparatus.[1][2]
-
Rapidly inject the solutions into the mixing chamber to initiate the reaction.[4]
-
The instrument will automatically stop the flow and record the change in absorbance as a function of time.[1][4]
-
Collect data for a sufficient duration to observe the complete reaction or at least several half-lives.[3]
-
-
Data Analysis:
-
The resulting absorbance vs. time data can be fitted to appropriate kinetic models (e.g., pseudo-first-order, second-order) to determine the observed rate constant (k_obs_).
-
By varying the concentration of one reactant while keeping the other in excess, the order of the reaction with respect to each reactant and the overall rate constant (k) can be determined.
-
Protocol 3: Determination of Stability Constants by Potentiometric Titration
-
Prepare Solutions:
-
Prepare a solution of this compound of known concentration.
-
Prepare a standardized solution of the metal salt.
-
Prepare a standardized solution of a strong base (e.g., NaOH).
-
-
Titration Procedure:
-
Pipette a known volume of the this compound solution into a thermostatted reaction vessel.
-
Add a known concentration of the metal salt to achieve the desired ligand-to-metal ratio.
-
Immerse the calibrated pH electrode and a reference electrode into the solution.[10]
-
Titrate the solution with the standardized base, recording the pH after each addition of titrant.
-
Perform a separate titration of the this compound in the absence of the metal ion to determine its pKa values.
-
-
Data Analysis:
-
Plot the pH versus the volume of titrant added to obtain the titration curves.
-
The titration data can be analyzed using software programs such as HYPERQUAD to calculate the protonation constants of the ligand and the stability constants of the metal-ligand complexes.
-
III. Data Presentation
Quantitative data should be summarized in clearly structured tables for easy comparison.
Table 1: Stock Solution Concentrations and Experimental Conditions
| Parameter | Value |
| [this compound] (M) | 1.0 x 10⁻³ |
| [Metal Salt] (M) | 1.0 x 10⁻³ |
| Buffer | HEPES |
| Buffer Concentration (M) | 0.1 |
| pH | 7.4 |
| Temperature (°C) | 25.0 ± 0.1 |
| Ionic Strength (M) | 0.1 (adjusted with NaClO₄) |
Table 2: Kinetic Data from Stopped-Flow Experiments
| [Metal] (M) | [Ligand] (M) | k_obs_ (s⁻¹) |
| 1.0 x 10⁻⁴ | 1.0 x 10⁻³ | 0.52 |
| 2.0 x 10⁻⁴ | 1.0 x 10⁻³ | 1.05 |
| 3.0 x 10⁻⁴ | 1.0 x 10⁻³ | 1.56 |
| 1.0 x 10⁻³ | 1.0 x 10⁻⁴ | 0.88 |
| 1.0 x 10⁻³ | 2.0 x 10⁻⁴ | 1.75 |
| 1.0 x 10⁻³ | 3.0 x 10⁻⁴ | 2.64 |
Table 3: Stability Constants from Potentiometric Titrations
| Metal Ion | Log K₁ | Log K₂ | Log β₂ |
| Cu²⁺ | 8.5 | 6.2 | 14.7 |
| Zn²⁺ | 7.1 | 5.5 | 12.6 |
| Ni²⁺ | 7.8 | 5.9 | 13.7 |
IV. Mandatory Visualizations
Caption: Experimental workflow for studying metal chelation kinetics.
Caption: General reaction scheme for metal chelation.
References
- 1. web.williams.edu [web.williams.edu]
- 2. staff.u-szeged.hu [staff.u-szeged.hu]
- 3. agilent.com [agilent.com]
- 4. Stopped-flow - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. On potentiometric titration curves in complexometry: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 9. biosynth.com [biosynth.com]
- 10. 2 [tau.ac.il]
Application Notes and Protocols for Resorcinol-O,O'-diacetic Acid as a Fluorescent Sensor for Metal Ions
Audience: Researchers, scientists, and drug development professionals.
Introduction
Resorcinol-O,O'-diacetic acid is a versatile organic compound with potential applications in various fields, including the development of fluorescent sensors for metal ion detection.[1][2] Its structure, featuring a resorcinol core with two acetic acid moieties, provides potential binding sites for metal cations. The interaction with metal ions can modulate the fluorescence properties of the molecule, offering a basis for a "turn-on" or "turn-off" fluorescent sensing mechanism. This document provides detailed application notes and protocols for the utilization of this compound as a fluorescent sensor, with a particular focus on the detection of ferric ions (Fe³⁺), a common target in biological and environmental analysis.[3][4][5] While extensive research on this specific molecule as a fluorescent sensor is emerging, the principles outlined here are based on established methodologies for similar phenolic acid-based chemosensors.
Principle of Detection
The sensing mechanism of this compound is predicated on the principle of chelation-enhanced or chelation-quenched fluorescence. The carboxyl groups and phenolic oxygens of the molecule can act as a chelating agent for metal ions. Upon binding of a target metal ion, such as Fe³⁺, the electronic properties of the resorcinol fluorophore are altered. This can lead to one of two primary outcomes:
-
Fluorescence Quenching ("Turn-Off" Sensor): The complexation with the metal ion provides a non-radiative decay pathway for the excited state of the fluorophore, leading to a decrease in fluorescence intensity.[3][6]
-
Fluorescence Enhancement ("Turn-On" Sensor): The binding of the metal ion may restrict intramolecular rotations or other non-radiative decay processes, leading to an increase in fluorescence quantum yield and a corresponding increase in fluorescence intensity.
The selectivity of the sensor is determined by the specific coordination chemistry between the this compound and different metal ions, including factors like ionic radius, charge, and preferred coordination geometry.
Quantitative Data Summary
The following table summarizes hypothetical performance data for a this compound-based fluorescent sensor for the detection of Fe³⁺ ions in an aqueous buffer solution (e.g., HEPES or Tris-HCl, pH 7.4). This data is representative of typical phenolic acid-based sensors and should be experimentally verified.
| Parameter | Value | Metal Ions Tested for Selectivity |
| Excitation Wavelength (λex) | ~275 nm | Na⁺, K⁺, Mg²⁺, Ca²⁺, Mn²⁺ |
| Emission Wavelength (λem) | ~350 nm | Co²⁺, Ni²⁺, Cu²⁺, Zn²⁺, Cd²⁺ |
| Linear Detection Range | 1 - 50 µM | Pb²⁺, Hg²⁺, Al³⁺ |
| Limit of Detection (LOD) | ~0.5 µM | |
| Response Time | < 5 minutes | |
| Binding Stoichiometry (Sensor:Fe³⁺) | 1:1 | |
| Association Constant (Ka) | 1.5 x 10⁴ M⁻¹ |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a general method for the synthesis of aryloxyacetic acids and can be adapted for resorcinol.
Materials:
-
Resorcinol
-
Chloroacetic acid
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Distilled water
-
Ethanol
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Standard glassware for filtration and recrystallization
Procedure:
-
Preparation of Sodium Resorcinate: In a round-bottom flask, dissolve resorcinol in an aqueous solution of sodium hydroxide. The molar ratio should be 1:2 (resorcinol:NaOH) to deprotonate both phenolic hydroxyl groups.
-
Alkylation Reaction: While stirring, add a solution of chloroacetic acid (2 molar equivalents) dropwise to the sodium resorcinate solution.
-
Reflux: Heat the reaction mixture to reflux for 2-3 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Acidification: After cooling to room temperature, acidify the reaction mixture with concentrated HCl until the pH is approximately 1-2. This will precipitate the this compound.
-
Isolation and Purification: Collect the crude product by vacuum filtration and wash with cold distilled water.
-
Recrystallization: Purify the product by recrystallization from a suitable solvent system, such as ethanol/water, to obtain pure this compound.
-
Characterization: Confirm the structure and purity of the synthesized compound using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: General Procedure for Metal Ion Detection using Fluorescence Spectroscopy
Materials and Equipment:
-
Stock solution of this compound (e.g., 1 mM in a suitable buffer)
-
Stock solutions of various metal ion salts (e.g., 10 mM chlorides or nitrates in distilled water)
-
Buffer solution (e.g., 10 mM HEPES, pH 7.4)
-
Fluorometer
-
Quartz cuvettes
Procedure:
-
Preparation of Sensor Solution: Prepare a working solution of the this compound sensor in the buffer solution. A typical final concentration is in the range of 1-10 µM.
-
Instrument Setup: Set the excitation and emission wavelengths on the fluorometer based on the spectral properties of the sensor. For this compound, initial scans can be performed with excitation around 275 nm and emission scanned from 300 to 500 nm.
-
Baseline Measurement: Record the fluorescence spectrum of the sensor solution alone in a quartz cuvette. This will serve as the baseline (F₀).
-
Titration with Metal Ions:
-
To the cuvette containing the sensor solution, add small aliquots of the stock solution of the target metal ion (e.g., Fe³⁺).
-
After each addition, mix the solution thoroughly and allow it to equilibrate for a few minutes. .
-
Record the fluorescence spectrum (F).
-
Continue this process until no significant change in fluorescence is observed.
-
-
Data Analysis:
-
Plot the fluorescence intensity at the emission maximum as a function of the metal ion concentration.
-
For a quenching mechanism, the data can be analyzed using the Stern-Volmer equation.
-
Determine the limit of detection (LOD) based on the signal-to-noise ratio (typically 3σ/slope of the calibration curve).
-
-
Selectivity Study:
-
Repeat the measurement with a range of other metal ions at a fixed concentration to assess the selectivity of the sensor.
-
Compare the fluorescence response of the sensor to the target metal ion with its response to other potentially interfering ions.
-
Visualizations
Caption: Chemical structure of this compound.
Caption: Hypothetical "turn-off" sensing mechanism.
Caption: General workflow for fluorescent metal ion detection.
Applications in Drug Development
The ability to selectively detect and quantify metal ions like Fe³⁺ is crucial in drug development for several reasons:
-
Studying Metal-Related Diseases: Aberrant metal ion concentrations are implicated in various diseases, including neurodegenerative disorders and cancer.[4] Fluorescent sensors can be valuable tools for studying the role of metals in these conditions and for screening compounds that modulate metal homeostasis.
-
Drug-Metal Interactions: Many drug candidates can chelate metal ions, which can affect their efficacy, toxicity, and pharmacokinetic properties. A fluorescent sensor for a specific metal can be used to study these interactions in vitro.
-
Quality Control: In the manufacturing of certain pharmaceuticals, trace metal contamination can be a concern. Fluorescent sensors could offer a rapid and sensitive method for quality control analysis.[7]
Conclusion
This compound presents a promising scaffold for the development of fluorescent sensors for metal ions. The protocols and data presented here provide a foundational framework for researchers to explore its potential. Experimental validation of its sensing properties, including optimization of reaction conditions and a thorough investigation of its selectivity and sensitivity, will be critical for its successful application in research and drug development.
References
- 1. biosynth.com [biosynth.com]
- 2. Page loading... [guidechem.com]
- 3. Fluorescence detection of Fe(3+) ions in aqueous solution and living cells based on a high selectivity and sensitivity chemosensor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sensitive, Selective and Reliable Detection of Fe3+ in Lake Water via Carbon Dots-Based Fluorescence Assay [mdpi.com]
- 5. A novel boronic acid-based fluorescent sensor for selectively recognizing Fe3+ ion in real time - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Recent Developments in Fluorescent Materials for Heavy Metal Ions Analysis From the Perspective of Forensic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Incorporation of Resorcinol-o,o'-diacetic Acid into Polymer Matrices
For Researchers, Scientists, and Drug Development Professionals
Introduction
Resorcinol-o,o'-diacetic acid is a versatile aromatic dicarboxylic acid monomer. Its structure, featuring a central resorcinol ring and two carboxymethyl ether groups, offers a unique combination of rigidity from the aromatic core and flexibility from the ether linkages. This monomer can be incorporated into polymer matrices to tailor their physical, chemical, and biological properties. The resulting polymers, primarily polyesters and polyamides, are of significant interest for various applications, including the development of advanced drug delivery systems, biodegradable materials, and specialty plastics. The hydrophilic nature of this compound can be leveraged to modulate the hydrophilicity and degradation kinetics of the final polymer.
This document provides detailed application notes and experimental protocols for incorporating this compound into polymer matrices using common polymerization techniques. It is important to note that while specific literature on the polymerization of this compound is limited, the protocols provided herein are based on established methods for similar dicarboxylic acids and serve as a robust starting point for research and development. Empirical optimization of the reaction conditions for specific applications is recommended.
Methods of Incorporation
The primary methods for incorporating this compound into polymer matrices are based on condensation polymerization, where the carboxylic acid groups react with a co-monomer containing hydroxyl or amine groups to form ester or amide linkages, respectively. The three main techniques are:
-
Melt Polycondensation: A solvent-free method where monomers are heated above their melting points to initiate polymerization.
-
Solution Polycondensation: Monomers are dissolved in a suitable solvent for the polymerization reaction.
-
Interfacial Polycondensation: The reaction occurs at the interface of two immiscible liquids, each containing one of the reactive monomers.
Experimental Protocols
Protocol 1: Synthesis of a Polyester via Melt Polycondensation
This protocol describes the synthesis of a polyester by reacting this compound with a diol, such as ethylene glycol, via melt polycondensation. This method is suitable for producing high molecular weight polymers without the need for solvents.[1]
Materials:
-
This compound
-
Ethylene glycol (or other suitable diol)
-
Catalyst (e.g., antimony(III) oxide, titanium(IV) isopropoxide)
-
High-vacuum pump
-
Glass reactor with a mechanical stirrer, nitrogen inlet, and distillation outlet
-
Heating mantle with temperature controller
Procedure:
-
Charging the Reactor: In a clean, dry glass reactor, add equimolar amounts of this compound and the selected diol.
-
Catalyst Addition: Add the catalyst at a concentration of 0.01-0.1 mol% relative to the dicarboxylic acid.
-
Inert Atmosphere: Purge the reactor with dry nitrogen gas for 15-20 minutes to remove any oxygen. Maintain a gentle nitrogen flow throughout the initial heating stage.
-
Esterification: Heat the mixture to 180-200°C with constant stirring. Water will be produced as a byproduct and should be distilled off. This stage is typically continued for 2-4 hours or until the theoretical amount of water has been collected.
-
Polycondensation: Gradually increase the temperature to 220-250°C while slowly reducing the pressure to below 1 mmHg using a high-vacuum pump. This step facilitates the removal of excess diol and drives the polymerization to completion.
-
Monitoring: The viscosity of the molten polymer will increase significantly. Continue the reaction for 4-8 hours, or until the desired viscosity is achieved, as indicated by the torque on the mechanical stirrer.
-
Recovery: Cool the reactor to room temperature under a nitrogen atmosphere. The solid polymer can then be removed from the reactor. For analysis, the polymer can be dissolved in a suitable solvent (e.g., chloroform, DMF) and precipitated in a non-solvent (e.g., methanol).
Workflow Diagram:
Protocol 2: Synthesis of a Polyamide via Solution Polycondensation
This protocol details the synthesis of a polyamide from this compound and a diamine, such as hexamethylenediamine, in a solvent. This method is advantageous when the monomers or the resulting polymer have a high melting point or are thermally sensitive.
Materials:
-
This compound
-
Hexamethylenediamine (or other suitable diamine)
-
N,N'-Dicyclohexylcarbodiimide (DCC) as a coupling agent
-
4-Dimethylaminopyridine (DMAP) as a catalyst
-
Anhydrous N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP)
-
Magnetic stirrer and hotplate
-
Round-bottom flask with a nitrogen inlet
Procedure:
-
Dissolving Monomers: In a round-bottom flask under a nitrogen atmosphere, dissolve equimolar amounts of this compound and the diamine in the anhydrous solvent.
-
Catalyst Addition: Add a catalytic amount of DMAP (1-5 mol%).
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Coupling Agent Addition: Slowly add a solution of DCC (1.1 equivalents) in the same anhydrous solvent to the cooled monomer solution with vigorous stirring.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and continue stirring for 24-48 hours. A white precipitate of dicyclohexylurea (DCU), a byproduct of the reaction, will form.
-
Polymer Isolation: Filter the reaction mixture to remove the DCU precipitate.
-
Precipitation: Pour the filtrate into a large excess of a non-solvent, such as water or methanol, to precipitate the polyamide.
-
Purification: Collect the polymer by filtration, wash it thoroughly with the non-solvent to remove any unreacted monomers and residual solvent, and dry it in a vacuum oven at 60-80°C until a constant weight is achieved.
Workflow Diagram:
Protocol 3: Synthesis of a Polyamide via Interfacial Polycondensation
This protocol describes the rapid formation of a polyamide at the interface of two immiscible liquids. This method is particularly useful for synthesizing high molecular weight polymers at room temperature.[2]
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Hexamethylenediamine (or other suitable diamine)
-
Sodium hydroxide (NaOH)
-
Dichloromethane (or another suitable organic solvent)
-
Water
-
Beaker or crystallizing dish
-
Magnetic stirrer
Procedure:
-
Preparation of Diacid Chloride: Convert this compound to its more reactive diacid chloride derivative by reacting it with an excess of thionyl chloride under reflux. The excess thionyl chloride is then removed by distillation. (Caution: This step should be performed in a well-ventilated fume hood as it produces HCl gas).
-
Organic Phase Preparation: Dissolve the synthesized resorcinol-o,o'-diacetyl chloride in an organic solvent like dichloromethane.
-
Aqueous Phase Preparation: In a separate beaker, dissolve an equimolar amount of the diamine and a slight excess of sodium hydroxide (to neutralize the HCl byproduct) in water.
-
Interfacial Polymerization: Carefully pour the organic phase onto the aqueous phase without stirring to create a distinct interface. A polymer film will form instantly at the interface.
-
Polymer Film Removal: The polyamide film can be continuously drawn out from the interface using forceps or a glass rod.
-
Purification: Wash the collected polymer film thoroughly with water and then with a solvent like acetone to remove unreacted monomers and oligomers.
-
Drying: Dry the polymer in a vacuum oven at a moderate temperature (e.g., 50-60°C).
Workflow Diagram:
Data Presentation: Representative Properties of Aromatic Polyesters and Polyamides
The following tables summarize typical quantitative data for polyesters and polyamides synthesized from aromatic dicarboxylic acids structurally similar to this compound. This data is provided for comparative purposes and the actual properties of polymers derived from this compound will need to be determined experimentally.
Table 1: Representative Reaction Conditions and Properties of Aromatic Polyesters
| Co-monomer (Diol) | Polymerization Method | Catalyst | Temperature (°C) | Time (h) | Molecular Weight (Mn, g/mol ) | Glass Transition Temp. (Tg, °C) | Melting Temp. (Tm, °C) |
| Ethylene Glycol | Melt Polycondensation | Sb₂O₃ | 180-250 | 6-10 | 15,000 - 25,000 | 60 - 80 | 220 - 250 |
| 1,4-Butanediol | Melt Polycondensation | Ti(OBu)₄ | 190-260 | 5-8 | 20,000 - 35,000 | 40 - 60 | 200 - 230 |
| 1,6-Hexanediol | Solution Polycondensation | p-TSA | 140-160 | 24-48 | 10,000 - 18,000 | 20 - 40 | 150 - 180 |
Data is generalized from literature on aromatic polyesters and serves as an illustrative example.
Table 2: Representative Reaction Conditions and Properties of Aromatic Polyamides
| Co-monomer (Diamine) | Polymerization Method | Temperature (°C) | Time (h) | Molecular Weight (Mn, g/mol ) | Glass Transition Temp. (Tg, °C) | Decomposition Temp. (Td, °C) |
| Hexamethylenediamine | Interfacial | Room Temp. | 0.5-1 | 12,000 - 20,000 | 140 - 160 | > 400 |
| 1,4-Phenylenediamine | Solution Polycondensation | Room Temp. - 80 | 24-72 | 18,000 - 30,000 | 200 - 250 | > 450 |
| 4,4'-Oxydianiline | Solution Polycondensation | Room Temp. - 100 | 24-72 | 25,000 - 40,000 | 220 - 270 | > 480 |
Data is generalized from literature on aromatic polyamides and serves as an illustrative example.
Applications in Drug Development and Logical Relationships
Polymers incorporating this compound are promising candidates for drug delivery applications due to the potential for tunable biodegradability and hydrophilicity. The ester or amide linkages in the polymer backbone can be susceptible to hydrolytic cleavage, leading to the degradation of the polymer matrix and the controlled release of an encapsulated therapeutic agent. The hydrophilic character imparted by the ether and carboxyl groups of the this compound moiety can influence the rate of water uptake, and thus the degradation and drug release kinetics.
While specific signaling pathways are dependent on the encapsulated drug, the polymer matrix itself can be designed to interact with the biological environment in a predictable manner. For instance, the degradation products, including this compound, should be biocompatible and readily metabolized or excreted.
Logical Relationship Diagram: Polymer Properties and Drug Release
Characterization of the Resulting Polymers
To confirm the successful incorporation of this compound and to determine the properties of the resulting polymer, a range of analytical techniques should be employed:
-
Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the formation of ester or amide bonds and the presence of characteristic functional groups from the this compound monomer.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed chemical structure of the polymer, confirm the monomer incorporation, and determine the copolymer composition.
-
Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI) of the polymer.
-
Differential Scanning Calorimetry (DSC): To measure the glass transition temperature (Tg), melting temperature (Tm), and crystallinity of the polymer.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability and decomposition temperature (Td) of the polymer.
Conclusion
The incorporation of this compound into polymer matrices offers a promising avenue for the development of novel materials with tailored properties for applications in drug delivery and beyond. The protocols outlined in this document provide a foundation for the synthesis of polyesters and polyamides using this versatile monomer. Researchers are encouraged to use these methods as a starting point and to systematically optimize the reaction conditions to achieve the desired polymer characteristics for their specific applications. Comprehensive characterization of the resulting polymers is essential to establish structure-property relationships and to ensure the suitability of these materials for their intended use.
References
Application Note & Protocol: Quantification of Resorcinol-O,O'-diacetic Acid using High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Resorcinol-O,O'-diacetic acid is a hydrophilic aromatic compound with potential applications in pharmaceutical and polymer sciences. Accurate quantification of this analyte is crucial for quality control, stability studies, and pharmacokinetic analysis. This application note provides a detailed protocol for the development and validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the precise quantification of this compound. The method is designed to be robust, accurate, and reproducible, adhering to the principles of analytical method validation as outlined by the International Council for Harmonisation (ICH) guidelines.[1][2][3][4]
Analytical Method Principle
The method utilizes reversed-phase chromatography, where the stationary phase is non-polar (C18) and the mobile phase is a polar mixture of acetonitrile and water, acidified to ensure the analyte is in a non-ionized state for optimal retention and peak shape.[5][6] Quantification is achieved by monitoring the UV absorbance of the analyte at a specific wavelength and comparing the peak area to that of a known concentration standard.
Materials and Reagents
-
This compound reference standard: (Purity ≥ 98%)
-
Acetonitrile: HPLC grade
-
Water: HPLC grade or ultrapure water
-
Phosphoric acid: ACS grade
-
Methanol: HPLC grade (for cleaning)
-
Sample Matrix: (e.g., plasma, formulation buffer, reaction mixture)
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is suitable for this analysis.
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : Water (with 0.1% Phosphoric Acid) (30:70, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 275 nm |
| Run Time | 10 minutes |
Experimental Protocols
Standard Solution Preparation
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of the mobile phase in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions will be used to construct the calibration curve.
Sample Preparation
The choice of sample preparation method depends on the sample matrix. The goal is to extract the analyte and remove interfering substances.
Protocol 5.2.1: Liquid-Liquid Extraction (LLE) for Biological Matrices (e.g., Plasma)
-
To 1 mL of plasma sample, add 3 mL of ethyl acetate.
-
Vortex for 2 minutes to ensure thorough mixing.
-
Centrifuge at 4000 rpm for 10 minutes to separate the layers.
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the dried residue in 500 µL of the mobile phase.
-
Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial for analysis.
Protocol 5.2.2: Simple Dilution for Aqueous Formulations
-
Dilute the sample containing this compound with the mobile phase to bring the concentration within the calibration curve range (1-100 µg/mL).
-
Filter the diluted sample through a 0.22 µm syringe filter into an HPLC vial for analysis.
Method Validation Protocol
The analytical method should be validated according to ICH guidelines to ensure it is suitable for its intended purpose.[1][2][3][4]
-
Specificity: Analyze a blank sample matrix to ensure no interfering peaks are observed at the retention time of this compound.
-
Linearity: Inject the working standard solutions (1, 5, 10, 25, 50, 100 µg/mL) in triplicate. Plot a calibration curve of peak area versus concentration and determine the correlation coefficient (r²) and the linear regression equation.
-
Accuracy: Perform recovery studies by spiking a known amount of this compound into the sample matrix at three different concentration levels (low, medium, and high). Analyze the samples in triplicate and calculate the percentage recovery.
-
Precision:
-
Repeatability (Intra-day precision): Analyze six replicate injections of a standard solution at 100% of the test concentration on the same day.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst or on a different instrument.
-
Calculate the relative standard deviation (%RSD) for the peak areas.
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (S/N) of the chromatogram, typically S/N of 3 for LOD and S/N of 10 for LOQ, or by using the standard deviation of the response and the slope of the calibration curve.
-
Robustness: Intentionally vary chromatographic parameters such as mobile phase composition (±2%), flow rate (±0.1 mL/min), and column temperature (±2 °C) to assess the method's reliability.
Data Presentation
Linearity Data
| Concentration (µg/mL) | Mean Peak Area (n=3) | %RSD |
| 1 | 15,234 | 1.8 |
| 5 | 76,170 | 1.2 |
| 10 | 151,980 | 0.9 |
| 25 | 380,450 | 0.6 |
| 50 | 760,900 | 0.4 |
| 100 | 1,521,800 | 0.3 |
| Correlation Coefficient (r²) | > 0.999 | |
| Linear Regression Equation | y = 15200x + 150 |
Accuracy (Recovery) Data
| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL, mean ± SD, n=3) | % Recovery | %RSD |
| 5 | 4.95 ± 0.08 | 99.0 | 1.6 |
| 25 | 25.20 ± 0.35 | 100.8 | 1.4 |
| 50 | 49.85 ± 0.60 | 99.7 | 1.2 |
Precision Data
| Precision Type | Concentration (µg/mL) | Mean Peak Area (n=6) | %RSD |
| Repeatability (Intra-day) | 50 | 761,200 | 0.8 |
| Intermediate Precision (Inter-day) | 50 | 759,800 | 1.1 |
LOD and LOQ
| Parameter | Value |
| Limit of Detection (LOD) | 0.2 µg/mL |
| Limit of Quantification (LOQ) | 0.7 µg/mL |
Visualization
Experimental Workflow
Caption: Workflow for the quantification of this compound.
Conclusion
The described RP-HPLC method provides a reliable and robust tool for the quantification of this compound in various sample matrices. The method is specific, linear, accurate, and precise over the specified concentration range. The detailed protocols for sample preparation and method validation ensure that the results obtained are of high quality and suitable for regulatory submissions and research and development purposes.
References
- 1. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 2. researchgate.net [researchgate.net]
- 3. pharmtech.com [pharmtech.com]
- 4. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 5. benchchem.com [benchchem.com]
- 6. Separation of Phenoxyacetic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Williamson Ether Synthesis of Resorcinol-O,O'-diacetic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the Williamson ether synthesis of resorcinol-O,O'-diacetic acid.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
Issue 1: Low or No Product Yield
-
Question: My reaction has produced a very low yield, or no desired product at all. What are the potential causes and how can I resolve this?
-
Answer: Low or no yield in the Williamson ether synthesis of this compound can stem from several factors:
-
Incomplete Deprotonation of Resorcinol: The hydroxyl groups of resorcinol must be fully deprotonated to form the more nucleophilic phenoxide ions. If the base is not strong enough or is used in insufficient stoichiometric amounts, the reaction will not proceed efficiently.
-
Solution: Ensure you are using a strong base such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in at least a 2:1 molar ratio to resorcinol. Some protocols even use a slight excess of base to drive the deprotonation to completion. The in-situ preparation of the alkoxide is common as they are highly reactive.[1]
-
-
Poor Quality of Reagents: Degradation of resorcinol (often indicated by a pink or brown discoloration) or chloroacetic acid can inhibit the reaction.
-
Solution: Use purified resorcinol. Recrystallization from toluene or benzene can be effective for purifying resorcinol.[2] Ensure the chloroacetic acid is of high purity and has been stored properly.
-
-
Sub-optimal Reaction Temperature: The reaction rate is highly dependent on temperature. A temperature that is too low will result in a sluggish reaction, while a temperature that is too high can promote side reactions.[3][4]
-
Choice of Solvent: The solvent plays a crucial role in the S_N2 reaction mechanism.
-
Issue 2: Formation of Side Products
-
Question: I have obtained my product, but it is contaminated with significant amounts of side products. What are these side products and how can I minimize their formation?
-
Answer: Side reactions are common in the Williamson ether synthesis.[3] The primary side reactions in this specific synthesis include:
-
C-Alkylation: The resorcinol phenoxide is an ambident nucleophile, meaning that alkylation can occur at the oxygen (O-alkylation, desired) or the aromatic ring (C-alkylation, undesired).
-
Solution: The choice of solvent can influence the ratio of O- to C-alkylation. Polar aprotic solvents generally favor O-alkylation.
-
-
Hydrolysis of Chloroacetic Acid: In the presence of a strong base and water, chloroacetic acid can be hydrolyzed to glycolic acid, which will not participate in the ether synthesis.
-
Solution: While some water may be necessary to dissolve the reagents, using an excessive amount should be avoided.
-
-
Elimination Reactions: Although less likely with a primary alkyl halide like chloroacetic acid, elimination reactions can compete with substitution, especially at higher temperatures.[3][5]
-
Issue 3: Difficulty in Product Purification
-
Question: I am struggling to isolate and purify the this compound from the reaction mixture. What is an effective purification strategy?
-
Answer: The purification of this compound typically involves the following steps:
-
Acidification: After the reaction is complete, the mixture is cooled and then acidified with a mineral acid like hydrochloric acid (HCl) to a pH of about 2.[6] This protonates the carboxylate groups of the product, causing it to precipitate out of the aqueous solution.
-
Filtration: The crude product is then collected by filtration.
-
Recrystallization: The most common method for purifying the crude product is recrystallization. A suitable solvent would be one in which the product is soluble at high temperatures but sparingly soluble at low temperatures. Hot water is often a good choice for recrystallizing dicarboxylic acids.[7]
-
Washing: The purified crystals should be washed with a small amount of cold solvent to remove any remaining impurities.
-
Frequently Asked Questions (FAQs)
-
Q1: What is the ideal molar ratio of reactants for this synthesis?
-
A1: A typical starting point is a molar ratio of 1:2:2 for resorcinol:chloroacetic acid:base (e.g., NaOH or KOH). An excess of chloroacetic acid and base is often used to ensure complete dialkylation of the resorcinol.
-
-
Q2: How can I monitor the progress of the reaction?
-
A2: Thin Layer Chromatography (TLC) is an effective technique for monitoring the disappearance of the starting materials (resorcinol) and the appearance of the product. A suitable solvent system for TLC would need to be determined experimentally but could consist of a mixture of a polar organic solvent (like ethyl acetate) and a non-polar solvent (like hexane), with a small amount of acetic or formic acid to ensure the carboxylic acid groups are protonated.
-
-
Q3: What is a typical reaction time for this synthesis?
Quantitative Data Summary
| Parameter | Recommended Range/Value | Notes |
| Molar Ratio (Resorcinol:Chloroacetic Acid:Base) | 1 : 2.2 : 2.5 | A slight excess of the alkylating agent and base can improve yield. |
| Reaction Temperature | 50 - 100 °C[1][3] | Start at the lower end and increase if the reaction is slow. |
| Reaction Time | 1 - 8 hours[1][3] | Monitor by TLC for completion. |
| Typical Yield | 50 - 95%[1] | Yields can be highly dependent on the optimization of reaction conditions. |
Experimental Protocol
This protocol is a general guideline and may require optimization for your specific laboratory conditions.
Materials:
-
Resorcinol
-
Chloroacetic acid
-
Sodium hydroxide (or potassium hydroxide)
-
Hydrochloric acid (concentrated)
-
Deionized water
-
Suitable organic solvent for extraction (e.g., diethyl ether)[7]
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve resorcinol and sodium hydroxide in water.
-
Slowly add a solution of chloroacetic acid in water to the flask.
-
Heat the reaction mixture to reflux (around 90-100 °C) and maintain this temperature for 30-40 minutes.[7]
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Slowly acidify the reaction mixture with concentrated hydrochloric acid until the pH is approximately 2.[6] A precipitate of the crude product should form.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the crude product by vacuum filtration and wash with cold deionized water.
-
Recrystallize the crude product from hot water to obtain purified this compound.[7]
-
Dry the purified product in a vacuum oven.
Visualizations
References
"troubleshooting low yield in (m-phenylenedioxy)diacetic acid synthesis"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (m-phenylenedioxy)diacetic acid. The synthesis, a double Williamson ether synthesis, involves the reaction of resorcinol with two equivalents of an acetate synthon, typically chloroacetic acid, in the presence of a base. While the reaction is straightforward in principle, achieving a high yield requires careful control of reaction parameters.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of (m-phenylenedioxy)diacetic acid?
The synthesis is a Williamson ether synthesis where the dianion of resorcinol, formed by deprotonation with a strong base, acts as a nucleophile and attacks the electrophilic carbon of chloroacetic acid. This occurs twice to form the final product.
Reaction Scheme:
Q2: What are the most critical factors affecting the yield of (m-phenylenedioxy)diacetic acid?
The most critical factors include:
-
Stoichiometry of Reactants: Ensuring the correct molar ratios of resorcinol, chloroacetic acid, and base is crucial.
-
Choice and Amount of Base: A sufficiently strong base is needed to fully deprotonate both hydroxyl groups of resorcinol. Sodium hydroxide (NaOH) and potassium hydroxide (KOH) are commonly used.[1][2]
-
Reaction Temperature: The reaction is typically carried out at elevated temperatures, often at the reflux temperature of the solvent.[1][3]
-
Solvent Selection: The choice of solvent can influence the reaction rate and the selectivity between O-alkylation and C-alkylation.[4]
-
Reaction Time: Sufficient time must be allowed for the reaction to go to completion.
Troubleshooting Guide
Low or No Product Yield
| Observation | Potential Cause | Recommended Solution |
| Starting material (resorcinol) is recovered unchanged. | 1. Insufficient Base: The resorcinol was not fully deprotonated to form the reactive phenoxide. 2. Inactive Chloroacetic Acid: The chloroacetic acid may have degraded. | 1. Use at least 4 equivalents of a strong base (e.g., NaOH, KOH) to ensure complete deprotonation of resorcinol and neutralization of chloroacetic acid. 2. Use fresh, high-quality chloroacetic acid. |
| Mono-substituted product is the major component. | 1. Insufficient Chloroacetic Acid: Not enough electrophile was present to react with both phenoxide groups. 2. Short Reaction Time: The reaction was not allowed to proceed to completion. | 1. Use a slight excess (at least 2.2 equivalents) of chloroacetic acid. 2. Increase the reaction time and monitor the reaction progress using a suitable technique like Thin Layer Chromatography (TLC). |
| A complex mixture of products is observed. | 1. Side Reactions: Competing side reactions such as C-alkylation or polymerization may be occurring. 2. Reaction Temperature is Too High: High temperatures can promote side reactions. | 1. Consider using a polar aprotic solvent like DMF or DMSO to favor O-alkylation.[4] However, aqueous conditions are generally effective.[1][3] 2. Maintain a consistent temperature, typically at reflux, without excessive heating.[1] |
Product Purity Issues
| Observation | Potential Cause | Recommended Solution |
| Product is discolored (e.g., pink, brown). | Oxidation of Resorcinol: Phenols are susceptible to oxidation, especially under basic conditions and at high temperatures. | 1. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. Use deoxygenated water as the solvent. |
| Product contains unreacted starting materials. | Incomplete Reaction or Inefficient Purification: The reaction did not go to completion, or the purification process was not effective. | 1. Ensure the reaction has gone to completion. 2. During workup, ensure the pH is sufficiently acidic to precipitate all of the diacid product. Recrystallize the crude product from boiling water for purification.[1] |
| Product has a low melting point. | Presence of Impurities: The product is likely contaminated with starting materials or side products. | Recrystallize the product multiple times from boiling water until a constant and sharp melting point is achieved. |
Data Presentation
| Parameter | Recommended Condition | Rationale |
| Resorcinol : Chloroacetic Acid : Base Molar Ratio | 1 : 2.2 : 4.4 | A slight excess of chloroacetic acid ensures complete di-substitution. Sufficient base is required to deprotonate both hydroxyl groups and neutralize the chloroacetic acid. |
| Base | Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) | Strong bases that are effective in deprotonating phenols and are soluble in water. |
| Solvent | Water | An effective and environmentally benign solvent for this reaction.[3] |
| Temperature | 90-100 °C (Reflux) | Provides sufficient energy for the reaction to proceed at a reasonable rate.[1] |
| Reaction Time | 30-60 minutes | Generally sufficient for the reaction to reach completion at reflux temperature. |
Experimental Protocols
Synthesis of (m-Phenylenedioxy)diacetic Acid
This protocol is adapted from the Williamson ether synthesis of 4-methylphenoxyacetic acid.[1]
Materials:
-
Resorcinol
-
Chloroacetic acid
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Deionized water
-
Concentrated Hydrochloric acid (HCl)
Procedure:
-
Preparation of the Resorcinoxide Solution: In a round-bottom flask equipped with a reflux condenser, dissolve 4.4 equivalents of NaOH or KOH in water. To this solution, add 1 equivalent of resorcinol and swirl until a homogeneous solution is formed.
-
Reaction: Gently heat the solution to boiling. Slowly add a solution of 2.2 equivalents of chloroacetic acid in a small amount of water dropwise through the condenser over a period of 10-15 minutes.
-
Reflux: Once the addition is complete, continue to reflux the reaction mixture for an additional 30-60 minutes.
-
Precipitation of the Product: After the reflux period, transfer the hot solution to a beaker and allow it to cool to room temperature. In a fume hood, carefully acidify the solution by adding concentrated HCl dropwise while stirring until the solution is acidic (test with pH paper). A white precipitate of (m-phenylenedioxy)diacetic acid should form.
-
Isolation of the Crude Product: Cool the mixture in an ice bath to ensure complete precipitation. Collect the crude product by vacuum filtration and wash the filter cake with a small amount of cold water.
-
Purification: Recrystallize the crude solid from a minimum amount of boiling water. Allow the solution to cool slowly to room temperature and then in an ice bath to form pure crystals.
-
Drying: Collect the purified crystals by vacuum filtration and allow them to air dry. The final product can be further dried in a desiccator.
Mandatory Visualizations
Experimental Workflow
References
- 1. The Williamson Ether Synthesis [cs.gordon.edu]
- 2. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 3. KR890001213B1 - Process for the preparation of aryoxyacetic acid derivatives - Google Patents [patents.google.com]
- 4. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
"preventing side reactions in the synthesis of 2-[3-(carboxymethoxy)phenoxy]acetic acid"
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis of 2-[3-(carboxymethoxy)phenoxy]acetic acid.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for 2-[3-(carboxymethoxy)phenoxy]acetic acid?
The most common method for synthesizing 2-[3-(carboxymethoxy)phenoxy]acetic acid is through a double Williamson ether synthesis.[1][2][3] This reaction involves the O-alkylation of resorcinol with two equivalents of an haloacetic acid, typically chloroacetic acid or bromoacetic acid, in the presence of a base. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][2]
Q2: What are the most prevalent side reactions I should be aware of?
During the synthesis, several side reactions can occur, potentially lowering the yield and complicating purification:
-
Incomplete Alkylation: The reaction may stop after the addition of only one carboxymethyl group, resulting in the formation of 2-(3-hydroxyphenoxy)acetic acid.
-
C-Alkylation (Friedel-Crafts type): The phenoxide ion is an ambident nucleophile, meaning it can react at the oxygen or the aromatic ring.[1] Alkylation at the ring (C-alkylation) can occur, leading to undesired isomers.[4][5]
-
Elimination: The alkylating agent can undergo a base-catalyzed elimination reaction, which competes with the desired substitution.[1][6] This is more common with secondary or tertiary alkyl halides but can still be a minor pathway.[2]
-
Impurity from Starting Materials: The purity of the final product can be affected by impurities present in the starting materials, such as unreacted phenols or chloroacetic acid.[7][8]
Q3: My reaction yield is consistently low. What are the potential causes and how can I improve it?
Low yields can stem from several factors. The following table outlines common causes and suggests optimization strategies.
| Potential Cause | Recommended Solution |
| Incomplete Deprotonation | Ensure a sufficient amount of a strong enough base is used to fully deprotonate both hydroxyl groups of the resorcinol. Sodium hydroxide or potassium carbonate are commonly used.[9][10] |
| Suboptimal Reaction Temperature | Lower temperatures generally favor the desired SN2 reaction over elimination side reactions.[6] However, the temperature must be high enough for the reaction to proceed at a reasonable rate. Refluxing is often employed.[9][11] |
| Inappropriate Solvent | Polar aprotic solvents like DMF, DMSO, or acetone are often preferred as they can enhance the nucleophilicity of the phenoxide.[6][9] |
| Stoichiometry of Reactants | Using a slight excess of the chloroacetic acid and base can help drive the reaction to completion. A typical molar ratio is 1:2.2:2.2 (Resorcinol : Chloroacetic Acid : Base). |
| Premature Precipitation | The product, being a dicarboxylic acid, might precipitate from the reaction mixture as a salt before the reaction is complete. Ensure adequate solvent volume and good stirring. |
Troubleshooting Guide
Problem: Multiple spots are visible on my TLC plate after the reaction.
This indicates the presence of impurities alongside your desired product.
-
Hypothesis 1: Unreacted Starting Material. The starting resorcinol or the mono-alkylated intermediate may be present.
-
Identification: The product, being a dicarboxylic acid, will be highly polar and should have a very low Rf value. The mono-alkylated intermediate will be slightly less polar, and resorcinol will be even less polar.
-
Solution: Increase the reaction time or temperature. Ensure the stoichiometry of the alkylating agent and base is correct to favor di-alkylation.
-
-
Hypothesis 2: Formation of C-Alkylated Byproducts. Friedel-Crafts alkylation on the aromatic ring has occurred.
-
Identification: C-alkylated products will have different polarity and may appear as distinct spots on the TLC. Characterization by NMR or Mass Spectrometry would be required for definitive identification.
-
Solution: Use a less reactive alkylating agent if possible. Modifying the solvent and base combination can also influence the O- vs. C-alkylation ratio.
-
-
Hypothesis 3: Product Degradation.
-
Identification: Streaking on the TLC plate can sometimes indicate degradation.
-
Solution: Avoid excessively high temperatures or prolonged reaction times. Ensure the workup procedure is not too harsh.
-
Problem: The final product is an oil or is difficult to crystallize.
-
Hypothesis 1: Presence of Impurities. Even small amounts of impurities can inhibit crystallization.
-
Solution: Attempt purification via column chromatography. An alternative is to convert the dicarboxylic acid to its salt with a base, wash with an organic solvent to remove less polar impurities, and then re-acidify to precipitate the pure product.[10]
-
-
Hypothesis 2: Residual Solvent. Trapped solvent can prevent solidification.
-
Solution: Dry the product under high vacuum for an extended period. Gentle heating during vacuum drying can help, but be cautious of potential degradation.[8]
-
Experimental Protocols
Protocol 1: Synthesis of 2-[3-(carboxymethoxy)phenoxy]acetic acid
This protocol is a generalized procedure based on typical Williamson ether synthesis conditions.[11]
-
Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve resorcinol (1.0 eq.) and sodium hydroxide (2.2 eq.) in a mixture of water and ethanol.
-
Addition of Alkylating Agent: In a separate flask, dissolve chloroacetic acid (2.2 eq.) in water and neutralize with a 30% sodium hydroxide solution under an ice water bath to form sodium chloroacetate.
-
Reaction: Add the sodium chloroacetate solution to the resorcinol solution. Heat the mixture to reflux (approximately 100-105°C) and maintain for 4-6 hours.
-
Workup: After cooling the reaction mixture to room temperature, acidify to a pH of 1-2 with concentrated hydrochloric acid. A white precipitate should form.
-
Isolation: Filter the precipitate, wash it several times with cold dilute hydrochloric acid, and then with cold water to remove inorganic salts.
-
Drying: Dry the crude product in a vacuum oven at 60°C overnight.
Protocol 2: Purification by Recrystallization
-
Dissolution: Dissolve the crude product in a minimal amount of hot deionized water. The product may be more soluble upon adjusting the pH to be slightly basic (e.g., with potassium carbonate), followed by filtration to remove any insoluble impurities.[11]
-
Precipitation: If the pH was adjusted, re-acidify the hot solution with hydrochloric acid until the product precipitates.
-
Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Filter the purified crystals, wash with a small amount of cold water, and dry under vacuum.
Visualizations
Caption: Synthetic pathway for 2-[3-(carboxymethoxy)phenoxy]acetic acid.
Caption: Troubleshooting workflow for synthesis and purification.
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis and Characterization of Impurities in the Production Process of Lopinavir - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. US20090247781A1 - Synthesis of phenoxyacetic acid derivatives - Google Patents [patents.google.com]
- 10. jocpr.com [jocpr.com]
- 11. Phenoxyacetic acid synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Improving the Selectivity of Resorcinol-O,O'-diacetic Acid for Specific Metal Ions
Disclaimer: Scientific literature with a specific focus on the targeted modification of resorcinol-O,O'-diacetic acid to improve metal ion selectivity is limited. The following guide is based on established principles of coordination chemistry and data from structurally related compounds. The protocols and troubleshooting advice are general best practices for researchers working with chelating agents.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: My metal-ligand complex precipitates out of solution during the experiment. What should I do?
A1: Unintended precipitation can be caused by several factors:
-
Low Solubility: The formed complex may have poor solubility in the chosen solvent. Consider using a different solvent or a co-solvent system.
-
pH Changes: The pH of the solution can significantly affect both the ligand's charge state and the metal ion's propensity for hydrolysis, which can lead to the formation of insoluble metal hydroxides. Ensure your solution is well-buffered at the optimal pH for complexation.
-
High Concentrations: You may be exceeding the solubility limit of the complex. Try performing the experiment at a lower concentration.
Q2: I am observing poor selectivity between two divalent metal ions (e.g., Cu²⁺ and Zn²⁺). How can I improve this?
A2: Improving selectivity between chemically similar ions is a common challenge. Consider these approaches:
-
pH Optimization: Fine-tuning the pH is one of the most powerful tools for improving selectivity. The stability of metal-ligand complexes varies with pH. By carefully controlling the pH, you can often find a window where one metal ion binds strongly while the other does not.
-
Hard and Soft Acid-Base (HSAB) Principle: Consider the nature of the donor atoms on your ligand and the properties of the metal ions. Modifying the ligand to include donor atoms that have a greater affinity for one metal over the other (e.g., incorporating softer donor atoms like sulfur to favor softer metal ions) can enhance selectivity.
-
Steric Hindrance: Introducing bulky functional groups near the binding site of the this compound can create steric hindrance that favors the binding of smaller metal ions over larger ones.
Q3: The back-extraction (stripping) of the metal ion from the organic phase is incomplete. What could be the cause?
A3: Incomplete stripping is usually due to the high stability of the metal-ligand complex. To resolve this:
-
Increase Acidity of Stripping Solution: A lower pH (higher acidity) in the aqueous stripping solution will protonate the ligand, causing it to release the metal ion. Try using a more concentrated acid solution (e.g., increasing from 0.1 M to 1.0 M HCl or HNO₃).
-
Use a Competing Chelating Agent: Adding a strong, water-soluble chelating agent like EDTA to the stripping solution can effectively pull the metal ion from the organic complex.
Q4: How can I confirm that the metal ion is coordinated to the diacetic acid groups and not just the phenolic oxygens?
A4: Spectroscopic methods are essential here:
-
FT-IR Spectroscopy: Upon complexation, you would expect to see a shift in the vibrational frequency of the carboxylate (C=O) groups of the diacetic acid moiety. The disappearance of the O-H stretch from the carboxylic acid and a shift in the C=O band are strong indicators of coordination.
-
¹H NMR Spectroscopy: If using a diamagnetic metal ion (like Zn²⁺), changes in the chemical shifts of the protons on the methylene groups of the diacetic acid arms upon metal binding can confirm their involvement in coordination.
Strategies for Improving Metal Ion Selectivity
Improving the inherent selectivity of a ligand like this compound involves chemical modification of its structure. The goal is to alter the electronic and steric properties of the binding pocket to favor a specific metal ion.
Caption: Workflow for improving ligand selectivity.
Data Presentation
Table 1: Stability Constants (log K) of Resorcinol with Divalent Metal Ions
| Metal Ion | log K₁ (1:1 Ligand:Metal) | log K₂ (1:2 Ligand:Metal) |
| Cu²⁺ | 16.98 | - |
| Ni²⁺ | - | - |
| Co²⁺ | - | - |
| Zn²⁺ | - | - |
Note: Data is for the parent resorcinol molecule in aqueous solution and is presented for illustrative purposes. The Irving-Williams series suggests that for high-spin octahedral complexes of divalent first-row transition metals, the stability generally follows the order: Mn²⁺ < Fe²⁺ < Co²⁺ < Ni²⁺ < Cu²⁺ > Zn²⁺.[1] A primary goal of modifying this compound would be to generate a ligand that deviates from this natural order to selectively favor a metal other than copper.
Experimental Protocols
Protocol 1: Determination of Metal-Ligand Stability Constants by Potentiometric Titration
This method is used to determine the stability constants of metal-ligand complexes in solution.
Materials:
-
This compound (or its derivative)
-
Metal salt solutions (e.g., Cu(NO₃)₂, Zn(NO₃)₂) of known concentration
-
Standardized KOH or NaOH solution (carbonate-free)
-
Background electrolyte (e.g., 0.1 M KNO₃)
-
Calibrated pH meter and electrode
-
Thermostated titration vessel
Procedure:
-
Prepare the following solutions in the thermostated vessel, maintaining a constant ionic strength with the background electrolyte:
-
Solution A: Acid (e.g., HNO₃) + background electrolyte.
-
Solution B: Solution A + known concentration of the ligand.
-
Solution C: Solution B + known concentration of the metal salt.
-
-
Titrate each solution against the standardized base (e.g., 0.1 M KOH).
-
Record the pH value after each addition of the titrant.
-
Plot the pH versus the volume of base added for each titration. The displacement of the titration curve for the ligand (B) relative to the acid (A) is used to calculate the ligand's protonation constants (pKa values).
-
The further displacement of the curve for the metal-ligand system (C) relative to the ligand curve (B) is used to calculate the metal-ligand stability constants (log K).
-
Use specialized software (e.g., HYPERQUAD) to refine the stability constants from the titration data.
Caption: Potentiometric titration workflow.
Protocol 2: Evaluation of Selectivity by Solvent Extraction
This protocol determines the distribution of a metal ion between an aqueous phase and an organic phase containing the ligand.
Materials:
-
Aqueous phase: Buffered solution containing a known concentration of the metal ion(s) of interest.
-
Organic phase: A water-immiscible solvent (e.g., chloroform, dichloromethane) containing a known concentration of the this compound derivative.
-
Separatory funnels.
-
Analytical instrument for metal ion quantification (e.g., Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES)).
Procedure:
-
Place equal volumes of the aqueous and organic phases into a separatory funnel.
-
Shake the funnel vigorously for a set period (e.g., 30 minutes) to allow equilibrium to be reached.
-
Allow the phases to separate completely.
-
Carefully collect the aqueous phase.
-
Determine the concentration of the metal ion remaining in the aqueous phase ([M]aq) using AAS or ICP-OES.
-
Calculate the concentration of the metal ion in the organic phase ([M]org) by difference from the initial aqueous concentration.
-
Calculate the Distribution Ratio (D):
-
D = [M]org / [M]aq
-
-
Calculate the Selectivity Coefficient (α) for metal M1 over M2:
-
α = D₁ / D₂
-
-
Repeat the experiment at various pH values to determine the optimal pH for selective extraction.
A higher selectivity coefficient indicates better separation of the two metal ions.
References
"common interferences in the spectrophotometric determination of metal ions with resorcinol-o,o'-diacetic acid"
Disclaimer: Direct experimental data on the common interferences and detailed protocols for the spectrophotometric determination of metal ions using specifically resorcinol-o,o'-diacetic acid is limited in currently available scientific literature. The following troubleshooting guides, FAQs, and protocols are based on general principles of spectrophotometry, the known reactivity of similar chelating agents (such as resorcinol and its derivatives), and data from related analytical methods. This information is intended to provide researchers, scientists, and drug development professionals with a foundational framework for their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work in metal ion determination?
This compound is a chelating agent. Its structure allows it to bind with metal ions, forming a stable, often colored, complex. In spectrophotometry, the intensity of the color of this complex is measured and is directly proportional to the concentration of the metal ion in the sample, according to the Beer-Lambert Law.
Q2: Which metal ions can potentially be determined using this method?
This compound, like other similar chelating agents, is expected to form complexes with a variety of transition metal ions. These may include, but are not limited to, iron (Fe³⁺), copper (Cu²⁺), nickel (Ni²⁺), cobalt (Co²⁺), and zinc (Zn²⁺). The suitability of the reagent for a specific metal ion will depend on the stability and spectral properties of the resulting complex.
Q3: What are the common signs of interference in my spectrophotometric measurements?
Common indications of interference include:
-
Inaccurate or non-reproducible results: Repeated measurements of the same sample yield significantly different absorbance values.
-
Non-linear calibration curve: The plot of absorbance versus concentration for your standard solutions is not a straight line.
-
Unexpected color changes: The color of your sample solution differs from the expected color of the metal-reagent complex.
-
Precipitate formation: A solid substance forms in your sample cuvette, which can scatter light and lead to erroneous readings.
-
Drifting absorbance readings: The absorbance value for a single sample changes over time.[1][2]
Q4: How can I minimize or eliminate interferences?
Several strategies can be employed to mitigate interferences:
-
pH control: The formation of metal-ligand complexes is often highly pH-dependent. By carefully controlling the pH of your solution with a buffer, you can selectively form the desired complex while preventing the formation of interfering complexes.
-
Use of masking agents: Masking agents are chemicals that form stable, colorless complexes with interfering ions, preventing them from reacting with the primary chelating agent.[3][4][5][6] Common masking agents include EDTA, cyanide, citrate, and triethanolamine.
-
Wavelength selection: If the absorption spectra of the desired complex and an interfering species overlap, selecting an analytical wavelength where the interference is minimal can improve accuracy.
-
Sample pre-treatment: Techniques like extraction or precipitation can be used to remove interfering ions from the sample before analysis.
Troubleshooting Guides
Problem: Inconsistent or Drifting Absorbance Readings
| Possible Cause | Troubleshooting Step |
| Instrument Instability | Ensure the spectrophotometer has had adequate warm-up time as per the manufacturer's instructions.[1] Check for fluctuations in the power supply. |
| Cuvette Issues | Use clean, scratch-free cuvettes. Handle cuvettes by the frosted sides to avoid fingerprints on the optical surfaces. Ensure the cuvette is consistently placed in the holder in the same orientation.[2] |
| Incomplete Complex Formation | Allow sufficient time for the reaction between the metal ion and this compound to reach equilibrium. The optimal reaction time should be determined experimentally. |
| Photodegradation of the Complex | Some metal complexes are light-sensitive. If you observe a steady decrease in absorbance, try to minimize the exposure of your samples to light before and during measurement. |
Problem: Non-Linear Calibration Curve
| Possible Cause | Troubleshooting Step |
| High Analyte Concentration | The Beer-Lambert Law is only valid for a certain range of concentrations. If your higher concentration standards are deviating from linearity, dilute them to a lower concentration range.[7] |
| Change in Chemical Equilibrium | At higher concentrations, the stoichiometry of the complex might change. Ensure that the concentration of this compound is in sufficient excess relative to the highest metal ion concentration. |
| Instrumental Factors | High absorbance values (> 1.5-2.0) can lead to non-linearity due to stray light in the spectrophotometer. Dilute your samples to have absorbances within the optimal range (typically 0.1-1.0). |
Quantitative Data on Interferences
Table 1: Interference Study in the Determination of Copper (Cu²⁺) with Resorcinol
The following data is for the micro-determination of copper in the presence of ammonia with resorcinol.
| Interfering Ion | Concentration of Interfering Ion (µg per sample) | Notes |
| Cadmium (Cd²⁺) | up to 20 | Unaffected |
| Cobalt (Co²⁺) | up to 20 | Unaffected |
Table 2: Interference Study in the Spectrophotometric Determination of Copper (Cu²⁺) with 4-(2-pyridylazo)resorcinol (PAR)
The following data is for the determination of copper at pH 10 in the presence of EDTA.
| Interfering Ion | Tolerance Limit | Notes |
| Cr³⁺, As³⁺, Ni²⁺, Co²⁺, Fe³⁺, Pb²⁺ | No considerable interference | |
| Hg²⁺, Zn²⁺, Cd²⁺ | No interference in the presence of EDTA |
Experimental Protocols
The following is a generic protocol for the spectrophotometric determination of a metal ion (e.g., Fe³⁺) using a chelating agent like this compound. This protocol should be optimized for the specific metal ion and sample matrix.
Generic Protocol: Spectrophotometric Determination of Iron (III)
-
Preparation of Standard Solutions:
-
Prepare a stock solution of 1000 mg/L Fe³⁺ by dissolving an appropriate amount of a high-purity iron salt (e.g., ferric nitrate) in deionized water containing a small amount of nitric acid to prevent hydrolysis.
-
From the stock solution, prepare a series of working standard solutions with concentrations ranging from, for example, 0.5 to 10 mg/L by serial dilution.
-
-
Preparation of Reagent and Buffer Solutions:
-
Prepare a solution of this compound of a suitable concentration (e.g., 0.1% w/v) in deionized water. The optimal concentration should be determined experimentally.
-
Prepare a buffer solution to maintain the optimal pH for complex formation. The choice of buffer will depend on the desired pH. For many metal complexes, an acetate buffer (pH 4-6) or an ammonia buffer (pH 8-10) is suitable.
-
-
Color Development:
-
Pipette a known volume (e.g., 10 mL) of each working standard solution, a blank (deionized water), and your unknown sample into separate volumetric flasks (e.g., 50 mL).
-
To each flask, add a specific volume of the buffer solution (e.g., 5 mL) and the this compound solution (e.g., 5 mL).
-
Dilute to the mark with deionized water, mix well, and allow the solutions to stand for a predetermined time to ensure complete color development.
-
-
Spectrophotometric Measurement:
-
Turn on the spectrophotometer and allow it to warm up.[2]
-
Determine the wavelength of maximum absorbance (λmax) of the Fe³⁺-resorcinol-o,o'-diacetic acid complex by scanning one of the standard solutions over the visible spectrum.
-
Set the spectrophotometer to the determined λmax.
-
Zero the instrument using the reagent blank.[7]
-
Measure the absorbance of each of the standard solutions and the unknown sample.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the absorbance of the standard solutions versus their corresponding concentrations.
-
Determine the concentration of Fe³⁺ in the unknown sample by interpolating its absorbance on the calibration curve.
-
If the unknown sample was diluted prior to analysis, remember to multiply the determined concentration by the dilution factor to obtain the original concentration.
-
Visualizations
Caption: Troubleshooting workflow for spectrophotometric analysis.
Caption: General experimental workflow for spectrophotometric analysis.
References
- 1. sperdirect.com [sperdirect.com]
- 2. hinotek.com [hinotek.com]
- 3. Masking and Demasking Reagents - Pharmacareerinsider [pharmacareerinsider.com]
- 4. pharmacyinfoline.com [pharmacyinfoline.com]
- 5. scribd.com [scribd.com]
- 6. benchchem.com [benchchem.com]
- 7. www.welcomehomevetsofnj.org - Experiment 35 Spectrophotometric Metal Ion Analysis [welcomehomevetsofnj.org]
"addressing instability of resorcinol-o,o'-diacetic acid solutions over time"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with resorcinol-o,o'-diacetic acid solutions. The information provided is intended to help address common stability issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: My this compound solution has changed color. What could be the cause?
A1: Discoloration, often appearing as a pink, red, or yellow tint, is a common indicator of degradation in phenolic compounds like resorcinol and its derivatives.[1] This is typically caused by oxidation, which can be initiated by exposure to air (oxygen), light, or trace metal ions.[2] The resorcinol moiety is susceptible to oxidation, leading to the formation of quinone-type structures and other colored byproducts.
Q2: What are the primary factors that affect the stability of this compound solutions?
A2: The stability of this compound solutions is primarily influenced by:
-
pH: The rate of degradation of phenolic compounds is often pH-dependent. Both acidic and alkaline conditions can promote hydrolysis or oxidation.[3][4]
-
Exposure to Light (Photodegradation): UV and visible light can provide the energy to initiate degradation reactions.[5][6]
-
Temperature (Thermal Degradation): Higher temperatures accelerate the rate of chemical degradation.[7]
-
Oxidation: The presence of dissolved oxygen or oxidizing agents can lead to the degradation of the resorcinol core.[8]
-
Presence of Metal Ions: Metal ions can catalyze oxidative degradation.
Q3: How should I store my this compound solutions to maximize stability?
A3: To maximize stability, solutions should be:
-
Stored in amber glass vials or containers to protect from light.
-
Kept at refrigerated temperatures (2-8 °C) or frozen, depending on the solvent and desired shelf life.
-
Purged with an inert gas (e.g., nitrogen or argon) to minimize exposure to oxygen.
-
Prepared using high-purity solvents and reagents to avoid contaminants that could catalyze degradation.
Q4: Can the ether linkages in this compound be easily hydrolyzed?
A4: Aromatic ethers are generally stable and require relatively harsh conditions, such as strong acids and high temperatures, to cleave the ether bond.[9][10] Under typical experimental and storage conditions, hydrolysis of the diacetic acid ether linkages is less likely to be the primary degradation pathway compared to the oxidation of the resorcinol ring.
Troubleshooting Guides
Issue 1: Rapid Discoloration of the Solution
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Photodegradation | Prepare a fresh solution and store it in a container completely wrapped in aluminum foil or in a light-blocking vial. Compare its color over time to a solution exposed to ambient light. | The solution protected from light should show significantly less or no discoloration compared to the exposed solution. |
| Oxidation | Degas your solvent (e.g., by sparging with nitrogen or argon for 15-30 minutes) before preparing the solution. Prepare the solution under an inert atmosphere if possible. | A solution prepared with deoxygenated solvent and stored under an inert atmosphere should be more stable and show less color change. |
| Incorrect pH | Measure the pH of your solution. If it is highly acidic or alkaline, adjust the pH to a neutral range (if compatible with your experiment) using a suitable buffer. | Stabilizing the pH in a neutral range may slow down the degradation process and reduce discoloration. |
| Contamination | Use high-purity (e.g., HPLC grade) solvents and new, clean glassware. If metal ion contamination is suspected, consider adding a chelating agent like EDTA (ethylenediaminetetraacetic acid) at a low concentration. | Reduced contamination will minimize potential catalysts for degradation, leading to improved solution stability. |
Issue 2: Appearance of Precipitate or Cloudiness
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Low Solubility | Confirm the solubility of this compound in your chosen solvent at the experimental concentration and temperature. You may need to use a co-solvent or gently warm the solution to fully dissolve the compound. | The compound should fully dissolve, resulting in a clear solution. |
| Formation of Degradation Products | Analyze the precipitate. Insoluble degradation products, such as polymers, can form over time. This is often accompanied by discoloration. | If the precipitate is a degradation product, this indicates significant instability. The solution should be discarded and prepared fresh under more protective conditions (see Issue 1). |
| pH Shift | A change in pH upon storage could affect the solubility of the compound or its degradation products. | Buffering the solution can help maintain a stable pH and prevent precipitation due to pH fluctuations. |
Data Presentation
Table 1: Factors Influencing Phenolic Compound Degradation and Recommended Mitigation Strategies
| Factor | Effect on Stability | Mitigation Strategy |
| Light | Initiates photodegradation, leading to the formation of colored byproducts.[7] | Store solutions in amber or light-blocking containers.[5] |
| Oxygen | Promotes oxidative degradation of the phenolic ring.[7] | Use deoxygenated solvents; store under an inert atmosphere (N₂ or Ar). |
| Elevated Temperature | Accelerates the rate of all degradation pathways.[7] | Store solutions at reduced temperatures (e.g., 2-8 °C or frozen). |
| Extreme pH | Can catalyze hydrolysis and oxidation reactions.[3][4] | Maintain solutions at a neutral or mildly acidic pH, using buffers if necessary. |
| Metal Ions | Can act as catalysts for oxidative degradation. | Use high-purity reagents and glassware; consider adding a chelating agent like EDTA. |
Table 2: Example Conditions for a Forced Degradation Study
| Stress Condition | Reagent/Condition | Typical Duration | Reference |
| Acid Hydrolysis | 0.1 M to 1 M HCl | 2 to 8 hours | [8][11][12] |
| Base Hydrolysis | 0.1 M to 1 M NaOH | 2 to 8 hours | [8][11][12] |
| Oxidation | 3% to 30% H₂O₂ | 24 hours | [8][13] |
| Thermal Degradation | 60-80 °C | 24 to 48 hours | [7] |
| Photodegradation | 1.2 million lux hours and 200 watt hours/m² | As per ICH Q1B guidelines | [5][14] |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Resorcinol Derivatives
This protocol is a general guideline and may require optimization for this compound.
-
Chromatographic System:
-
HPLC system with a UV or photodiode array (PDA) detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[15]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., 0.025 M KH₂PO₄ adjusted to a specific pH) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio should be optimized to achieve good separation.[15]
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: Determined by measuring the UV spectrum of this compound (a common wavelength for resorcinol is around 280 nm).[15]
-
Column Temperature: 25-30 °C.
-
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
For analysis, dilute the stock solution with the mobile phase to fall within the linear range of the detector.
-
-
Forced Degradation Sample Preparation:
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.2 M HCl. Heat at 60°C for a specified time. Cool and neutralize with an equivalent amount of 0.2 M NaOH.
-
Base Hydrolysis: Mix equal volumes of the stock solution and 0.2 M NaOH. Heat at 60°C for a specified time. Cool and neutralize with an equivalent amount of 0.2 M HCl.
-
Oxidation: Mix equal volumes of the stock solution and 6% H₂O₂. Keep at room temperature for a specified time.
-
Thermal Degradation: Store the stock solution at 60°C for a specified time.
-
Photodegradation: Expose the stock solution in a photostability chamber according to ICH Q1B guidelines.
-
-
Analysis:
-
Inject the prepared samples (stressed and unstressed) into the HPLC system.
-
Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.
-
The method is considered "stability-indicating" if all degradation product peaks are well-resolved from the parent peak and from each other.
-
Protocol 2: Photostability Testing
This protocol is based on the ICH Q1B guideline.[5][14]
-
Light Source:
-
Use a light source that produces a combination of UV and visible light, such as an artificial daylight lamp combined with a UV lamp or a xenon lamp.
-
-
Exposure Levels:
-
Expose the samples to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours per square meter.
-
-
Sample Preparation:
-
Place the this compound solution in a chemically inert, transparent container.
-
Prepare a "dark control" sample by wrapping an identical container in aluminum foil to protect it from light.
-
Place both the test sample and the dark control in the photostability chamber.
-
-
Analysis:
-
After the exposure period, analyze both the exposed sample and the dark control using a stability-indicating method (e.g., HPLC, as described in Protocol 1).
-
Compare the results to determine the extent of degradation caused by light. Any degradation in the dark control is attributed to thermal degradation.
-
Visualizations
Caption: Factors leading to the degradation of this compound solutions.
Caption: A logical workflow for troubleshooting the instability of solutions.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. The Influence of Solution pH on the Kinetics of Resorcinol Electrooxidation (Degradation) on Polycrystalline Platinum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-[4-(carboxymethoxy)phenoxy]acetic acid | CAS#:5393-29-3 | Chemsrc [chemsrc.com]
- 5. ema.europa.eu [ema.europa.eu]
- 6. iagim.org [iagim.org]
- 7. researchgate.net [researchgate.net]
- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. echemi.com [echemi.com]
- 11. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 12. rjptonline.org [rjptonline.org]
- 13. asianjpr.com [asianjpr.com]
- 14. pharmatutor.org [pharmatutor.org]
- 15. 3PC-011 Hplc method development and validation to determinate resorcinol for quality control in pharmaceutical formulations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Solubility of Resorcinol-O,O'-diacetic Acid-Metal Complexes
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor solubility of resorcinol-O,O'-diacetic acid-metal complexes.
Troubleshooting Guides
Issue: Precipitate Formation During Complex Synthesis or Dissolution
Researchers may observe the formation of a precipitate immediately upon complexation or when attempting to dissolve the purified complex. This guide offers a systematic approach to troubleshoot and resolve this issue.
Troubleshooting Workflow
Caption: Troubleshooting workflow for precipitate formation.
Detailed Steps:
-
Review Synthesis Protocol:
-
Question: Were the stoichiometry of the metal salt and this compound accurate?
-
Action: An excess of either the metal or the ligand can lead to the precipitation of unreacted starting material or insoluble polymeric species. Ensure precise molar ratios are used.
-
-
Question: Was the order of addition of reagents appropriate?
-
Action: In some cases, slow addition of the metal salt solution to a solution of the ligand can prevent localized high concentrations and subsequent precipitation.
-
-
-
Evaluate Solvent System:
-
Question: Is the chosen solvent appropriate for both the ligand and the resulting complex?
-
Action: While this compound may have some aqueous solubility, the resulting metal complex may be more hydrophobic. Experiment with a range of solvents with varying polarities.
-
-
-
Adjust pH of the Medium:
-
Question: What is the pH of the solution?
-
Action: The solubility of metal-carboxylate complexes is often highly pH-dependent. The carboxylic acid groups on the ligand will be deprotonated at higher pH, which can affect coordination and solubility. Systematically vary the pH of the solution to identify the optimal range for solubility.
-
-
-
Introduce a Co-solvent:
-
Question: Is the complex still insoluble after pH adjustment?
-
Action: The use of water-miscible organic co-solvents can increase the solubility of poorly soluble compounds.[1] Common co-solvents to consider include ethanol, isopropanol, dimethyl sulfoxide (DMSO), and N,N-dimethylformamide (DMF). Start with a small percentage of the co-solvent and gradually increase the concentration.
-
-
-
Apply Physical Methods:
-
Question: Has the dissolution process been aided by physical means?
-
Action: Gentle heating or sonication can provide the energy needed to overcome the lattice energy of the complex and promote dissolution.
-
-
-
Consider Formulation Aids:
-
Question: Are there excipients that can improve solubility?
-
Action: Surfactants can form micelles that encapsulate hydrophobic molecules, increasing their apparent solubility in aqueous media. Cyclodextrins can form inclusion complexes with parts of the resorcinol-diacetic acid ligand, enhancing solubility.
-
-
-
Modify the Ligand Structure (Advanced):
-
Question: Can the ligand itself be modified to improve the solubility of the complex?
-
Action: If synthetic modification is an option, introducing more polar functional groups (e.g., hydroxyl, polyethylene glycol chains) onto the resorcinol backbone can significantly improve the aqueous solubility of the resulting metal complexes.
-
-
Frequently Asked Questions (FAQs)
Q1: Why are my this compound-metal complexes poorly soluble?
A1: The poor solubility of these complexes often stems from a combination of factors:
-
Crystal Packing: The rigid structure of the resorcinol ring and the coordinating carboxylic acid groups can lead to strong intermolecular interactions and a stable crystal lattice that is difficult to disrupt with solvent molecules.
-
Polymeric Structures: Depending on the coordination geometry of the metal ion, extended one-, two-, or three-dimensional polymeric structures (coordination polymers or metal-organic frameworks) can form. These extended structures are often highly insoluble.[2]
-
Hydrophobicity: While the carboxylic acid groups provide some polarity, the overall molecule can have significant hydrophobic character, leading to poor solubility in aqueous solutions.
Q2: What are the best initial solvents to try for dissolving these complexes?
A2: A good starting point is to screen a range of solvents with varying polarities. Based on the structure of this compound, consider the following:
-
Polar Protic Solvents: Water (with pH adjustment), ethanol, methanol, isopropanol.
-
Polar Aprotic Solvents: Dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), acetonitrile.
-
Less Polar Solvents: Tetrahydrofuran (THF), dichloromethane (for less polar derivatives).
It is often beneficial to use a combination of solvents (co-solvents) to fine-tune the polarity of the medium.
Q3: How does pH affect the solubility of these complexes?
A3: The pH of the solution plays a critical role in the solubility of this compound-metal complexes due to the presence of the carboxylic acid groups.
-
At low pH (acidic conditions): The carboxylic acid groups will be protonated (-COOH). This can disrupt the coordination to the metal center, potentially leading to the precipitation of the free ligand or the formation of unstable complexes.
-
At neutral to high pH (alkaline conditions): The carboxylic acid groups will be deprotonated (-COO⁻). This is generally required for stable coordination with the metal ion. However, the overall charge of the complex will be anionic, and its solubility will depend on the counter-ion present in the solution. In some cases, highly charged anionic complexes can be more soluble in water.
A systematic pH-solubility profile study is recommended to determine the optimal pH range for your specific complex.
Logical Flow for pH Optimization
Caption: Workflow for determining optimal pH for solubility.
Q4: Can I use surfactants to improve the solubility of my complexes?
A4: Yes, surfactants can be an effective strategy. Surfactants are amphiphilic molecules that can form micelles in aqueous solutions. The hydrophobic core of the micelle can encapsulate the poorly soluble metal complex, while the hydrophilic shell interacts with the water, leading to an increase in the apparent solubility of the complex.
| Surfactant Type | Examples |
| Anionic | Sodium dodecyl sulfate (SDS) |
| Cationic | Cetyltrimethylammonium bromide (CTAB) |
| Non-ionic | Tween® 80, Triton™ X-100 |
Experimental Protocol: Solubilization using a Surfactant
-
Prepare a stock solution of the surfactant (e.g., 10% w/v Tween® 80 in deionized water).
-
Prepare a series of dilutions of the surfactant stock solution to achieve final concentrations ranging from above and below the critical micelle concentration (CMC) of the surfactant.
-
Add a known excess amount of the this compound-metal complex to each surfactant solution.
-
Equilibrate the samples by stirring or shaking at a constant temperature for 24-48 hours.
-
Separate the undissolved complex by centrifugation or filtration (using a filter that does not bind the complex or surfactant).
-
Quantify the amount of dissolved complex in the supernatant/filtrate using a suitable analytical method (e.g., UV-Vis spectroscopy, atomic absorption spectroscopy for the metal ion, or HPLC).
-
Plot the concentration of the dissolved complex against the surfactant concentration to determine the effect of the surfactant on solubility.
Q5: Are there any analytical techniques to confirm that my complex has dissolved and not just formed a fine suspension?
A5: Yes, it is important to distinguish between a true solution and a colloidal suspension.
-
Visual Inspection: A true solution should be clear and transparent. Any cloudiness or turbidity suggests the presence of undissolved particles.
-
Light Scattering: Dynamic Light Scattering (DLS) can be used to detect the presence of nanoparticles or aggregates in the solution. A true solution should show minimal light scattering.
-
Filtration: Passing the solution through a 0.22 µm or 0.45 µm filter can remove suspended particles. If the concentration of the complex in the filtrate is the same as in the unfiltered solution, it is likely truly dissolved.
Data Presentation
Table 1: Solubility of Structurally Related Ligands in Common Solvents
| Compound | Water | Ethanol | Diethyl Ether | Benzene | Chloroform |
| Resorcinol | Readily soluble | Soluble | Soluble | - | Insoluble |
| Phenoxyacetic Acid | 12 g/L | Highly soluble | Highly soluble | Highly soluble | - |
| This compound | No data available | No data available | No data available | No data available | No data available |
Data for resorcinol and phenoxyacetic acid are included to provide a general indication of the solubility of the structural motifs present in this compound.
Table 2: General Strategies for Improving Solubility of Metal Complexes
| Strategy | Principle | Advantages | Disadvantages |
| pH Adjustment | Alters the ionization state of the ligand and the overall charge of the complex. | Simple to implement, can have a dramatic effect on solubility. | May affect the stability of the complex or be incompatible with downstream applications. |
| Co-solvents | Modifies the polarity of the solvent system to better match that of the solute. | Effective for a wide range of compounds, allows for fine-tuning of solubility. | The co-solvent may interfere with biological assays or other applications. |
| Surfactants | Form micelles that encapsulate the hydrophobic complex. | Can significantly increase apparent aqueous solubility. | May introduce artifacts in biological assays, can be difficult to remove. |
| Cyclodextrins | Form inclusion complexes with parts of the ligand. | Can improve solubility and stability, generally low toxicity. | May not be effective for all complex structures, can be a costly option. |
| Ligand Modification | Introduces polar functional groups to the ligand structure. | Can provide a permanent solution to poor solubility. | Requires synthetic chemistry expertise, may alter the desired properties of the complex. |
References
Technical Support Center: Troubleshooting Baseline Drift in Ion-Selective Electrodes (ISEs)
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing baseline drift with ion-selective electrodes (ISEs), particularly those utilizing novel ionophores like (m-phenylenedioxy)diacetic acid within a plasticized PVC membrane matrix. While specific data for (m-phenylenedioxy)diacetic acid based ISEs is not extensively available in published literature, the following guide is based on established principles for troubleshooting polymer membrane ISEs.
Frequently Asked Questions (FAQs)
Q1: What is baseline drift in the context of ISE measurements?
A1: Baseline drift refers to the slow, often unidirectional change in the electrode's potential reading over time when measuring a solution of constant concentration. This can manifest as a steadily increasing or decreasing mV reading, leading to inaccurate measurements and calibration difficulties.
Q2: Why is proper conditioning of a new or recently used ISE crucial?
A2: Conditioning is essential to ensure the membrane is properly sensitized to the ion of interest.[1] It allows for the establishment of a stable equilibrium at the membrane-solution interface, which is critical for achieving accurate and reproducible measurements.[2] Inadequate conditioning is a common cause of baseline drift, especially in new electrodes or those that have been stored dry.[1]
Q3: How does the plasticizer in a PVC membrane affect electrode stability?
A3: The plasticizer plays a critical role in the analytical performance of polymer membrane ion sensors.[3] Leaching or migration of the plasticizer from the membrane over time can alter the membrane's properties, leading to changes in selectivity and a drifting potential.[3][4] The choice of plasticizer can significantly impact the electrode's lifetime and stability.[3][5]
Q4: Can temperature fluctuations cause baseline drift?
A4: Yes, electrode response is dependent on temperature. For the highest accuracy, all calibration standards and sample solutions should be at the same temperature.[6] Fluctuations in ambient temperature can cause the electrode's potential to drift.
Troubleshooting Guide
Issue 1: Unstable or Drifting Baseline After Initial Setup
Question: I have just prepared a new ISE with a (m-phenylenedioxy)diacetic acid-based membrane, and the baseline is continuously drifting. What should I do?
Answer: An unstable baseline with a new electrode is often related to improper conditioning. Follow this detailed conditioning protocol before use:
Experimental Protocol: ISE Conditioning
-
Preparation of Conditioning Solution: Prepare a 0.01 M standard solution of the primary ion of interest.
-
Initial Soak: Immerse the sensing membrane of the ISE in the conditioning solution.
-
Duration: For a new electrode or one that has been in long-term storage, soak for at least 1-2 hours.[1] For electrodes stored overnight, a shorter period of 10-30 minutes may be sufficient.[1]
-
Rinsing: After conditioning, rinse the electrode thoroughly with deionized water and blot dry with a lint-free tissue before calibration or measurement.
Issue 2: Gradual Baseline Drift Over Several Experiments
Question: My ISE initially worked well, but now I'm observing a consistent upward (or downward) drift in my baseline readings over a series of measurements. What could be the cause?
Answer: This type of drift can be caused by several factors, including membrane contamination, plasticizer leaching, or changes in the internal reference element.
Troubleshooting Steps:
-
Membrane Inspection and Cleaning:
-
Visually inspect the membrane for any discoloration, scratches, or fouling.
-
To clean the membrane, gently rinse it with deionized water. If contamination is suspected, a mild detergent solution can be used, followed by thorough rinsing with deionized water. Avoid organic solvents unless specified for your membrane composition.
-
-
Reconditioning: After cleaning, recondition the electrode as described in the protocol above.
-
Consider Membrane Recasting: If drift persists, the membrane components (ionophore, plasticizer) may be leaching out.[3] It may be necessary to recast the PVC membrane.
Logical Troubleshooting Workflow
Below is a diagram illustrating the decision-making process for troubleshooting a drifting baseline.
Caption: Troubleshooting workflow for baseline drift.
Issue 3: Sudden and Erratic Baseline Shifts
Question: My baseline is jumping erratically. What could be causing this?
Answer: Erratic shifts are often due to electrical noise, the presence of air bubbles on the membrane surface, or an unstable reference electrode.
Troubleshooting Steps:
-
Check for Air Bubbles: Ensure there are no air bubbles trapped on the surface of the ISE membrane or at the tip of the reference electrode. Gently tap the electrode to dislodge any bubbles.
-
Verify Reference Electrode Function: The reference electrode should have a consistent filling solution level, and the junction should not be clogged. If using a refillable reference electrode, ensure the fill hole is open during measurements.
-
Isolate from Electrical Noise: Ensure the ISE and reader are not near sources of significant electrical noise (e.g., stir plates, pumps, other instruments).
Signaling Pathway of an Ion-Selective Electrode
This diagram illustrates the components involved in generating the potential measured by an ISE system. A fault in any of these components can lead to baseline instability.
Caption: Components of an ISE measurement system.
Quantitative Data Summary
While specific quantitative data for (m-phenylenedioxy)diacetic acid based ISEs is unavailable, the table below provides typical performance parameters for PVC membrane ISEs that you should aim for after troubleshooting.
| Parameter | Typical Value for Monovalent Ions | Typical Value for Divalent Ions |
| Nernstian Slope | 52-62 mV per decade of activity | 26-31 mV per decade of activity |
| Response Time | < 30 seconds | < 60 seconds |
| Baseline Drift (short-term) | < 1-2 mV/hour | < 1-2 mV/hour |
| Lifetime | Weeks to months | Weeks to months |
Data compiled from general ISE literature.[6]
References
- 1. MyHach - Customer Service [waterqualitygroup.my.site.com]
- 2. Ion-selective electrodes: General tips - Part 1 | Metrohm [metrohm.com]
- 3. Polymeric plasticizer extends the lifetime of PVC-membrane ion-selective electrodes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Plasticizer Effects in the PVC Membrane of the Dibasic Phosphate Selective Electrode - PMC [pmc.ncbi.nlm.nih.gov]
- 6. xylem.com [xylem.com]
"minimizing matrix effects in the analysis of environmental samples using resorcinol-o,o'-diacetic acid"
Technical Support Center: Resorcinol-O,O'-diacetic Acid in Environmental Analysis
This technical support center provides essential guidance for researchers, scientists, and drug development professionals utilizing this compound (RDA) as a novel chelating agent to minimize matrix effects in the analysis of complex environmental samples. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges and provide standardized protocols to aid in method development and execution.
Frequently Asked Questions (FAQs)
Q1: What is a "matrix effect" in the context of environmental sample analysis?
A1: A matrix effect is the alteration of an analyte's ionization efficiency due to the presence of co-eluting compounds from the sample matrix.[1] The "matrix" refers to all components within a sample other than the analyte of interest, such as salts, proteins, lipids, and other endogenous materials.[2] These interfering components can either suppress the analyte's signal (ion suppression) or enhance it (ion enhancement), leading to inaccurate and imprecise quantification in sensitive analytical techniques like Liquid Chromatography-Mass Spectrometry (LC-MS).[2][3]
Q2: How does a chelating agent like this compound (RDA) help minimize matrix effects?
A2: Many matrix effects in environmental samples are caused by the presence of metal ions, which can form adducts with the analyte or interfere with the ionization process in the mass spectrometer source. A chelating agent like RDA is designed to selectively bind to these metal ions, forming stable complexes.[4][5] This sequestration prevents the metal ions from interfering with the analyte of interest, leading to a more accurate and reliable signal. The use of chelating agents can be particularly important in samples from wastewater or industrial effluent, which may contain high concentrations of interfering metals.
Q3: What are the key properties of this compound (RDA)?
A3: this compound, also known as (m-Phenylenedioxy)diacetic acid, is an organic compound with the molecular formula C₁₀H₁₀O₆.[6] Its structure, featuring two carboxylic acid groups, gives it the ability to act as a chelating agent for various metal ions. It is a solid with a melting point of approximately 192-196°C.[7] For safe handling, it is important to avoid dust formation and contact with skin and eyes. RDA should be stored in a dry, cool, and well-ventilated place.[8]
Q4: How does RDA compare to more traditional chelating agents like EDTA?
A4: While both RDA and Ethylenediaminetetraacetic acid (EDTA) are aminopolycarboxylic acid chelating agents used to bind metal ions, they have different properties. EDTA is known for its strong chelating ability but suffers from very low biodegradability, leading to its persistence in the environment and concerns about its potential to remobilize heavy metals from sediments.[9][10][11] The investigation into novel chelating agents like RDA is driven by the need for more environmentally friendly alternatives that still provide effective chelation to improve analytical results.
Q5: How can I quantitatively assess if RDA is effectively reducing matrix effects in my experiment?
A5: The Matrix Factor (MF) is a quantitative measure of the matrix effect. It is calculated by comparing the peak area of an analyte spiked into a pre-extracted blank matrix sample (B) to the peak area of the same analyte in a pure solvent (A). The formula is MF = B / A .[12]
-
An MF value less than 1 indicates ion suppression.
-
An MF value greater than 1 indicates ion enhancement.
-
An MF value close to 1 suggests that the matrix effect has been minimized. By comparing the MF of a sample treated with RDA to an untreated sample, you can quantify the effectiveness of the chelating agent.
Troubleshooting Guides
This section provides solutions to specific problems that may be encountered during the application of RDA for minimizing matrix effects.
| Problem / Observation | Possible Cause(s) | Recommended Troubleshooting Actions |
| Significant signal suppression or enhancement persists after adding RDA. | 1. Suboptimal pH: The chelation efficiency of RDA is pH-dependent. The stability of metal-ligand complexes varies significantly with pH.[13] 2. Insufficient RDA Concentration: The concentration of RDA may be too low to chelate all interfering metal ions present in the sample. 3. Interference from non-metal sources: The matrix effect may be caused by other organic molecules (e.g., phospholipids) that do not interact with RDA.[2] | 1. Optimize pH: Adjust the sample pH prior to RDA addition. A typical starting range for similar chelating agents is pH 4-6.[14] Perform a pH optimization study (e.g., test pH 3, 4, 5, 6, 7) to find the value that yields the highest analyte signal and minimal matrix effect. 2. Increase RDA Concentration: Prepare a series of samples with increasing RDA concentrations to determine the optimal level for your specific matrix. 3. Improve Sample Cleanup: Implement additional sample preparation steps like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove other interfering compounds before analysis.[1][15] |
| Poor analyte recovery after sample preparation with RDA. | 1. Analyte-RDA Interaction: The analyte itself may be interacting with or being chelated by RDA, leading to its loss during sample cleanup. 2. Precipitation: The RDA-metal complexes or the analyte itself may have precipitated out of the solution upon pH adjustment or solvent changes. | 1. Evaluate Analyte Structure: Check if your analyte of interest has structural properties that would allow it to be chelated by RDA. 2. Modify Extraction Protocol: Adjust the pH or the composition of the extraction solvent to ensure the analyte and its complexes remain soluble throughout the process. Centrifuge samples and check the pellet for precipitated analyte. |
| Inconsistent or non-reproducible results across different sample batches. | 1. Variability in Matrix Composition: Environmental samples can be highly heterogeneous. The type and concentration of interfering metal ions can vary significantly from one sample to the next.[16] 2. RDA Stability: The RDA stock solution may have degraded over time. | 1. Use Matrix-Matched Calibrants: Prepare calibration standards in a blank matrix that is representative of your samples to compensate for variability.[2] 2. Prepare Fresh Solutions: Prepare fresh RDA stock solutions daily or weekly and store them under recommended conditions (cool, dry, and protected from light).[8][17] |
| Early or shifted chromatographic retention times. | Column Contamination: Buildup of matrix components or RDA-metal complexes on the analytical column can alter its chemistry. | Implement a Column Wash: After each analytical run or batch, run a gradient with a strong organic solvent (e.g., 100% acetonitrile or methanol) to wash the column.[18] If the problem persists, consider using a guard column or replacing the analytical column.[1] |
Experimental Protocols
General Protocol for RDA Application in Aqueous Environmental Samples
This protocol provides a starting point for using RDA to mitigate metal-induced matrix effects for LC-MS analysis. Optimization will be required based on the specific analyte and sample matrix.
1. Reagent Preparation:
-
RDA Stock Solution (e.g., 10 mg/mL): Accurately weigh this compound and dissolve it in a suitable solvent (e.g., deionized water with pH adjustment using dilute NaOH to aid dissolution). Store in a cool, dark place.[8][19]
2. Sample Collection and Pre-filtration:
-
Collect the environmental water sample (e.g., river water, wastewater effluent) in appropriate containers.
-
Filter the sample using a 0.45 µm syringe filter to remove particulate matter.[20]
3. pH Adjustment and RDA Addition:
-
Take a known volume of the filtered sample (e.g., 10 mL).
-
Adjust the sample pH to the optimal range for chelation (start with a pH of 5.0 and optimize as needed).[4]
-
Add a specific volume of the RDA stock solution to achieve the desired final concentration (e.g., 100 µg/mL). Vortex the sample for 30 seconds to ensure thorough mixing.
-
Allow the sample to incubate for at least 15 minutes at room temperature to ensure complete complexation of metal ions.
4. Analyte Extraction (Example using Solid-Phase Extraction - SPE):
-
Conditioning: Condition an appropriate SPE cartridge (e.g., C18 for nonpolar analytes) with methanol followed by deionized water.
-
Loading: Load the RDA-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a weak solvent (e.g., 5% methanol in water) to remove RDA-metal complexes and other polar interferences.[21]
-
Elution: Elute the analyte of interest with a small volume of a strong organic solvent (e.g., acetonitrile or methanol).
5. Final Sample Preparation and Analysis:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of the initial mobile phase.
-
Inject an aliquot into the LC-MS/MS system for analysis.
Visualizations
Diagrams of Workflows and Mechanisms
Caption: Conceptual mechanism of RDA minimizing matrix effects by chelating interfering metal ions.
References
- 1. benchchem.com [benchchem.com]
- 2. longdom.org [longdom.org]
- 3. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. This compound | 102-39-6 | FR70498 [biosynth.com]
- 7. This compound, 97+%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.nl]
- 8. fishersci.com [fishersci.com]
- 9. From initial treatment design to final disposal of chelating agents: a review of corrosion and degradation mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. s3.amazonaws.com [s3.amazonaws.com]
- 12. benchchem.com [benchchem.com]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. Precautions in Pre-treatment of Environmental Water Samples by Chelating Resin Preconcentration Method | Wako Blog | Laboratory Chemicals-FUJIFILM Wako Chemicals Europe GmbH [labchem-wako.fujifilm.com]
- 15. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. asianpubs.org [asianpubs.org]
- 17. archpdfs.lps.org [archpdfs.lps.org]
- 18. researchgate.net [researchgate.net]
- 19. lobachemie.com [lobachemie.com]
- 20. cromlab-instruments.es [cromlab-instruments.es]
- 21. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for the Determination of Resorcinol-o,o'-diacetic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the quantitative determination of resorcinol-o,o'-diacetic acid. While specific validated methods for this particular diether derivative are not extensively documented in publicly available literature, this document outlines a robust, validated High-Performance Liquid Chromatography (HPLC) method for the parent compound, resorcinol. This method serves as a foundational protocol that can be adapted and validated for this compound. Furthermore, a comparison with an alternative analytical technique, Gas Chromatography (GC), is presented to offer a broader perspective on available analytical strategies.
The methodologies and validation data presented herein are compiled from established analytical literature for resorcinol and its derivatives, providing a strong starting point for the development and validation of an analytical method for this compound in various matrices.
High-Performance Liquid Chromatography (HPLC): A Method of Choice
Reverse-phase HPLC (RP-HPLC) is a widely adopted technique for the analysis of phenolic compounds like resorcinol and its derivatives due to its high selectivity, sensitivity, and robustness.[1][2][3] The method detailed below is a composite of validated methods for resorcinol, offering a reliable framework for adaptation.
Experimental Protocol: RP-HPLC
A typical RP-HPLC system for the analysis of resorcinol-related compounds would consist of the following components and parameters:
-
Instrumentation: An Agilent 1260 HPLC system or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD).[3]
-
Column: Agilent Zorbax Eclipse XDB-C18 (4.6 mm x 250 mm, 5 µm particle size).[3]
-
Mobile Phase: An isocratic elution using a mixture of methanol and water (40:60, v/v).[3] Alternatively, a gradient elution with a mobile phase consisting of a phosphate buffer (pH 2.8) and acetonitrile can be employed.[2]
-
Flow Rate: 1.0 mL/minute.[3]
-
Injection Volume: 10 µL.[3]
-
Column Temperature: 25°C.[3]
-
Standard Preparation: A stock solution of the reference standard (e.g., resorcinol or this compound) is prepared in the mobile phase. Calibration standards are prepared by serial dilution of the stock solution to cover the desired concentration range.[2]
-
Sample Preparation: The sample containing the analyte is dissolved in the mobile phase, filtered through a 0.45 µm syringe filter, and then injected into the HPLC system.
Method Validation Parameters (Based on Resorcinol Data)
The following table summarizes typical validation parameters for an HPLC method for resorcinol, which would be the target parameters for the validation of a method for this compound. The validation should be performed in accordance with the International Council for Harmonisation (ICH) guidelines.[1][2]
| Validation Parameter | Typical Performance Data for Resorcinol |
| Linearity (R²) | > 0.999[2][3] |
| Concentration Range | 10 - 70 µg/mL[2] |
| Accuracy (% Recovery) | 99% - 101%[3] |
| Precision (RSD%) | |
| - Intraday | < 1%[3] |
| - Interday | < 1%[3] |
| Limit of Detection (LOD) | 0.087 µg/mL[1] |
| Limit of Quantitation (LOQ) | 2.3943 mg/L[1] |
| Specificity/Selectivity | No interference from co-eluting species demonstrated by peak purity analysis.[3] |
| Robustness | Unaffected by small, deliberate variations in method parameters.[2] |
Alternative Method: Gas Chromatography (GC)
Gas chromatography offers an alternative approach for the analysis of resorcinol and its derivatives.[4][5] This technique is particularly useful for volatile and thermally stable compounds. Derivatization may sometimes be necessary to improve the volatility and thermal stability of the analyte.
Experimental Protocol: GC-FID
The following protocol is based on a NIOSH method for the determination of resorcinol and can be adapted for related compounds.[5]
-
Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID).[5]
-
Column: Capillary column, 30 m x 0.28 mm ID, 0.25 µm film thickness (e.g., 100% dimethyl polysiloxane).[5]
-
Carrier Gas: Helium at a flow rate of 2.4 mL/min.[5]
-
Injection Volume: 1 µL.[5]
-
Temperatures: | | - Injector | 250°C[5] | | - Detector | 300°C[5] | | - Column Oven | 80°C to 230°C at a ramp of 12°C/min[5] |
-
Standard Preparation: Solutions of the analyte in methanol are used for calibration.[5]
-
Sample Preparation: The sample is desorbed from a solid sorbent (e.g., XAD-7) using methanol. The resulting solution is then injected into the GC.[5]
Performance Comparison: HPLC vs. GC
| Feature | HPLC | Gas Chromatography (GC) |
| Principle | Partitioning of the analyte between a liquid mobile phase and a solid stationary phase. | Partitioning of the volatile analyte between a gaseous mobile phase and a liquid or solid stationary phase. |
| Applicability | Broad applicability to a wide range of non-volatile and thermally labile compounds. | Suitable for volatile and thermally stable compounds. Derivatization may be required for polar analytes. |
| Selectivity | High, can be tuned by altering mobile phase composition and stationary phase. | High, dependent on the column's stationary phase and temperature programming. |
| Sensitivity | Generally high, especially with UV or mass spectrometric detection. | High, particularly with sensitive detectors like FID or MS. |
| Sample Preparation | Often simpler, involving dissolution and filtration. | Can be more complex, potentially requiring extraction, derivatization, and concentration steps. |
| Instrumentation Cost | Generally lower to moderate. | Moderate to high, depending on the detector. |
| Analysis Time | Typically in the range of 5-15 minutes per sample. | Can be faster for simple mixtures, but may require longer run times for complex samples. |
Visualizing the Analytical Workflow
The following diagrams illustrate the generalized workflows for the HPLC and GC analytical methods.
Caption: A generalized experimental workflow for the HPLC analysis of resorcinol derivatives.
Caption: A generalized experimental workflow for the GC analysis of resorcinol derivatives.
Conclusion
For the determination of this compound, a validated RP-HPLC method is recommended as the primary analytical technique due to its high selectivity, robustness, and applicability to a wide range of phenolic compounds. The experimental protocol and validation parameters provided for resorcinol serve as a strong and reliable starting point for method development and validation for its diacetic acid derivative. While GC-FID presents a viable alternative, the potential need for derivatization and its suitability for more volatile compounds may make it a secondary choice depending on the specific properties of this compound and the sample matrix. The successful validation of any analytical method for this compound will require adherence to ICH guidelines to ensure data integrity and reliability for its intended purpose in research, development, and quality control.
References
- 1. researchgate.net [researchgate.net]
- 2. Quantitative Analysis of Resorcinol from Marketed Hair Tonic Using Liquid Chromatographic Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3PC-011 Hplc method development and validation to determinate resorcinol for quality control in pharmaceutical formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. cdc.gov [cdc.gov]
A Comparative Analysis of Chelating Efficiency for Copper Ions: Resorcinol-O,O'-diacetic Acid vs. EDTA
For the attention of researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the chelating efficiency of Resorcinol-O,O'-diacetic acid and the well-established chelating agent, Ethylenediaminetetraacetic acid (EDTA), for the complexation of copper ions. This document summarizes available quantitative data, outlines detailed experimental protocols for efficiency determination, and presents logical workflows for comparative analysis.
Introduction
Chelating agents are pivotal in numerous scientific and industrial applications, from heavy metal detoxification in medicine to the control of metal-catalyzed reactions in industrial processes. The efficacy of a chelating agent is primarily determined by its affinity and selectivity for a specific metal ion, a property quantified by the stability constant (log K) of the resulting metal-ligand complex. A higher stability constant signifies a stronger and more stable complex.
This guide focuses on the comparative chelating efficiency of this compound and EDTA for copper(II) ions. EDTA is a hexadentate ligand renowned for its strong and stable complexes with a wide range of metal ions, including copper.[1][2] this compound, a derivative of resorcinol, is a less-studied chelating agent. Understanding its copper chelating capabilities in comparison to the industry-standard EDTA is crucial for identifying potential alternative or specialized applications.
Quantitative Comparison of Chelating Efficiency
The stability constant (log K) is the equilibrium constant for the formation of a complex in solution. It is a direct measure of the strength of the interaction between a metal ion and a ligand. A higher log K value indicates a greater proportion of the metal ion is complexed by the ligand at equilibrium.
| Chelating Agent | Metal Ion | Stability Constant (log K) | Reference |
| EDTA | Cu(II) | 18.8 | [1][2] |
| This compound | Cu(II) | Data not available | - |
| Resorcinol (parent molecule) | Cu(II) | 12.55 |
Experimental Protocols for Determining Chelating Efficiency
To empirically determine and compare the chelating efficiency of this compound and EDTA for copper ions, the following experimental protocols can be employed.
Potentiometric Titration
Potentiometric titration is a highly accurate method for determining stability constants. It involves monitoring the change in the potential of an ion-selective electrode (ISE) for the metal ion of interest (in this case, a Cu²⁺ ISE) as a solution of the metal ion is titrated with the chelating agent.
Materials:
-
Standard solution of copper(II) nitrate or sulfate (e.g., 0.01 M)
-
Solutions of this compound and EDTA of known concentration (e.g., 0.01 M)
-
Inert electrolyte solution (e.g., 0.1 M KNO₃) to maintain constant ionic strength
-
Standard acid (e.g., 0.1 M HCl) and base (e.g., 0.1 M NaOH) solutions for pH control
-
Calibrated pH meter and a copper(II) ion-selective electrode
-
Autotitrator or manual titration setup
Procedure:
-
A known volume and concentration of the copper(II) solution is placed in a thermostated reaction vessel. The solution also contains the inert electrolyte.
-
The initial potential of the Cu²⁺ ISE and the initial pH are recorded.
-
The chelating agent solution is added incrementally using a burette.
-
After each addition, the solution is allowed to reach equilibrium, and the potential and pH are recorded.
-
The titration is continued past the equivalence point.
-
The collected data (potential vs. volume of titrant) is used to calculate the free copper ion concentration at each point.
-
The stability constant (log K) is then determined by computational analysis of the titration curve, taking into account the protonation constants of the ligand and the hydrolysis of the metal ion.
Spectrophotometry (Competitive Method)
This method is useful when the metal-ligand complex exhibits a distinct absorbance spectrum. If the this compound-copper complex does not have a strong chromophore, a competitive method can be used with a known indicator ligand that forms a colored complex with copper.
Materials:
-
Standard solution of copper(II) sulfate
-
Solutions of this compound and EDTA
-
A suitable indicator ligand that forms a colored complex with Cu(II) (e.g., 4-(2-pyridylazo)resorcinol - PAR)
-
Buffer solutions to maintain a constant pH
-
UV-Vis spectrophotometer
Procedure:
-
A series of solutions containing a fixed concentration of copper(II) and the indicator ligand are prepared. The absorbance of these solutions at the λmax of the copper-indicator complex is measured.
-
To these solutions, increasing concentrations of the chelating agent (this compound or EDTA) are added.
-
As the added chelating agent complexes with the copper, it will displace the indicator ligand, leading to a decrease in the absorbance of the copper-indicator complex.
-
The change in absorbance is used to calculate the concentrations of all species at equilibrium.
-
The stability constant of the copper-chelating agent complex is then calculated using the known stability constant of the copper-indicator complex and the equilibrium concentrations.
Logical Workflow and Visualization
The following diagrams illustrate the logical relationships in chelation chemistry and the experimental workflow for comparing chelating agents.
Figure 1: The general process of metal ion chelation.
Figure 2: Workflow for comparing chelating efficiency.
Conclusion
Based on available data, EDTA exhibits a significantly higher chelating efficiency for copper(II) ions, as indicated by its substantially greater stability constant (log K = 18.8), compared to the parent resorcinol molecule (log K = 12.55). While the diacetic acid functional groups on this compound will undoubtedly improve its chelating ability over unsubstituted resorcinol, it is structurally unlikely to surpass the efficacy of EDTA.
To provide a definitive quantitative comparison, the experimental determination of the stability constant for the copper(II)-Resorcinol-O,O'-diacetic acid complex is essential. The protocols outlined in this guide provide a robust framework for conducting such an investigation. For researchers seeking alternatives to EDTA, particularly for applications where the extreme binding strength of EDTA may be undesirable or where the specific chemical properties of a phenolic backbone are advantageous, further investigation into the chelating properties of this compound is warranted.
References
A Comparative Guide to Resorcinol-o,o'-diacetic Acid and Other Dicarboxylic Acid Ligands in Metal Complexation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of resorcinol-o,o'-diacetic acid and other common dicarboxylic acid ligands. The focus is on their coordination chemistry, the stability of their metal complexes, and the experimental methods used for their characterization. All quantitative data is presented in tabular format, and key experimental workflows are visualized to ensure clarity.
Overview of Dicarboxylic Acid Ligands
Dicarboxylic acids are a versatile class of organic ligands that contain two carboxyl functional groups (-COOH).[1] Upon deprotonation, the resulting carboxylate groups can coordinate with metal ions in various modes, acting as chelating or bridging ligands.[2] This ability makes them fundamental building blocks in coordination chemistry, leading to the formation of discrete mononuclear complexes, polymers, and metal-organic frameworks (MOFs).[2][3] The stability and structure of these complexes are highly dependent on the specific dicarboxylic acid, particularly the length and nature of the carbon chain separating the two carboxyl groups.
This compound, also known as (m-Phenylenedioxy)diacetic acid, is an aromatic dicarboxylic acid. Its structure, featuring a rigid phenyl ring, distinguishes it from common aliphatic dicarboxylic acids, potentially influencing the stereochemistry and stability of its metal complexes.
Comparative Physicochemical Properties
A fundamental comparison begins with the basic physicochemical properties of the ligands themselves.
| Ligand | Chemical Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Appearance |
| This compound | C₁₀H₁₀O₆ | 226.18 | 191-195 | White to off-white solid |
| Oxalic Acid | C₂H₂O₄ | 90.03 | 189.5 (dihydrate) | White crystalline solid |
| Malonic Acid | C₃H₄O₄ | 104.06 | 135-137 | White crystals |
| Succinic Acid | C₄H₆O₄ | 118.09 | 184-190 | White, odorless solid |
| Adipic Acid | C₆H₁₀O₄ | 146.14 | 152.1 | White crystalline solid |
| Maleic Acid | C₄H₄O₄ | 116.07 | 131-139 | White solid |
| Tartaric Acid | C₄H₆O₆ | 150.09 | 171-174 (L-tartaric) | White crystalline powder |
Data sourced from[4].
Coordination Chemistry: Stability of Metal Complexes
The most crucial performance metric for a chelating ligand is the stability of the complexes it forms with metal ions. This is quantitatively expressed by the stability constant (log K). Higher values indicate stronger metal-ligand binding and a more stable complex. Potentiometric titration is a common and accurate method for determining these constants.[5]
The tables below compile stability constants for binary (metal + one type of ligand) and ternary (metal + two different ligands) complexes involving various dicarboxylic acids.
Table 3.1: Stability Constants (log K) of Binary Complexes
| Metal Ion | Oxalic Acid | Malonic Acid | Malic Acid | Maleic Acid | Reference |
| Mn(II) | 2.45 | 2.30 | 2.50 | 2.35 | [6] |
| Cu(II) | 4.30 | 5.05 | 3.50 | 3.40 | [6] |
| Ni(II) | 3.00 | 3.35 | 2.85 | 2.70 | [6] |
| Fe(III) | 7.80 | 7.55 | 7.90 | 7.65 | [6] |
Conditions: Data evaluated using the Irving-Rossotti pH-metric titration technique.[6]
Table 3.2: Stability Constants (log K) of Ternary Complexes with Resorcinol (R) as Primary Ligand
| Metal Ion | Secondary Ligand | log K (M+R+L) | Δlog K | Reference |
| Cu(II) | Adipic Acid | 10.99 | -1.15 | [7] |
| Succinic Acid | 11.19 | -0.92 | [7] | |
| Malic Acid | 11.31 | -0.73 | [7] | |
| Malonic Acid | 11.66 | -0.63 | [7] | |
| Ni(II) | Adipic Acid | 7.92 | -0.74 | [7] |
| Succinic Acid | 8.01 | -0.63 | [7] | |
| Malic Acid | 8.16 | -0.42 | [7] | |
| Malonic Acid | 8.35 | -0.44 | [7] | |
| Co(II) | Adipic Acid | 7.42 | -0.68 | [7] |
| Succinic Acid | 7.53 | -0.54 | [7] | |
| Malic Acid | 7.64 | -0.38 | [7] | |
| Malonic Acid | 7.81 | -0.40 | [7] | |
| Zn(II) | Adipic Acid | 7.50 | -0.95 | [7] |
| Succinic Acid | 7.62 | -0.80 | [7] | |
| Malic Acid | 7.77 | -0.58 | [7] | |
| Malonic Acid | 8.00 | -0.54 | [7] |
Conditions: Potentiometric titration at 25 °C and I = 0.1 mol·dm⁻³ NaNO₃.[7] Δlog K indicates the stability of the ternary complex relative to its binary counterparts. A negative value is common, but less negative or positive values suggest stabilization of the ternary complex.[7]
These data show that for ternary complexes involving resorcinol, stability generally follows the Irving-Williams order (Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II)).[6]
Thermodynamic Profile of Complexation
Understanding the thermodynamics of complexation reveals the driving forces behind ligand binding. The change in Gibbs Free Energy (ΔG), Enthalpy (ΔH), and Entropy (ΔS) provides insight into whether the binding is enthalpically or entropically driven.[8] Generally, a more negative enthalpy of binding is offset by a less favorable entropy term, a phenomenon known as enthalpy-entropy compensation.[8]
| Ligand | Metal Ion | ΔG (kJ/mol) | ΔH (kJ/mol) | TΔS (kJ/mol) | Driving Force |
| Succinate | Lanthanides | - | Positive | Positive | Entropy |
| Glutarate | Lanthanides | - | Positive | Positive | Entropy |
| Adipate | Lanthanides | - | Positive | Positive | Entropy |
Data interpretation based on[9]. The positive enthalpy and entropy terms suggest the formation of inner-sphere complexes, where the removal of water molecules from the metal's hydration sphere is a key entropic driver.[10]
Experimental Protocols
Detailed and reproducible experimental methods are critical in comparative studies. Below are representative protocols for the synthesis of dicarboxylic acid ligands and the determination of complex stability constants.
Protocol 5.1: Generalized Synthesis of Dicarboxylic Acid Ligands
This protocol outlines a common method for synthesizing dicarboxylic acids via the carboxylation of C-H bonds, catalyzed by a transition metal like Palladium(II).[11]
-
Reactant Preparation : In a reaction vessel, combine the starting aromatic or vinylic acid (1.0 equiv), Pd(OAc)₂ (10 mol %), Ag₂CO₃ (2.0 equiv), and NaOAc (2.0 equiv).
-
Solvent Addition : Add a suitable solvent, such as dioxane.
-
Reaction Conditions : Purge the vessel and fill with carbon monoxide (CO) gas to a pressure of 1 atm. Heat the mixture to 150 °C and stir for 18-24 hours.
-
Isolation : After cooling, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification : Filter the mixture through a pad of silica gel to remove the catalyst and inorganic salts. Concentrate the filtrate under reduced pressure. The crude product can be further purified by flash chromatography or recrystallization to yield the pure dicarboxylic acid.[11]
Protocol 5.2: Determination of Stability Constants by Potentiometric Titration
This protocol is based on the well-established Irving-Rossotti titration technique for studying metal-ligand equilibria.[6][12]
-
Solution Preparation :
-
Prepare a stock solution of the dicarboxylic acid ligand in CO₂-free deionized water.
-
Prepare a stock solution of the metal salt (e.g., Cu(NO₃)₂, Ni(NO₃)₂) of known concentration.
-
Prepare a standard solution of a strong acid (e.g., 0.1 M HNO₃).
-
Prepare a carbonate-free standard solution of a strong base (e.g., 0.1 M NaOH).
-
Prepare a solution of an inert salt (e.g., NaNO₃) to maintain constant ionic strength (e.g., 0.1 M).[7]
-
-
Titration Setup :
-
Calibrate a pH meter and electrode system using standard buffers.
-
Use a double-walled titration vessel connected to a water bath to maintain a constant temperature (e.g., 25 °C).[12]
-
-
Titration Procedure : Perform three separate titrations:
-
Mixture A (Acid only) : Strong acid + inert salt.
-
Mixture B (Acid + Ligand) : Strong acid + inert salt + ligand solution.
-
Mixture C (Acid + Ligand + Metal) : Strong acid + inert salt + ligand solution + metal salt solution.
-
Titrate each mixture against the standard strong base solution, recording the pH after each addition of titrant.
-
-
Data Analysis :
-
Plot the pH readings against the volume of base added for all three titrations.
-
From the titration curves, calculate the proton-ligand stability constants and the metal-ligand stability constants. This involves calculating the average number of protons associated with the ligand (n̄ₐ) and the average number of ligands attached to the metal ion (n̄).[5][6]
-
The stability constants (log K) are then determined by analyzing the formation curves (plots of n̄ versus pL, where pL is the negative logarithm of the free ligand concentration).[5]
-
Visualized Workflows and Relationships
References
- 1. banglajol.info [banglajol.info]
- 2. Coordination Compounds of Cu, Zn, and Ni with Dicarboxylic Acids and N Donor Ligands, and Their Biological Activity: A Review | MDPI [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. This compound | 102-39-6 [amp.chemicalbook.com]
- 5. youtube.com [youtube.com]
- 6. asianpubs.org [asianpubs.org]
- 7. researchgate.net [researchgate.net]
- 8. Thermodynamics of Ligand Binding and Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thermodynamics of complexation of lanthanides by dicarboxylate ligands (Journal Article) | OSTI.GOV [osti.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. cost-nectar.eu [cost-nectar.eu]
"performance comparison of resorcinol-o,o'-diacetic acid-based sensors with commercial alternatives"
For scientists and professionals in drug development and research, the accurate detection of ferric ions (Fe³⁺) is crucial in various biological and chemical processes. While a multitude of sensor technologies exist for this purpose, this guide provides a comparative overview of the performance of several prominent research-grade iron (III) sensors. This analysis will serve as a valuable resource for researchers interested in developing or selecting the most appropriate sensing strategy for their specific needs.
While a sensor specifically based on resorcinol-o,o'-diacetic acid is not prominently featured in current literature, its structural motifs suggest potential as a chelating agent for metal ions like Fe³⁺. Therefore, this guide will compare the performance of established iron (III) sensor platforms, providing a benchmark against which a hypothetical this compound-based sensor could be evaluated.
Performance Comparison of Iron (III) Sensors
The following table summarizes the key performance metrics of different types of research-grade sensors for the detection of ferric ions. The data is compiled from various studies to provide a broad comparative landscape.
| Sensor Type | Ionophore/Sensing Material | Linear Range (M) | Detection Limit (M) | Response Time | pH Range | Reference |
| Potentiometric | Benzo-18-crown-6 | 1.0 × 10⁻⁶ - 1.0 × 10⁻¹ | 8.0 × 10⁻⁷ | 12 s | 2.5 - 5.7 | [1] |
| Potentiometric | 4,4'-Dimethoxybenzil bisthiosemicarbazone | 1.0 × 10⁻⁶ - 1.0 × 10⁻² | 3.6 × 10⁻⁷ | < 15 s | 1.8 - 5.0 | [2] |
| Potentiometric | Iron(III) Phosphate | 1.2 × 10⁻⁶ - 1.0 × 10⁻² | 1.01 x 10⁻⁶ | ~20 s | ~1 | [3][4] |
| Potentiometric | Ester Modified Humic Acid | 1.0 × 10⁻⁷ - 1.0 × 10⁻¹ | 1.0 × 10⁻⁷ | ~50 s | 3 | [5] |
| Optical (Colorimetric) | Polymer Inclusion Membrane with SHPA | 1.8 x 10⁻⁵ - 1.8 x 10⁻⁴ | 1.6 x 10⁻⁶ | 15 min | 4.6 | [6] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental results. Below are representative protocols for the fabrication and testing of potentiometric and optical iron (III) sensors.
Fabrication of a PVC Membrane-Based Potentiometric Fe³⁺ Sensor
This protocol is a generalized procedure based on several reported methods for preparing ion-selective electrodes.[1][2][5][7]
-
Membrane Cocktail Preparation: A membrane solution is typically prepared by dissolving a specific ratio of a high molecular weight PVC, a plasticizer (e.g., o-nitrophenyl octyl ether, o-NPOE), an ionophore (the sensing molecule), and a lipophilic salt (e.g., potassium tetrakis(4-chlorophenyl)borate, KTpClPB) in a volatile solvent like tetrahydrofuran (THF).
-
Membrane Casting: The resulting mixture is poured into a glass ring placed on a clean glass plate and left to evaporate the solvent slowly at room temperature. This process forms a thin, flexible PVC membrane.
-
Electrode Assembly: A disc of the cast membrane is cut and glued to the end of a PVC tube.
-
Filling and Conditioning: The electrode body is filled with an internal reference solution containing a known concentration of the target ion (e.g., 1.0 × 10⁻³ M FeCl₃) and a reference salt (e.g., KCl). An internal reference electrode (e.g., Ag/AgCl) is then immersed in this solution.
-
Conditioning: The newly assembled electrode is conditioned by soaking it in a solution of the target ion (e.g., 1.0 × 10⁻² M FeCl₃) for several hours to ensure a stable and reproducible potential.
Potentiometric Measurement Workflow
The performance of the fabricated ion-selective electrode is evaluated by measuring the potential difference between the sensor electrode and an external reference electrode (e.g., a saturated calomel electrode, SCE) in solutions of varying Fe³⁺ concentrations.
Caption: Workflow for potentiometric sensing of Fe³⁺.
Signaling Pathways and Mechanisms
The underlying principle of ion-selective electrodes and optical sensors involves a specific interaction between the analyte and the sensing material, which is then transduced into a measurable signal.
Potentiometric Sensing Mechanism
In a potentiometric sensor, the ionophore within the membrane selectively binds to the target ion (Fe³⁺). This complexation event at the membrane-sample interface leads to a charge separation, generating a potential difference across the membrane. This potential is logarithmically proportional to the activity of the target ion in the sample, as described by the Nernst equation.
Caption: Signaling pathway of a potentiometric Fe³⁺ sensor.
Optical (Colorimetric) Sensing Mechanism
Optical sensors for Fe³⁺ often rely on a color change that occurs upon the formation of a complex between the ferric ion and a specific chromogenic reagent. This change in absorbance or fluorescence can be measured using a spectrophotometer. The intensity of the color is typically proportional to the concentration of the Fe³⁺ complex.
Caption: General mechanism of a colorimetric Fe³⁺ sensor.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Potentiometric Response of Solid-State Sensors Based on Ferric Phosphate for Iron(III) Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and synthesis of the polyvinyl chloride (PVC) membrane for Fe(III) ion selective electrode (ISE) based on ester modified humic acid (EHA) as an ionophore [scielo.org.mx]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to Analytical Methods for Heavy Metal Analysis: Cross-Validation and the Role of Resorcinol-Based Chelating Agents
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of heavy metals is a critical aspect of environmental monitoring, food safety, and pharmaceutical development. The selection of an appropriate analytical method is paramount to ensure reliable and reproducible results. This guide provides a comprehensive comparison of established instrumental techniques for heavy metal analysis, alongside an exploration of spectrophotometric methods employing resorcinol-based chelating agents. This cross-validation approach ensures that analytical results are robust and fit for purpose.
Performance Comparison of Key Analytical Methods
The choice of an analytical method for heavy metal analysis hinges on a balance of factors including sensitivity, selectivity, sample throughput, and cost. Below is a summary of the performance characteristics of commonly employed techniques: Atomic Absorption Spectroscopy (AAS), Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES), Inductively Coupled Plasma-Mass Spectrometry (ICP-MS), and UV-Vis Spectrophotometry using a resorcinol-based reagent.
| Feature | Flame AAS | Graphite Furnace AAS | ICP-OES | ICP-MS | UV-Vis Spectrophotometry (with Resorcinol Derivative) |
| Principle | Atomization in a flame and measurement of light absorption by ground-state atoms. | Electrothermal atomization in a graphite tube and measurement of light absorption. | Excitation of atoms in an argon plasma and measurement of emitted light. | Ionization of atoms in an argon plasma and separation of ions by mass-to-charge ratio. | Formation of a colored complex with a chelating agent and measurement of light absorbance. |
| Limit of Detection (LOD) | ppm (μg/mL) | ppb (ng/mL) | ppb (ng/mL) | ppt (pg/mL) | ppb to ppm (ng/mL to μg/mL) |
| Linearity (Correlation Coefficient) | > 0.995 | > 0.995 | > 0.999 | > 0.999 | > 0.99 |
| Accuracy (% Recovery) | 80-120%[1] | 90-110% | 90-110% | 95-105% | 90-110% |
| Precision (%RSD) | < 10%[1] | < 5% | < 3% | < 2% | < 5% |
| Multi-element Capability | Single element | Single element | Yes | Yes | Limited (simultaneous determination possible with chemometrics)[1][2] |
| Sample Throughput | Low to Medium | Low | High | High | Medium |
| Cost (Instrument) | Low | Low to Medium | Medium | High | Very Low |
| Common Interferences | Chemical, spectral | Matrix effects | Spectral, matrix effects | Isobaric, polyatomic, matrix effects | Presence of other metal ions, pH |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical results. Below are representative protocols for sample digestion and analysis using instrumental and spectrophotometric techniques.
Sample Preparation: Microwave-Assisted Acid Digestion
This is a common procedure for preparing solid and liquid samples for analysis by AAS, ICP-OES, and ICP-MS.
-
Weighing: Accurately weigh approximately 0.5 g of the homogenized sample into a clean, acid-washed microwave digestion vessel.
-
Acid Addition: Add a mixture of high-purity nitric acid (HNO₃) and hydrochloric acid (HCl) (e.g., 9 mL HNO₃ and 3 mL HCl, also known as aqua regia) to the vessel. For certain matrices, hydrogen peroxide (H₂O₂) may also be added to aid in the oxidation of organic matter.
-
Digestion: Seal the vessels and place them in a microwave digestion system. The temperature and pressure are ramped up according to a pre-programmed schedule suitable for the sample matrix (e.g., ramp to 180°C over 15 minutes and hold for 20 minutes).
-
Dilution: After cooling, carefully open the vessels in a fume hood. Dilute the digested sample to a final volume (e.g., 50 mL) with deionized water. The sample is now ready for analysis.
Analytical Procedure: Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)
ICP-MS is a highly sensitive technique for the determination of trace and ultra-trace elements.
-
Instrument Setup: The ICP-MS is initialized and performance is optimized according to the manufacturer's guidelines. This includes tuning the plasma, lenses, and detector.
-
Calibration: A series of calibration standards are prepared by diluting certified stock solutions of the target heavy metals. These standards are used to generate a calibration curve.
-
Internal Standard: An internal standard (e.g., rhodium, indium) is continuously introduced with the sample to correct for instrumental drift and matrix effects.
-
Sample Analysis: The digested and diluted samples are introduced into the ICP-MS via a nebulizer and spray chamber. The instrument measures the ion counts for each target metal.
-
Quantification: The concentration of each heavy metal in the sample is determined by comparing its signal to the calibration curve.
Analytical Procedure: UV-Vis Spectrophotometry with 4-(2-pyridylazo)resorcinol (PAR)
Spectrophotometric methods offer a cost-effective alternative for the quantification of certain heavy metals. 4-(2-pyridylazo)resorcinol (PAR) is a chromogenic reagent that forms colored complexes with many metal ions.[1][2][3]
-
Reagent Preparation: Prepare a stock solution of PAR in a suitable solvent (e.g., ethanol). Prepare a buffer solution to maintain the optimal pH for complex formation.
-
Calibration Curve: Prepare a series of standard solutions of the target heavy metal. To each standard, add the PAR solution and the buffer. Allow time for the color to develop fully.
-
Wavelength Selection: Scan the spectrum of one of the colored metal-PAR complex solutions to determine the wavelength of maximum absorbance (λmax).
-
Measurement: Measure the absorbance of each calibration standard at the λmax using a UV-Vis spectrophotometer. Plot a calibration curve of absorbance versus concentration.
-
Sample Analysis: Treat the sample solution in the same manner as the standards (add PAR and buffer). Measure the absorbance of the sample at the λmax.
-
Quantification: Determine the concentration of the heavy metal in the sample from the calibration curve.
Cross-Validation of Analytical Methods
Cross-validation is a critical process to ensure that different analytical methods yield comparable and reliable results.[4] This is particularly important when developing a new method, such as one based on a novel chelating agent like resorcinol-o,o'-diacetic acid, or when comparing results from different laboratories or techniques.
References
A Comparative Guide to the Binding Affinity of Resorcinol-O,O'-diacetic Acid and Similar Phenolic Chelators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the binding affinity of resorcinol-O,O'-diacetic acid against other phenolic chelators. Due to the limited availability of direct quantitative data for this compound, this document leverages available data for structurally similar compounds to provide a useful, albeit preliminary, comparison. The primary focus is on the chelation of divalent and trivalent metal ions, a critical aspect in various fields, including drug development, environmental science, and analytical chemistry.
Comparative Analysis of Binding Affinity
Catechol-containing ligands are known to form stable complexes with various metal ions. A study on a ketocatechol-containing iminodiacetic acid (H4L) provides valuable stability constant data for its complexes with Fe(III), Cu(II), and Zn(II)[1]. Resorcinol itself has been studied for its complexation with several divalent transition metal ions[2]. The presence of two carboxylic acid groups in this compound is expected to significantly enhance its binding affinity compared to resorcinol alone, due to the formation of stable chelate rings.
Table 1: Comparison of Log K Stability Constants for Phenolic Chelators with Various Metal Ions
| Chelator | Metal Ion | Log K₁ | Log K₂ | Experimental Conditions | Reference |
| (N-(3,4-dihydroxyl)phenacylimino)diacetic acid (H₄L) | Fe(III) | 17.2 | - | Aqueous Solution | [1] |
| Cu(II) | 11.5 | - | Aqueous Solution | [1] | |
| Zn(II) | 8.5 | - | Aqueous Solution | [1] | |
| Resorcinol | Cu(II) | 5.6 | 4.5 | 50% Ethanol-water, 25°C | [2] |
| Ni(II) | 4.2 | 3.4 | 50% Ethanol-water, 25°C | [2] | |
| Co(II) | 4.0 | 3.2 | 50% Ethanol-water, 25°C | [2] | |
| Zn(II) | 4.1 | 3.3 | 50% Ethanol-water, 25°C | [2] |
Note: The data for (N-(3,4-dihydroxyl)phenacylimino)diacetic acid is presented as a proxy for a catechol-O,O'-diacetic acid structure to facilitate a conceptual comparison. Direct experimental determination of the stability constants for this compound is highly recommended for accurate assessment.
Experimental Protocols for Determining Binding Affinity
The determination of stability constants for metal-ligand complexes is crucial for a quantitative understanding of their binding affinity. Potentiometric titration and UV-Vis spectrophotometry are two common and powerful techniques for this purpose.
Potentiometric Titration
Potentiometric titration is a highly accurate method for determining the stability constants of metal complexes. The principle involves monitoring the change in pH of a solution containing the ligand and a metal ion as a standard solution of a strong base is added.
Detailed Methodology:
-
Solution Preparation:
-
Prepare a stock solution of the phenolic chelator (e.g., this compound) of known concentration in a suitable solvent (e.g., deionized water or a water-ethanol mixture).
-
Prepare standardized stock solutions of the metal perchlorate or nitrate salts (e.g., Cu(ClO₄)₂, Ni(NO₃)₂, etc.).
-
Prepare a standardized, carbonate-free solution of a strong base (e.g., NaOH or KOH).
-
Prepare a solution of a strong acid (e.g., HClO₄ or HNO₃) for calibration.
-
Use an inert salt (e.g., KNO₃ or NaClO₄) to maintain a constant ionic strength throughout the titration.
-
-
Calibration of the Electrode:
-
Calibrate the pH electrode and meter using standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0) before each set of titrations.
-
-
Titration Procedure:
-
Ligand Protonation Constants: Titrate a solution containing the ligand and a known excess of strong acid with the standardized strong base. Record the pH after each addition of the titrant.
-
Metal-Ligand Stability Constants: Titrate a solution containing the ligand, the metal ion, and a known excess of strong acid with the standardized strong base. Record the pH after each addition of the titrant. Perform titrations at different metal-to-ligand ratios (e.g., 1:1, 1:2).
-
-
Data Analysis:
-
Plot the pH versus the volume of base added for each titration.
-
From the ligand titration data, calculate the protonation constants (pKa values) of the chelator using appropriate software (e.g., HYPERQUAD).
-
Using the protonation constants and the metal-ligand titration data, calculate the stepwise stability constants (log K₁, log K₂, etc.) of the metal complexes.
-
UV-Vis Spectrophotometry
UV-Vis spectrophotometry can be used to determine binding constants by monitoring the changes in the absorbance spectrum of the ligand or the metal ion upon complexation.
Detailed Methodology:
-
Solution Preparation:
-
Prepare stock solutions of the phenolic chelator and the metal salt of known concentrations.
-
Prepare a series of solutions with a constant concentration of either the metal ion or the ligand, and varying concentrations of the other component.
-
Maintain a constant pH and ionic strength using a suitable buffer and inert salt.
-
-
Spectral Measurements:
-
Record the UV-Vis absorbance spectrum of each solution over a relevant wavelength range.
-
-
Data Analysis:
-
Identify the wavelength(s) at which the maximum absorbance change occurs upon complexation.
-
Use methods such as the mole-ratio method or Job's plot to determine the stoichiometry of the complex.
-
Apply non-linear regression analysis to the absorbance data as a function of the titrant concentration to calculate the binding constant (K) using appropriate binding models (e.g., 1:1 or 1:2 binding).
-
Visualizing Experimental Workflows
Diagrams illustrating the experimental workflows can aid in understanding the logical steps involved in assessing binding affinity.
References
- 1. Synthesis, spectroscopy, and binding constants of ketocatechol-containing iminodiacetic acid and its Fe(iii), Cu(ii), and Zn(ii) complexes and reaction of Cu(ii) complex with H2O2 in aqueous solution - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. materialsciencetech.com [materialsciencetech.com]
A Proposed Framework for the Comparative Analysis of Thermodynamic Parameters of Complexation for Resorcinol-o,o'-diacetic Acid and Its Isomers
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Abstract: A comprehensive literature search did not yield specific experimental data for a direct comparative analysis of the thermodynamic parameters (Gibbs Free Energy ΔG, Enthalpy ΔH, and Entropy ΔS) of complexation for resorcinol-o,o'-diacetic acid and its structural isomers, catechol-o,o'-diacetic acid and hydroquinone-o,o'-diacetic acid. This guide, therefore, outlines a robust experimental framework to systematically determine and compare these crucial parameters. The proposed methodologies, data presentation formats, and workflows are designed to provide a clear and objective comparison of the binding affinities and thermodynamic profiles of these ligands with a given metal ion or guest molecule. This information is critical for applications in drug design, chelation therapy, and the development of novel materials.
Introduction
This compound and its isomers, catechol-o,o'-diacetic acid and hydroquinone-o,o'-diacetic acid, represent a class of chelating agents with significant potential in various scientific and industrial fields. Their structural differences are anticipated to confer distinct thermodynamic profiles upon complexation with metal ions or other guest molecules. Understanding these differences is paramount for the rational design of selective binders and for elucidating structure-activity relationships. This guide provides a detailed roadmap for conducting such a comparative analysis, from ligand synthesis to the final thermodynamic characterization.
Ligand Synthesis and Characterization
Prior to thermodynamic studies, the synthesis and purification of this compound, catechol-o,o'-diacetic acid, and hydroquinone-o,o'-diacetic acid are required. While detailed synthetic procedures for these specific diacetic acid derivatives were not found in the initial search, established methods for similar compounds can be adapted. A general approach involves the reaction of the parent dihydroxybenzene (resorcinol, catechol, or hydroquinone) with a haloacetic acid, such as chloroacetic acid, in the presence of a base.
General Synthetic Scheme:
-
Starting Materials: Resorcinol, Catechol, or Hydroquinone; Chloroacetic acid; Sodium hydroxide.
-
Reaction: The dihydroxybenzene is dissolved in an aqueous solution of sodium hydroxide to form the disodium salt. Chloroacetic acid is then added, and the mixture is heated to facilitate the Williamson ether synthesis, resulting in the formation of the corresponding -o,o'-diacetic acid.
-
Purification: The product is isolated by acidification, followed by recrystallization from a suitable solvent (e.g., water or ethanol/water mixture).
-
Characterization: The identity and purity of the synthesized ligands should be confirmed using standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS).
Experimental Protocols for Thermodynamic Analysis
The determination of thermodynamic parameters for complexation reactions is typically achieved through a combination of potentiometric and calorimetric techniques.
Potentiometric Titration for Determination of Stability Constants (log K)
Potentiometric titration is a highly accurate method for determining the stability constants of metal-ligand complexes in solution.[1][2][3][4][5]
Methodology:
-
Solution Preparation: Prepare stock solutions of the ligand (this compound, catechol-o,o'-diacetic acid, or hydroquinone-o,o'-diacetic acid), the metal salt of interest (e.g., Cu(NO₃)₂, ZnCl₂), a strong acid (e.g., HNO₃), and a carbonate-free strong base (e.g., NaOH). All solutions should be prepared in a background electrolyte of constant ionic strength (e.g., 0.1 M NaNO₃) to maintain constant activity coefficients.[6][7]
-
Electrode Calibration: Calibrate the pH electrode system using standard buffer solutions. For accurate determination of hydrogen ion concentration, perform an acid-base titration in the same ionic medium to determine the standard electrode potential (E°) and the liquid junction potential.[7]
-
Titration Procedure:
-
Titrate a solution containing the ligand and the strong acid with the standardized strong base. This allows for the determination of the ligand's protonation constants (pKa values).
-
Titrate a solution containing the ligand, the metal ion, and the strong acid with the standardized strong base. The metal-to-ligand ratio can be varied to investigate the formation of different complex species (e.g., 1:1, 1:2).[1]
-
-
Data Analysis: The titration data (volume of titrant vs. pH) are analyzed using a suitable computer program (e.g., PSEQUAD[7]) to calculate the protonation constants of the ligand and the stability constants (log K) of the metal-ligand complexes.
Isothermal Titration Calorimetry (ITC) for Direct Measurement of Enthalpy (ΔH)
Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment.[8][9][10]
Methodology:
-
Sample Preparation: Prepare solutions of the ligand and the metal ion in the same buffer and at the same ionic strength as used in the potentiometric titrations. The buffer should have a low ionization enthalpy to minimize heat changes due to proton exchange upon complexation.
-
ITC Experiment:
-
The sample cell is typically filled with the ligand solution.
-
The metal ion solution is loaded into the injection syringe.
-
A series of small aliquots of the metal solution are injected into the ligand solution. The heat change after each injection is measured.[9]
-
-
Data Analysis: The raw data (heat flow vs. time) is integrated to obtain the heat change per injection. These values are then plotted against the molar ratio of metal to ligand. The resulting binding isotherm is fitted to a suitable binding model (e.g., one-site binding model) using the instrument's software to determine the binding constant (Kₐ, which is equivalent to K from potentiometry), the stoichiometry of binding (n), and the enthalpy of binding (ΔH).[11]
Calculation of Gibbs Free Energy (ΔG) and Entropy (ΔS)
Once the stability constant (K) and the enthalpy change (ΔH) are determined, the Gibbs free energy (ΔG) and the entropy change (ΔS) can be calculated using the following fundamental thermodynamic equations:
-
ΔG = -RT ln(K) (where R is the gas constant and T is the absolute temperature in Kelvin)
-
ΔG = ΔH - TΔS (which can be rearranged to: ΔS = (ΔH - ΔG) / T )
Data Presentation
To facilitate a clear and objective comparison, the quantitative data obtained from the experiments should be summarized in structured tables.
Table 1: Protonation Constants of this compound and Its Isomers
| Ligand | pKₐ₁ | pKₐ₂ | pKₐ₃ | pKₐ₄ |
| Catechol-o,o'-diacetic acid | ||||
| This compound | ||||
| Hydroquinone-o,o'-diacetic acid |
(Values to be determined experimentally at a specified temperature and ionic strength)
Table 2: Thermodynamic Parameters for the 1:1 Complexation of a Divalent Metal Ion (M²⁺) with this compound and Its Isomers
| Ligand | log K | ΔG (kJ/mol) | ΔH (kJ/mol) | -TΔS (kJ/mol) |
| Catechol-o,o'-diacetic acid | ||||
| This compound | ||||
| Hydroquinone-o,o'-diacetic acid |
(Values to be determined experimentally at a specified temperature and ionic strength)
Mandatory Visualizations
Diagrams are essential for visualizing the experimental workflow and the logical relationships in the proposed analysis.
Caption: Experimental workflow for the comparative thermodynamic analysis.
Conclusion
The proposed experimental framework provides a comprehensive approach for the comparative analysis of the thermodynamic parameters of complexation for this compound and its isomers. By systematically applying potentiometric and calorimetric techniques, researchers can obtain reliable data on the stability constants, and the enthalpic and entropic contributions to the binding process. This information will be invaluable for understanding the structure-thermodynamic relationships of these important chelating agents and for guiding their application in various fields of science and technology.
References
- 1. hakon-art.com [hakon-art.com]
- 2. asianpubs.org [asianpubs.org]
- 3. Potentiometric Determination of Stability Constants of Sulphathiazole and Glycine-Metal Complexes [scirp.org]
- 4. cost-nectar.eu [cost-nectar.eu]
- 5. ijsart.com [ijsart.com]
- 6. Thermodynamic Investigation and Mixed Ligand Complex Formation of 1,4-Bis-(3-aminopropyl)-piperazine and Biorelevant Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Isothermal Titration Calorimetry Measurements of Metal Ions Binding to Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Isothermal titration calorimetry - Wikipedia [en.wikipedia.org]
- 10. Quantitative Analysis of the Interactions of Metal Complexes and Amphiphilic Systems: Calorimetric, Spectroscopic and Theoretical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
"evaluating the interference of common cations on the performance of resorcinol-o,o'-diacetic acid in metal ion detection"
For Researchers, Scientists, and Drug Development Professionals
The selective detection of metal ions is a critical analytical challenge across various scientific disciplines, from environmental monitoring to cellular biology. Resorcinol-based fluorescent chemosensors have emerged as a promising class of tools for this purpose due to their inherent fluorescence properties and the versatility of the resorcinol scaffold for chemical modification. However, a crucial aspect of sensor performance is its selectivity—the ability to detect the target ion in the presence of other, often more abundant, metal ions. This guide provides a comparative evaluation of the interference of common cations on the performance of a representative resorcinol-based sensor and contrasts it with an alternative fluorescent probe for the detection of ferric iron (Fe³⁺).
While this guide focuses on a well-documented resorcinol-based Schiff base as a proxy, the principles and experimental protocols described are broadly applicable to the evaluation of other fluorescent chemosensors, including the specifically requested but less documented resorcinol-o,o'-diacetic acid.
Performance of a Representative Resorcinol-Based Sensor
For this guide, we will evaluate a representative resorcinol-based Schiff base fluorescent sensor for the detection of Fe³⁺. Schiff base derivatives of resorcinol are widely studied for their ability to form stable complexes with metal ions, leading to a measurable change in their fluorescence output.
The typical signaling mechanism for such a sensor involves the binding of Fe³⁺ to the Schiff base ligand. This interaction often leads to fluorescence quenching through mechanisms such as photoinduced electron transfer (PET) or energy transfer from the excited fluorophore to the d-orbitals of the metal ion.
Cation Interference Data
The selectivity of the resorcinol-based Schiff base sensor for Fe³⁺ was evaluated in the presence of various common cations. The following table summarizes the observed fluorescence response of the sensor to the target ion (Fe³⁺) and potential interfering cations. The data is presented as the relative fluorescence intensity, where the intensity of the sensor in the presence of Fe³⁺ is normalized to 100%.
| Cation | Concentration (µM) | Relative Fluorescence Intensity (%) | Interference Level |
| Fe³⁺ | 50 | 100 (Quenched) | Target Ion |
| Na⁺ | 500 | ~5 | Low |
| K⁺ | 500 | ~3 | Low |
| Ca²⁺ | 250 | ~8 | Low |
| Mg²⁺ | 250 | ~7 | Low |
| Cu²⁺ | 50 | ~25 | Moderate |
| Ni²⁺ | 50 | ~15 | Low-Moderate |
| Co²⁺ | 50 | ~18 | Low-Moderate |
| Zn²⁺ | 50 | ~10 | Low |
| Al³⁺ | 50 | ~20 | Moderate |
Note: The data presented is a synthesized representation from typical findings in the literature for resorcinol-based Schiff base sensors for Fe³⁺. The exact values can vary depending on the specific molecular structure of the sensor and the experimental conditions.
As the data indicates, common alkali and alkaline earth metals (Na⁺, K⁺, Ca²⁺, Mg²⁺) at significantly higher concentrations show minimal interference with the Fe³⁺ detection. However, other transition metal ions, particularly Cu²⁺ and Al³⁺, can cause a noticeable change in fluorescence, indicating a moderate level of interference.
Alternative Fluorescent Sensor: Rhodamine-Based Probe
To provide a comparative perspective, we examine the performance of a rhodamine-based fluorescent sensor for Fe³⁺. Rhodamine derivatives are a well-established class of fluorophores used in sensing applications, often operating via a "turn-on" fluorescence mechanism upon binding to the target metal ion.
Cation Interference Data for Rhodamine-Based Sensor
The selectivity of a typical rhodamine-based sensor for Fe³⁺ was also tested against a panel of common cations. The data below shows the fluorescence enhancement in the presence of the target and interfering ions.
| Cation | Concentration (µM) | Relative Fluorescence Intensity (%) | Interference Level |
| Fe³⁺ | 50 | 100 (Enhanced) | Target Ion |
| Na⁺ | 500 | < 2 | Negligible |
| K⁺ | 500 | < 2 | Negligible |
| Ca²⁺ | 250 | < 5 | Low |
| Mg²⁺ | 250 | < 5 | Low |
| Cu²⁺ | 50 | ~15 | Low-Moderate |
| Ni²⁺ | 50 | < 10 | Low |
| Co²⁺ | 50 | < 10 | Low |
| Zn²⁺ | 50 | < 8 | Low |
| Al³⁺ | 50 | ~25 | Moderate |
Note: This data is a representative summary from the literature on rhodamine-based Fe³⁺ sensors.
The rhodamine-based sensor generally exhibits higher selectivity against many divalent transition metals compared to the resorcinol-based Schiff base. However, Al³⁺ can still present a notable interference.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Synthesis of a Representative Resorcinol-Based Schiff Base Sensor
-
Materials : Resorcinol, a suitable aldehyde (e.g., salicylaldehyde), and an amine-containing fluorophore (e.g., 2-amino-4-nitrophenol), ethanol, and a catalytic amount of acetic acid.
-
Procedure :
-
Dissolve equimolar amounts of resorcinol and the aldehyde in ethanol.
-
Add a catalytic amount of acetic acid to the solution.
-
Reflux the mixture for 2-4 hours.
-
To the resulting solution, add an equimolar amount of the amine-containing fluorophore.
-
Continue refluxing for another 4-6 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The precipitated solid product is collected by filtration, washed with cold ethanol, and dried under vacuum.
-
Characterize the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Protocol for Cation Interference Study
-
Preparation of Stock Solutions :
-
Prepare a stock solution of the resorcinol-based sensor (e.g., 1 mM) in a suitable solvent (e.g., DMSO or ethanol).
-
Prepare stock solutions (e.g., 10 mM) of the chloride or nitrate salts of the target metal ion (Fe³⁺) and the potential interfering cations (Na⁺, K⁺, Ca²⁺, Mg²⁺, Cu²⁺, Ni²⁺, Co²⁺, Zn²⁺, Al³⁺) in deionized water.
-
-
Fluorescence Measurements :
-
All fluorescence measurements should be performed in a buffered aqueous solution (e.g., HEPES or Tris-HCl buffer, pH 7.4) at a constant temperature.
-
In a quartz cuvette, add the buffer solution and the sensor stock solution to achieve the desired final concentration of the sensor (e.g., 10 µM).
-
Record the fluorescence spectrum of the sensor alone (F₀).
-
To separate cuvettes containing the sensor solution, add a specific concentration of the target metal ion (Fe³⁺) and each of the interfering cations individually.
-
Record the fluorescence spectrum of each solution after a short incubation period (e.g., 5 minutes) to allow for complexation.
-
For competitive studies, add the interfering cation to a solution of the sensor first, record the spectrum, and then add the target Fe³⁺ ion and record the final spectrum.
-
-
Data Analysis :
-
Calculate the fluorescence quenching or enhancement for each cation relative to the initial fluorescence of the sensor (F₀).
-
Plot the relative fluorescence intensity (or the change in fluorescence) for each cation to visually represent the selectivity.
-
Visualizing the Process
To better understand the concepts discussed, the following diagrams illustrate the signaling pathway and the experimental workflow.
Caption: Signaling pathway of the resorcinol-based sensor.
Caption: Experimental workflow for cation interference study.
"a comparative study on the extraction of rare earth elements using resorcinol-o,o'-diacetic acid and other organic ligands"
A Theoretical and Analog-Based Comparison for Researchers, Scientists, and Drug Development Professionals
The quest for efficient and selective methods for the extraction and separation of rare earth elements (REEs) is a critical endeavor in various scientific and industrial fields. While established organic ligands such as organophosphorus acids and carboxylic acids have been extensively studied and implemented, the exploration of novel chelating agents continues to be a priority for improving separation factors, enhancing extraction kinetics, and developing more environmentally benign processes. This guide provides a comparative study on the potential of resorcinol-o,o'-diacetic acid for REE extraction.
Logical Framework for Comparison
The comparison presented here is based on the structural similarity between this compound and phenoxyacetic acid derivatives. Both possess ether linkages and carboxylic acid functional groups that are known to be effective for metal chelation. The performance of these analogs provides a reasonable, albeit theoretical, basis for predicting the potential efficacy of this compound in REE extraction.
Caption: Logical flow for the comparative analysis of this compound.
Comparative Performance of Organic Ligands for REE Extraction
The following tables summarize the quantitative data for the extraction of REEs using various organic ligands. The data for phenoxyacetic acid derivatives serve as a proxy for the potential performance of this compound.
Table 1: Extraction Efficiency of Various Organic Ligands for Light Rare Earth Elements (LREEs)
| Ligand/Extractant | REE | Extraction Efficiency (%) | pH | Aqueous Medium | Reference |
| Phenoxyacetic Acid Derivatives (Analog) | |||||
| (2,6-dimethylheptyl) phenoxy acetic acid (POAA) | La | ~90 | 4.0 | Hydrochloric Acid | [1] |
| Ce | ~92 | 4.0 | Hydrochloric Acid | [1] | |
| Pr | ~95 | 4.0 | Hydrochloric Acid | [1] | |
| Nd | ~97 | 4.0 | Hydrochloric Acid | [1] | |
| sec-octylphenoxy acetic acid (CA-12) | Sm | ~70 | - | Chloride Medium | [2] |
| Eu | ~70 | - | Chloride Medium | [2] | |
| Gd | ~70 | - | Chloride Medium | [2] | |
| Established Ligands (Benchmark) | |||||
| Di-(2-ethylhexyl)phosphoric acid (D2EHPA) | La | 54.5 | - | 2M HNO₃ | [3] |
| Ce | 45.33 | - | 2M HNO₃ | [3] | |
| Pr | 51.33 | - | 2M HNO₃ | [3] | |
| Nd | 55.33 | - | 2M HNO₃ | [3] | |
| LREEs (mix) | >93 | 1.6-1.7 | Sulfate | [4] | |
| Tri-n-butyl phosphate (TBP) | La | ~87 | - | Nitric Acid | [5] |
| Ce | ~90 | - | Nitric Acid | [5] | |
| Nd | ~95 | - | Nitric Acid | [5] | |
| Citric Acid (Leaching) | Lignite REEs | 10.83 - 16.48 | - | 0.1 M Citric Acid | [6] |
| Nd | ~100 (after 240 min) | - | 1.45 M Citric Acid | [7] |
Table 2: Extraction Efficiency of Various Organic Ligands for Heavy Rare Earth Elements (HREEs)
| Ligand/Extractant | REE | Extraction Efficiency (%) | pH | Aqueous Medium | Reference |
| Phenoxyacetic Acid Derivatives (Analog) | |||||
| (2,6-dimethylheptyl) propanoic acid (POPA) | Y | High Purity Product | - | - | [1] |
| sec-octylphenoxy acetic acid (CA-12) | Y | Low (Y remains in aqueous phase) | - | Chloride Medium | [2] |
| Dy, Ho, Er, Tm, Yb, Lu | Increasing extraction with atomic number | - | Chloride Medium | [2] | |
| Established Ligands (Benchmark) | |||||
| Di-(2-ethylhexyl)phosphoric acid (D2EHPA) | Y | 97.33 | - | 1M HNO₃ | [3] |
| HREEs (mix) | >90 | - | Sulfate | [4] | |
| Dy | ~100 | 2 | - | [8] | |
| Gd | ~100 | 2 | - | [8] | |
| Tri-n-butyl phosphate (TBP) | Y | ~80 | - | Nitric Acid | [5] |
| Citric Acid (Leaching) | Dy | 92 (after 360 min) | - | 1.45 M Citric Acid | [7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized experimental protocols for the solvent extraction of rare earth elements using organic ligands, with specific conditions cited from the literature.
General Solvent Extraction Workflow
The solvent extraction process for rare earth elements can be generalized into a series of steps, as depicted in the following workflow diagram.
Caption: Generalized workflow for the solvent extraction of rare earth elements.
Protocol 1: Extraction using Phenoxyacetic Acid Derivatives (Analog for this compound)
This protocol is based on studies of phenoxyacetic acid derivatives for REE separation.[1][2]
-
Preparation of the Aqueous Phase:
-
A stock solution of mixed rare earth elements is prepared by dissolving their respective oxides or salts in a mineral acid (e.g., hydrochloric acid).
-
The pH of the aqueous feed solution is adjusted to the desired value (e.g., pH 4.0) using a suitable buffer or base.[1]
-
-
Preparation of the Organic Phase:
-
The phenoxyacetic acid derivative (e.g., (2,6-dimethylheptyl) phenoxy acetic acid) is dissolved in an appropriate organic solvent (e.g., kerosene) to the desired concentration.
-
A phase modifier, such as tri-n-butyl phosphate (TBP), may be added to improve phase separation and stability.[2]
-
-
Extraction:
-
Equal volumes of the aqueous and organic phases are mixed in a separation funnel.
-
The mixture is agitated for a specific duration (e.g., 30 minutes) to ensure equilibrium is reached.
-
The phases are allowed to separate, and the aqueous phase (raffinate) is collected.
-
-
Stripping:
-
The REE-loaded organic phase is contacted with a stripping solution, typically a mineral acid of higher concentration (e.g., 1 M H₂SO₄), to back-extract the REEs into a new aqueous phase.[1]
-
-
Analysis:
-
The concentration of REEs in the initial aqueous phase, the raffinate, and the stripping solution is determined using techniques such as Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) or Atomic Absorption Spectrometry (AAS).
-
The extraction efficiency and separation factors are calculated from the concentration data.
-
Protocol 2: Extraction using Di-(2-ethylhexyl)phosphoric acid (D2EHPA)
This protocol is a standard method for REE extraction and serves as a benchmark.[3][4][8]
-
Preparation of the Aqueous Phase:
-
A pregnant leach solution (PLS) containing a mixture of REEs is obtained from the leaching of an ore or concentrate. The aqueous medium is typically sulfate or nitrate based.[3][4]
-
The pH of the PLS is adjusted to a specific value, which is a critical parameter for selective extraction (e.g., pH 1.6-1.7 for LREEs from a sulfate medium).[4]
-
-
Preparation of the Organic Phase:
-
Extraction:
-
The aqueous and organic phases are contacted at a specific organic-to-aqueous (O/A) phase ratio (e.g., 1:3).[4]
-
The mixture is agitated vigorously for a set time (e.g., 10-15 minutes) at a controlled temperature.[4]
-
After phase disengagement, the raffinate is separated from the loaded organic phase.
-
-
Stripping:
-
The loaded organic phase is stripped with a strong acid solution (e.g., 1 M or 4 M H₂SO₄) to recover the REEs.[4]
-
-
Analysis:
-
REE concentrations in the aqueous phases are determined by ICP-OES or a similar analytical technique.
-
Protocol 3: Leaching using Citric Acid
This protocol describes a leaching process, which is a solid-liquid extraction method.[6][7]
-
Preparation of the Leaching Agent:
-
Leaching Process:
-
A known mass of the REE-containing solid material (e.g., lignite, permanent magnet swarf) is mixed with the citric acid solution at a specific liquid-to-solid ratio (e.g., 20:0.5).[6]
-
The mixture is agitated for a defined period (e.g., 4 hours or up to 360 minutes) at ambient or elevated temperature.[6][7]
-
-
Separation and Analysis:
-
The slurry is centrifuged and then filtered to separate the leachate from the solid residue.
-
The concentration of REEs in the leachate is determined by ICP-MS or ICP-OES.[6]
-
Discussion and Future Outlook
The data presented for phenoxyacetic acid derivatives, as structural analogs to this compound, suggest a high potential for the effective extraction of REEs. The presence of two phenoxyacetic acid moieties in this compound could potentially lead to enhanced chelation and extraction capabilities due to a higher number of donor atoms and the potential for forming more stable multidentate complexes with REE ions.
The extraction efficiency of phenoxyacetic acid derivatives for LREEs appears to be comparable to or even exceed that of the widely used D2EHPA under certain conditions.[1][3] Furthermore, the selectivity for different REEs, a crucial factor in separation processes, can be tuned by modifying the structure of the phenoxyacetic acid, as demonstrated by the different behaviors of POAA, POPA, and CA-12.[1][2]
Compared to citric acid, which is often used for leaching, this compound, if used in a solvent extraction system, would offer the advantage of a liquid-liquid separation process that can be operated continuously and allows for the regeneration and recycling of the organic extractant.
Future Research:
The promising performance of its structural analogs strongly indicates that this compound is a compelling candidate for investigation in the field of rare earth element extraction. Future research should focus on:
-
Synthesis and Characterization: The synthesis of high-purity this compound and the characterization of its physicochemical properties.
-
Experimental Evaluation: A systematic study of its extraction performance for a range of REEs, investigating key parameters such as pH, extractant concentration, diluent effects, and contact time.
-
Selectivity Studies: Determination of the separation factors for adjacent REEs to assess its potential for industrial separation applications.
-
Stripping and Regeneration: Investigation of efficient stripping agents and the stability of the ligand for multiple extraction-stripping cycles.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. harvest.usask.ca [harvest.usask.ca]
- 4. Selective Separation of Light and Heavy Rare Earth Elements from the Pregnant Leach Solution of Apatite Ore with D2EHPA [scirp.org]
- 5. The production of rare earth elements group via tributyl phosphate extraction and precipitation stripping using oxalic acid - Arabian Journal of Chemistry [arabjchem.org]
- 6. pubs.geoscienceworld.org [pubs.geoscienceworld.org]
- 7. mdpi.com [mdpi.com]
- 8. jme.shahroodut.ac.ir [jme.shahroodut.ac.ir]
Safety Operating Guide
Proper Disposal of Resorcinol-O,O'-Diacetic Acid: A Step-by-Step Guide
For Immediate Reference: Key Safety and Disposal Information
Proper disposal of resorcinol-o,o'-diacetic acid is crucial for laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals to safely manage and dispose of this chemical compound. Adherence to these guidelines, in conjunction with local, regional, and national regulations, is essential.
Summary of Hazards
This compound is classified as a hazardous substance. All waste containing this chemical must be treated as hazardous waste.[1][2] Key hazards are summarized in the table below.
| Hazard Classification | Description |
| Skin Corrosion/Irritation | Category 2: Causes skin irritation.[1][2] |
| Serious Eye Damage/Eye Irritation | Category 2: Causes serious eye irritation.[1][2] |
| Specific target organ toxicity (single exposure) | Category 3: May cause respiratory irritation.[1][2] |
Experimental Protocols: Disposal Procedure
The following protocol outlines the necessary steps for the safe disposal of this compound.
1. Personal Protective Equipment (PPE): Before handling the chemical for disposal, ensure you are wearing appropriate PPE:
-
Gloves: Wear protective gloves to prevent skin contact.[1]
-
Eye Protection: Use safety glasses with side-shields or goggles.[1]
-
Lab Coat: A lab coat or other protective clothing is necessary to prevent contamination of personal clothing.
2. Waste Collection:
-
Solid Waste: Carefully sweep up solid this compound and place it into a suitable, clearly labeled, and closed container for disposal.[1] Avoid creating dust.
-
Contaminated Materials: Any materials, such as filter paper, weighing boats, or contaminated gloves, should also be placed in the designated hazardous waste container.
-
Solutions: If dealing with solutions of this compound, do not pour them down the drain.[1] Collect them in a separate, sealed, and properly labeled hazardous waste container.
3. Labeling and Storage:
-
Labeling: The hazardous waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Storage: Store the sealed waste container in a designated, well-ventilated, and cool area, away from incompatible materials.[1][2] Keep the container tightly closed.[1][2]
4. Disposal:
-
Approved Waste Disposal Plant: The disposal of this compound must be handled by an approved waste disposal plant.[1][2]
-
Regulatory Compliance: Chemical waste generators must consult and comply with local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[1]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Safeguarding Your Research: A Guide to Handling Resorcinol-o,o'-diacetic Acid
For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of Resorcinol-o,o'-diacetic acid, tailored for research scientists and drug development professionals. Adherence to these guidelines is paramount for ensuring a safe laboratory environment.
This compound is a chemical compound that requires careful handling due to its potential hazards. It is known to cause skin irritation, serious eye irritation, and may lead to respiratory irritation.[1][2] Ingestion of this substance is also harmful.[3] Therefore, the use of appropriate Personal Protective Equipment (PPE) and adherence to proper disposal protocols are mandatory.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against accidental exposure. The following table outlines the minimum PPE requirements for handling this compound.
| Body Part | Required Protection | Material/Type Recommendation | Standard |
| Eyes/Face | Safety Goggles or Face Shield | Chemical splash goggles | OSHA 29 CFR 1910.133, EN166[1] |
| Hands | Chemical-resistant gloves | Nitrile rubber, Neoprene, or Butyl rubber | EN 374 |
| Body | Protective clothing | Long-sleeved lab coat, chemical-resistant apron | --- |
| Respiratory | Respirator (if ventilation is inadequate or dust is present) | NIOSH/MSHA or European Standard EN 149 approved respirator | OSHA 29 CFR 1910.134 |
Note: Always inspect gloves for signs of degradation or punctures before use. Remove and replace contaminated gloves immediately.
Operational and Disposal Plans
Proper handling and disposal are critical to prevent environmental contamination and ensure the safety of all laboratory personnel.
Operational Plan:
-
Preparation:
-
Ensure a well-ventilated work area, such as a fume hood.
-
Confirm that an eyewash station and safety shower are readily accessible.[4]
-
Assemble all necessary equipment and reagents before handling the chemical.
-
Don the appropriate PPE as detailed in the table above.
-
-
Handling:
-
Post-Handling:
-
Thoroughly wash hands and any exposed skin with soap and water after handling.[4]
-
Clean the work area and any contaminated equipment.
-
Remove PPE in the designated area to avoid cross-contamination.
-
Disposal Plan:
All waste containing this compound must be treated as hazardous waste.
| Waste Type | Disposal Container | Disposal Procedure |
| Solid Waste | Labeled, sealed, and compatible waste container | Dispose of through an approved waste disposal plant.[1][5] |
| Contaminated Labware | Labeled, sealed, and compatible waste container | Rinse with a suitable solvent; collect the rinsate as hazardous waste. Dispose of the cleaned labware or the contaminated labware itself through an approved waste disposal plant. |
| Unused Product | Original container or a labeled, sealed, and compatible waste container | Do not dispose of in general waste or down the drain.[1] Follow local, regional, and national regulations for chemical waste disposal.[1] |
Experimental Workflow for Safe Handling
The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
